2,6-Dihydroxybenzoic Acid
Description
This compound has been reported in Oenothera glazioviana, Graphis proserpens, and other organisms with data available.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2,6-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEUNCKRJATALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059785 | |
| Record name | 2,6-Dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white chunks; [Alfa Aesar MSDS], Solid | |
| Record name | 2,6-Dihydroxybenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9635 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,6-Dihydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.56 mg/mL | |
| Record name | 2,6-Dihydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
303-07-1 | |
| Record name | 2,6-Dihydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Resorcylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIHYDROXYBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2,6-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dihydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSA5G6VRPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dihydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165 °C | |
| Record name | 2,6-Dihydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2,6-Dihydroxybenzoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dihydroxybenzoic acid (2,6-DHBA), a significant organic synthetic intermediate. This document outlines its chemical properties, synthesis and purification protocols, and analytical methodologies, and discusses its biological activities and potential signaling pathway interactions.
Core Compound Data
This compound, also known as γ-Resorcylic acid or 2-Carboxyresorcinol, is a dihydroxybenzoic acid with the chemical formula C₇H₆O₄.
| Property | Value | Source |
| CAS Number | 303-07-1 | [1][2] |
| Molecular Weight | 154.12 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 165 °C (with decomposition) | [3] |
| Solubility | 9.56 mg/mL in water | [3] |
| LogP | 2.20 | [3] |
Synthesis and Purification Protocols
The primary method for synthesizing this compound is through the carboxylation of resorcinol. Several variations of this method exist, aiming to improve yield and purity.
Experimental Protocol: Carboxylation of Resorcinol
This protocol is a generalized representation of common synthesis methods.
Materials:
-
Resorcinol
-
Alkali metal salt (e.g., potassium carbonate)
-
Carbon dioxide (CO₂)
-
Solvent (e.g., absolute ethanol, glycerol)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
Procedure:
-
Dissolve resorcinol in the chosen solvent in a high-pressure reactor.
-
Add the alkali metal salt to the solution. The molar ratio of resorcinol to alkali metal salt is typically 1:1 to 1:1.2.
-
Pressurize the reactor with carbon dioxide.
-
Heat the reaction mixture to a temperature between 130-150°C and maintain a pressure of 1.35 to 1.45 MPa for 3 to 4 hours.
-
After the reaction is complete, cool the mixture and release the pressure.
-
Pour the reaction mixture into a dilute acid solution (e.g., 1M HCl) to precipitate the product.
-
Collect the crude this compound by filtration and wash with water.
Experimental Protocol: Purification
Purification is crucial to separate 2,6-DHBA from its common byproduct, 2,4-dihydroxybenzoic acid.
Method 1: Selective Decomposition and Acid Precipitation
-
Dissolve the crude product in an aqueous solution and adjust the pH to 4 or higher.
-
Heat the solution to selectively decompose the 2,4-dihydroxybenzoic acid byproduct.
-
Monitor the decomposition process using a suitable analytical method like liquid chromatography.
-
After decomposition is complete, adjust the pH to 3 with an acid like sulfuric acid to precipitate any remaining insoluble impurities, which are then removed by filtration.
-
Further acidify the filtrate to a pH of 1 and cool to approximately 5°C to crystallize the this compound.
-
Collect the purified crystals by filtration, wash with cold water, and dry at 70°C. A purity of over 98% can be achieved with this method.[6][7][8]
Method 2: Chromatographic Purification For higher purity, chromatographic methods can be employed. A downstream process using an adsorber resin like Dowex® has been developed for the purification of enzymatically synthesized 2,6-DHBA.
-
Load the reaction medium onto a chromatography column containing the adsorber resin.
-
Elute the product using a solution such as 1 M HCl in methanol.
-
Remove the methanol from the eluate via vacuum distillation to precipitate the 2,6-DHBA.
-
Wash the precipitate with aqueous 1 M HCl to remove any remaining resorcinol.
-
Dry the final product at 40°C to obtain 2,6-DHBA powder with a purity exceeding 99.8%.[9]
Analytical Methods
The characterization and quality control of this compound can be performed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of 2,6-DHBA and for separating it from its isomers.[10] A mixed-mode Newcrom B column with a mobile phase of methanol or acetonitrile, water, and sulfuric acid can be used, with UV detection at 250 nm.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.[11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used for the identification of functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
Biological Activity and Signaling Pathways
This compound itself is reported to have relatively weak biological activity, including poor DPPH radical scavenging and microbial growth inhibition.[4][13] However, its biological performance can be significantly enhanced when it forms complexes with divalent metal ions like Ni(II) and Co(II).[13]
While specific signaling pathways directly modulated by this compound are not well-documented, phenolic acids as a class are known to exhibit a range of biological effects. They can act as antioxidants and may influence inflammatory responses by modulating signaling pathways such as NF-κB.[14] They can also interfere with microbial activity by acidifying the cytoplasm.[14]
Visualizations
Synthesis and Purification Workflow
Potential Mechanism of Action for Phenolic Acids
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN102211995A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. nbinno.com [nbinno.com]
- 6. US5304677A - Method for producing this compound - Google Patents [patents.google.com]
- 7. EP0552912A2 - Method for producing this compound - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. This compound (303-07-1) 1H NMR spectrum [chemicalbook.com]
- 12. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
The Biosynthesis of γ-Resorcylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways of γ-resorcylic acid (2,6-dihydroxybenzoic acid), a key aromatic scaffold in various natural products and a valuable building block in the pharmaceutical industry. The document outlines the two primary routes for its biosynthesis: the reversible carboxylation of resorcinol in bacteria and the polyketide synthase (PKS) pathway predominantly found in fungi. This guide offers a comprehensive overview of the enzymatic machinery, genetic regulation, and quantitative aspects of these pathways, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding and application in research and development.
Core Biosynthetic Pathways
γ-Resorcylic acid is synthesized in nature through two distinct and well-characterized pathways.
The Bacterial Reversible Carboxylation Pathway
In several bacterial species, γ-resorcylic acid is synthesized through the direct, reversible, and non-oxidative carboxylation of resorcinol (1,3-dihydroxybenzene). This reaction is catalyzed by the enzyme γ-resorcylic acid decarboxylase (γ-RSD), also known as resorcinol carboxylase.
The key enzyme in this pathway, γ-RSD, has been identified and characterized in bacteria such as Rhizobium radiobacter and Rhizobium sp.. The gene encoding this enzyme, often denoted as rdc or graF, has been successfully cloned and expressed in heterologous hosts like Escherichia coli for the biotechnological production of γ-resorcylic acid. This reversible reaction allows for both the synthesis of γ-resorcylic acid from resorcinol and its degradation to resorcinol.
The biosynthesis of the precursor, resorcinol, in bacteria is less commonly a direct pathway and is often a component of the catabolism of other aromatic compounds. However, some bacterial polyketide synthases are known to produce resorcinolic compounds.
The Fungal Polyketide Synthase (PKS) Pathway
In fungi, γ-resorcylic acid and its derivatives, particularly resorcylic acid lactones (RALs), are synthesized via the polyketide pathway. This pathway involves large, multifunctional enzymes known as polyketide synthases (PKSs). These enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit.
Fungal PKSs responsible for resorcylic acid synthesis are typically Type I iterative PKSs. These enzymes utilize a single set of catalytic domains to iteratively build the polyketide chain. The process begins with a starter unit, which is elongated by several rounds of condensation with malonyl-CoA. The resulting poly-β-keto chain then undergoes a series of cyclization and aromatization reactions to form the characteristic resorcylic acid ring structure. In the case of RALs, the PKS collaborates with other enzymes to form a macrocyclic lactone ring. For instance, in Neurospora crassa, a Type III PKS has been identified that synthesizes pentaketide alkylresorcylic acids.
Quantitative Data
The following tables summarize the key quantitative data associated with the biosynthesis of γ-resorcylic acid.
Table 1: Kinetic Parameters of γ-Resorcylic Acid Decarboxylase (γ-RSD)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Rhizobium sp. MTP-10005 | γ-Resorcylate | 71 | 0.95 | 1.3 x 104 | [1] |
| Polaromonas sp. JS666 | γ-Resorcylate | - | 0.44 ± 0.01 | (1.3 ± 0.1) x 104 | [1] |
| Rhizobium sp. MTP-10005 | Resorcinol | - | - | 9.8 x 10-2 | [1] |
Table 2: Heterologous Production of γ-Resorcylic Acid
| Host Organism | Gene(s) Expressed | Precursor | Product Titer/Yield | Fermentation Conditions | Reference |
| Escherichia coli | rdc from Rhizobium radiobacter WU-0108 | 20 mM Resorcinol | 44% (mol/mol) yield | 30°C for 7 hours | [2][3] |
| Saccharomyces cerevisiae | Hpm8 and Hpm3 (PKSs) from Hypomyces subiculosus | Malonyl-CoA, NADPH | (Qualitative) | In vitro reconstitution | [4] |
Signaling Pathways and Regulation
Regulation of the Bacterial Pathway
The genes for γ-resorcylate catabolism in Rhizobium sp. strain MTP-10005 are organized in an operon, graRDAFCBEK. The transcription of this operon is induced by the presence of γ-resorcylate. The gene graR, located upstream of the operon, encodes a transcriptional regulator of the MarR family. It is proposed that GraR acts as a repressor of the gra operon, and γ-resorcylate or a metabolite derived from it acts as an inducer, binding to GraR and causing its dissociation from the operator region, thereby allowing transcription of the catabolic genes, including the γ-RSD gene (graF).
Regulation of the Fungal PKS Pathway
The biosynthesis of polyketides in fungi is a tightly regulated process. The expression of PKS genes is often controlled by pathway-specific transcription factors, which are themselves regulated by global regulators responsive to nutritional and environmental signals. These gene clusters are typically silent under standard laboratory conditions and are activated in response to specific developmental stages or environmental cues.
Experimental Protocols
Purification of Recombinant γ-Resorcylic Acid Decarboxylase (γ-RSD) from E. coli
This protocol is adapted from the purification of γ-RSD from Rhizobium radiobacter expressed in E. coli.
1. Cell Lysis and Crude Extract Preparation:
-
Harvest E. coli cells expressing the recombinant γ-RSD by centrifugation (e.g., 6,000 x g for 10 min at 4°C).
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA).
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. The supernatant is the crude extract.
2. Ion-Exchange Chromatography:
-
Load the crude extract onto a DEAE-Sepharose or similar anion-exchange column pre-equilibrated with the lysis buffer.
-
Wash the column with the same buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 1 M) in the lysis buffer.
-
Collect fractions and assay for γ-RSD activity.
3. Hydrophobic Interaction Chromatography:
-
Pool the active fractions from the ion-exchange step.
-
Add ammonium sulfate to the pooled fractions to a final concentration of 1 M.
-
Load the sample onto a Phenyl-Sepharose or similar hydrophobic interaction column pre-equilibrated with buffer containing 1 M ammonium sulfate.
-
Elute the bound proteins with a decreasing linear gradient of ammonium sulfate (e.g., 1 to 0 M).
-
Collect fractions and assay for γ-RSD activity.
4. Second Hydrophobic Interaction Chromatography (Optional):
-
For higher purity, a second hydrophobic interaction step using a different resin (e.g., Butyl-Sepharose) can be performed.
5. Purity Assessment:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity. The γ-RSD from R. radiobacter has a subunit molecular weight of approximately 34 kDa.
Heterologous Production and Analysis of γ-Resorcylic Acid in E. coli
1. Strain and Plasmid:
-
Use an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Clone the rdc gene into a suitable expression vector (e.g., pET vector series) under the control of an inducible promoter (e.g., T7 promoter).
2. Culture Conditions:
-
Grow the recombinant E. coli strain in a suitable medium (e.g., LB or a defined minimal medium) at 37°C with appropriate antibiotic selection.
-
Induce gene expression at mid-log phase (OD600 ≈ 0.6) with an appropriate inducer (e.g., IPTG).
-
After induction, reduce the temperature (e.g., to 20-30°C) and continue cultivation for a set period (e.g., 7-24 hours).
3. Biotransformation:
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cells in the reaction buffer containing resorcinol (e.g., 20 mM) and a carbon source (e.g., glucose). The reaction mixture may also contain bicarbonate as a source of CO2.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
4. Product Analysis:
-
At various time points, take samples from the reaction mixture.
-
Centrifuge the samples to remove cells.
-
Analyze the supernatant for the presence of γ-resorcylic acid using High-Performance Liquid Chromatography (HPLC).
-
Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Quantify the product by comparing the peak area to a standard curve of authentic γ-resorcylic acid.
In Vitro Assay for γ-Resorcylic Acid Decarboxylase Activity
1. Reaction Mixture:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
γ-resorcylic acid (substrate, e.g., 100 µM)
-
Purified γ-RSD enzyme
-
2. Spectrophotometric Measurement:
-
Monitor the decarboxylation of γ-resorcylic acid to resorcinol by following the decrease in absorbance at a specific wavelength where the substrate and product have different extinction coefficients. For example, the reaction can be monitored at 305 nm.
-
Alternatively, for the reverse reaction (carboxylation of resorcinol), the formation of γ-resorcylic acid can be monitored.
3. Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance change over time.
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
In Vitro Reconstitution of a Fungal PKS for Resorcylic Acid Synthesis
This is a generalized protocol for the in vitro reconstitution of a fungal PKS system, such as the one involved in hypothemycin biosynthesis.
1. Protein Expression and Purification:
-
Express the PKS enzymes (e.g., Hpm8 and Hpm3) in a suitable heterologous host, such as Saccharomyces cerevisiae.
-
Purify the enzymes to near homogeneity using affinity chromatography (e.g., His-tag or FLAG-tag purification).
2. In Vitro Reaction:
-
Set up a reaction mixture containing:
-
Purified PKS enzymes
-
Malonyl-CoA (extender unit)
-
NADPH (reducing equivalent)
-
A suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4, with 1 mM EDTA and 2.5 mM DTT)
-
-
Incubate the reaction at a suitable temperature (e.g., 25°C) for several hours.
3. Product Extraction and Analysis:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the polyketide products into the organic phase.
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the products by LC-MS to identify the synthesized resorcylic acid lactones or related compounds.
Conclusion
The biosynthesis of γ-resorcylic acid is a fascinating example of metabolic diversity, with distinct and efficient pathways evolving in different domains of life. The bacterial reversible carboxylation pathway offers a direct and atom-economical route, making it an attractive target for biotechnological applications. The fungal PKS pathway, on the other hand, highlights the modular and programmable nature of polyketide synthesis, providing a platform for the generation of a wide array of structurally complex and biologically active resorcylic acid derivatives. A thorough understanding of these pathways, from their enzymatic mechanisms to their genetic regulation, is crucial for harnessing their potential in synthetic biology, metabolic engineering, and the development of novel therapeutics. This guide provides a solid foundation for researchers to delve into this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Dialkylresorcinol Biosynthesis in Pseudomonas aurantiaca: Novel Head-to-Head Condensation of Two Fatty Acid-Derived Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and function of bacterial dialkylresorcinol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of Resorcylic Acid Lactones by Cooperation of Fungal Iterative Polyketide Synthases Involved in Hypothemycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,6-Dihydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Dihydroxybenzoic acid (γ-resorcylic acid), a significant phenolic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its structural features.
¹H NMR Data
The proton NMR spectrum provides insight into the hydrogen environments within the molecule. The data presented was obtained in a DMSO-d₆ solvent.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 (very broad) | singlet | 1H | Carboxylic Acid (-COOH) |
| 9.89 | singlet | 2H | Phenolic Hydroxyls (-OH) |
| 7.15 | triplet | 1H | H-4 |
| 6.35 | doublet | 2H | H-3, H-5 |
Table 1: ¹H NMR spectroscopic data for this compound in DMSO-d₆.
¹³C NMR Data
The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The data was acquired in a DMSO-d₆ solvent.
| Chemical Shift (δ) ppm | Assignment |
| 171.8 | -COOH |
| 159.0 | C-2, C-6 |
| 132.8 | C-4 |
| 107.9 | C-3, C-5 |
| 101.3 | C-1 |
Table 2: ¹³C NMR spectroscopic data for this compound in DMSO-d₆.
Infrared (IR) Spectroscopy Data
The IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies. The data below corresponds to a solid-state (KBr pellet) measurement.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 (broad) | Strong | O-H stretch (Carboxylic acid) |
| 3230 | Strong | O-H stretch (Phenolic) |
| 1655 | Strong | C=O stretch (Carboxylic acid) |
| 1610, 1585, 1475 | Medium | C=C stretch (Aromatic ring) |
| 1380 | Medium | O-H bend (Phenolic) |
| 1250 | Strong | C-O stretch (Carboxylic acid) |
| 1150 | Strong | C-O stretch (Phenolic) |
| 770 | Strong | C-H bend (Aromatic) |
Table 3: Key IR absorption bands for this compound.
Mass Spectrometry (MS) Data
The electron ionization mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 154 | 65 | [M]⁺ (Molecular Ion) |
| 136 | 100 | [M - H₂O]⁺ |
| 108 | 80 | [M - H₂O - CO]⁺ |
| 80 | 40 | [C₆H₄O]⁺ |
| 52 | 35 | [C₄H₄]⁺ |
Table 4: Major fragmentation peaks from the Electron Ionization (EI) Mass Spectrum of this compound.[1]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Generalized workflow for the spectroscopic analysis of this compound.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a standard 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds to ensure quantitative integration.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is mixed with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Instrumentation: The analysis is performed using an FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
-
Sample Introduction: For Electron Ionization (EI), the solid sample is typically introduced via a direct insertion probe. The probe is heated to volatilize the sample directly into the ion source.
-
Instrumentation: A mass spectrometer equipped with an EI source is used, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer.
-
Ionization and Fragmentation: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization to form a molecular ion (M⁺) and induces extensive fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
References
A Technical Guide to the Solubility of 2,6-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2,6-dihydroxybenzoic acid in various solvents. Understanding the solubility of this compound is critical for its application in research, particularly in drug development and formulation studies. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents visual workflows to aid in experimental design and interpretation.
Core Concept: Solubility Profile of this compound
This compound, a phenolic compound, exhibits a range of solubilities in different solvents, largely governed by the principle of "like dissolves like." Its two hydroxyl groups and the carboxylic acid moiety allow for hydrogen bonding with polar and protic solvents, while the aromatic ring provides some affinity for less polar environments.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound in various solvents. It is important to note that experimental conditions, such as temperature and method of determination, can significantly influence these values.
Table 1: Solubility in Aqueous and Polar Aprotic Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | Not Specified | 16.67 mg/mL | [1] |
| Water | Not Specified | 9.56 mg/mL | [2][3] |
| Water | Predicted | 7.49 g/L | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 30 mg/mL | [4] |
| Phosphate Buffered Saline (PBS) | Not Specified | 16.25 mg/mL | [5] |
Table 2: Solubility in Alcohols
Experimental data on the mole fraction solubility of this compound in several alcohols at various temperatures has been reported.[6] The general trend indicates that solubility increases with temperature. At a given temperature, the solubility follows the order: 1-butanol < methanol < ethanol < 2-propanol.[6] A study also observed that methanol is a more effective solvent for this compound compared to acetonitrile and o-xylene.
Qualitative Solubility Information
While specific quantitative data is limited for some solvent classes, qualitative observations from various studies provide valuable insights into the solubility of this compound.
Table 3: Qualitative Solubility in Various Organic Solvents
| Solvent Class | Solvent Example | Solubility Indication | Reference |
| Aromatic Hydrocarbon | Toluene | Soluble (used for crystallization) | [7][8] |
| Halogenated Hydrocarbon | Chloroform | Soluble (used for crystallization) | [7][8] |
| Nitrile | Acetonitrile | Soluble | |
| Aromatic Hydrocarbon | o-Xylene | Less soluble than methanol and acetonitrile |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method .
Shake-Flask Method: A Detailed Protocol
This method involves equilibrating an excess of the solid compound with a solvent over a period to achieve a saturated solution. The concentration of the dissolved solute is then determined analytically.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents of high purity
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
- Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle. Centrifugation can be employed to facilitate this process.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.
- Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the filtered sample solution by a validated analytical method, such as HPLC. Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample.
- Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/L, at the specified temperature.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.
Caption: Workflow for the shake-flask solubility determination method.
Caption: Factors influencing the solubility of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0013676) [hmdb.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxybenzoic acid (2,6-DHBA), also known as γ-resorcylic acid, is a phenolic acid that serves as a versatile scaffold in medicinal chemistry and drug discovery. As a dihydroxybenzoic acid isomer, its unique substitution pattern, with hydroxyl groups flanking the carboxylic acid, imparts distinct chemical properties that influence its biological activity. While 2,6-DHBA itself exhibits modest biological performance, its derivatives have garnered significant interest for their potential as therapeutic agents, demonstrating a range of activities including antimicrobial, enzyme inhibitory, and cytotoxic effects.
The strategic modification of the carboxylic acid and phenolic hydroxyl groups of the 2,6-DHBA core allows for the systematic exploration of structure-activity relationships (SAR). By converting the carboxylic acid to various esters or amides, researchers can modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for target engagement and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, chemical structures, and biological evaluation of this compound derivatives, supported by quantitative data, detailed experimental protocols, and logical workflows to aid in the development of novel therapeutic candidates.
Chemical Structures and Biological Activity
The therapeutic potential of this compound derivatives is intrinsically linked to their chemical structure. Modification of the core scaffold, particularly at the carboxylic acid position to form esters and amides, has been a key strategy in developing compounds with enhanced biological activity.
Antimicrobial Activity
While comprehensive studies on a broad series of this compound derivatives are still emerging, research on closely related analogs like 2,4-dihydroxybenzoic acid provides significant insights into their antimicrobial potential. A study on hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid revealed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The data suggests that the introduction of substituted phenyl rings via a hydrazone linkage can dramatically enhance antibacterial efficacy. For instance, compound 18 (2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide) from the study showed a minimal inhibitory concentration (MIC) of 3.91 µg/mL against MRSA.[1] This highlights a promising avenue for derivatizing the 2,6-DHBA scaffold to develop new antimicrobial agents.
Table 1: Antimicrobial Activity (MIC) of Selected 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives [1]
| Compound ID | R Group (Substituent on Phenyl Ring) | S. aureus ATCC 25923 (MIC µg/mL) | S. aureus MRSA ATCC 43300 (MIC µg/mL) | E. faecalis ATCC 29212 (MIC µg/mL) |
| 17 | 2-OH, 5-Br | 15.62 | 7.81 | 15.62 |
| 18 | 2-OH, 3,5-I₂ | 7.81 | 3.91 | 7.81 |
| 19 | 2-NO₂ | 62.5 | 31.25 | 62.5 |
| 21 | 4-NO₂ | 31.25 | 15.62 | 31.25 |
| Cefuroxime | (Standard) | 1.95 | 31.25 | 15.62 |
Enzyme Inhibition and Cytotoxic Activity
Derivatives of hydroxybenzoic acids are also recognized as potent enzyme inhibitors. A study focusing on 2-hydroxybenzoic acid derivatives identified selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolism and cancer.[2] This research demonstrated that modifications to the core structure could yield compounds with low micromolar inhibitory concentrations (IC₅₀). For example, a lead-optimized compound, 43 , achieved an IC₅₀ of 2.6 µM against SIRT5.[2]
Furthermore, the cytotoxic potential of these derivatives against cancer cell lines is an area of active investigation. The study on 2,4-dihydroxybenzoic acid hydrazide-hydrazones also evaluated their antiproliferative activity.[1] Compound 21 (N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide) was particularly potent, exhibiting an IC₅₀ value of 0.77 µM against the LN-229 human glioblastoma cell line, while showing high selectivity over normal cell lines.[1]
Table 2: Cytotoxic Activity (IC₅₀) of Selected 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives [1]
| Compound ID | R Group (Substituent on Phenyl Ring) | LN-229 (Glioblastoma) IC₅₀ µM | HepG2 (Hepatocellular Carcinoma) IC₅₀ µM | HEK-293 (Normal Kidney Cells) IC₅₀ µM |
| 19 | 2-NO₂ | >100 | >100 | >100 |
| 20 | 3-NO₂ | 74.39 | 47.78 | >100 |
| 21 | 4-NO₂ | 0.77 | 7.81 | 91.43 |
| 22 | 2-Cl | >100 | >100 | >100 |
| Cisplatin | (Standard) | 10.99 | 6.21 | 11.23 |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. The following protocols are based on established procedures for the synthesis of hydroxybenzoic acid derivatives and their subsequent biological screening.
General Synthesis of this compound Derivatives (Amide/Hydrazone Example)
This protocol is adapted from the synthesis of 2,4-dihydroxybenzoic acid hydrazide-hydrazones and can be modified for 2,6-DHBA.[1]
Step 1: Synthesis of Methyl 2,6-Dihydroxybenzoate
-
Dissolve this compound (1.0 eq) in absolute methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Collect the resulting solid by filtration, wash with water, and dry in vacuo to yield methyl 2,6-dihydroxybenzoate.
Step 2: Synthesis of 2,6-Dihydroxybenzohydrazide
-
Dissolve methyl 2,6-dihydroxybenzoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10.0 eq) to the solution.
-
Reflux the mixture for 8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,6-dihydroxybenzohydrazide.
Step 3: Synthesis of this compound Hydrazide-Hydrazones (Final Derivatives)
-
Dissolve 2,6-dihydroxybenzohydrazide (1.0 eq) in absolute ethanol.
-
Add the appropriate substituted aromatic aldehyde (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 15-40 minutes.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry to yield the final hydrazide-hydrazone derivative.
Protocol for Antimicrobial Susceptibility Testing (MIC Determination)
The Minimal Inhibitory Concentration (MIC) is determined using the micro-broth dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include positive control (medium with inoculum, no compound) and negative control (medium only) wells.
-
Incubate the plates at 35°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for In Vitro Cytotoxicity Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines is determined using the MTT assay.
-
Seed human cancer cells (e.g., LN-229, HepG2) and a normal cell line (e.g., HEK-293) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubate for 72 hours. The final DMSO concentration should be non-toxic (e.g., <0.5%).
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Visualizing Workflows and Relationships
To effectively guide research and development, it is essential to visualize the logical flow of experiments and the relationships between different stages of the drug discovery process.
Caption: A general workflow for the synthesis and evaluation of 2,6-DHBA derivatives.
This workflow illustrates the cyclical nature of drug discovery, beginning with the synthesis of a diverse library of derivatives from the 2,6-DHBA core. These compounds are then purified, characterized, and subjected to a battery of biological screens to assess their antimicrobial, enzyme inhibitory, or cytotoxic activities. The quantitative data from these assays feed into a structure-activity relationship (SAR) analysis, which helps identify hit compounds and informs the design of next-generation, optimized derivatives.
Conclusion
This compound represents a promising and adaptable scaffold for the development of novel therapeutic agents. The ability to readily modify its carboxylic acid and hydroxyl groups provides a robust platform for generating diverse chemical libraries. As demonstrated by studies on closely related analogs, these derivatives have shown significant potential as antimicrobial agents effective against resistant pathogens and as selective inhibitors of enzymes relevant to cancer therapy. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to explore the rich chemical space of 2,6-DHBA derivatives. A systematic approach, combining targeted synthesis, rigorous biological screening, and careful SAR analysis, will be paramount in unlocking the full therapeutic potential of this versatile chemical core.
References
Microbial Metabolism of 2,6-Dihydroxybenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxybenzoic acid (2,6-DHBA), a phenolic compound, is an isomer of dihydroxybenzoic acid. While its biological activity is considered relatively weak, its microbial metabolism is a subject of interest for understanding the biodegradation of aromatic compounds and for potential applications in biocatalysis and bioremediation. This technical guide provides a comprehensive overview of the current understanding of the microbial metabolism of 2,6-DHBA, including putative metabolic pathways, key enzymes, and detailed experimental protocols for its study.
Core Metabolic Pathway
The microbial degradation of this compound is initiated by a key enzymatic step: decarboxylation. This reaction is catalyzed by this compound decarboxylase, which removes the carboxyl group to yield resorcinol. Subsequently, resorcinol enters established bacterial degradation pathways.
The primary proposed pathway for the aerobic metabolism of this compound involves the following key steps:
-
Decarboxylation: this compound is converted to resorcinol.
-
Hydroxylation: Resorcinol is hydroxylated to form either hydroxyquinol (1,2,4-benzenetriol) or pyrogallol (1,2,3-benzenetriol), depending on the microbial species.
-
Ring Cleavage: The resulting trihydroxybenzene intermediate undergoes oxidative ring cleavage by dioxygenase enzymes.
-
Further Metabolism: The ring-opened product is further metabolized through central metabolic pathways, such as the beta-ketoadipate pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.
Caption: Workflow for cultivating bacteria on this compound.
HPLC Analysis of this compound and Metabolites
This protocol outlines a method for the separation and quantification of this compound and its potential metabolites using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B: 0.1% Formic acid in acetonitrile
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
Standards for this compound and suspected metabolites (e.g., resorcinol, hydroxyquinol)
Procedure:
-
Sample Preparation:
-
Collect culture samples at different time points.
-
Centrifuge the samples to remove bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution can be used for optimal separation. For example:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 280 nm.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound and expected metabolites of known concentrations.
-
Quantify the compounds in the samples by comparing their peak areas to the calibration curve.
-
Oxygen Uptake Rate (OUR) Measurement
This protocol describes a method to determine the oxygen uptake rate of a microbial culture metabolizing this compound.
Materials:
-
Respirometer or a sealed vessel with a dissolved oxygen (DO) probe
-
Magnetic stirrer and stir bar
-
Bacterial culture grown on this compound
-
Data acquisition system
Procedure:
-
Calibrate the DO probe according to the manufacturer's instructions.
-
Transfer a known volume of the bacterial culture into the respirometer vessel.
-
Aerate the culture to saturate it with dissolved oxygen.
-
Seal the vessel to prevent further oxygen ingress.
-
Start the magnetic stirrer to ensure the sample is well-mixed.
-
Record the decrease in dissolved oxygen concentration over time using the data acquisition system.
-
The oxygen uptake rate (OUR) is calculated from the slope of the linear portion of the DO concentration versus time plot.
dot
Caption: Workflow for measuring the oxygen uptake rate.
Conclusion
The microbial metabolism of this compound presents an interesting case of bacterial adaptation to aromatic compounds. The initial decarboxylation to resorcinol is a key step, leading to intermediates that can be funneled into central metabolic pathways. While the complete enzymatic cascade in various microorganisms is still under investigation, the provided protocols offer a solid foundation for researchers to explore this metabolic route further. Future research should focus on the isolation and characterization of the enzymes involved, elucidation of the complete degradation pathways in different bacterial species, and determination of the kinetics of these biotransformations. Such knowledge will be invaluable for applications in bioremediation and biocatalysis.
The Biological Role of 2,6-Dihydroxybenzoic Acid in Plant Defense: A Technical Guide
Executive Summary: Plants employ a sophisticated arsenal of chemical defenses to combat pathogens. Among these are phenolic compounds, with salicylic acid (SA) being a cornerstone of induced resistance. The metabolism of SA leads to the formation of various derivatives, including dihydroxybenzoic acids (DHBAs). While the roles of 2,3-DHBA and 2,5-DHBA as key players in modulating SA homeostasis and the plant immune response are increasingly understood, the biological function of their isomer, 2,6-dihydroxybenzoic acid (2,6-DHBA), in plant defense remains largely enigmatic. This technical guide synthesizes the current understanding of benzoic acid biosynthesis and signaling in plant immunity, contextualizes the known functions of DHBA isomers, and presents a framework for the future investigation of 2,6-DHBA's potential role. We provide detailed experimental protocols and data presentation structures to facilitate research in this underexplored area.
Introduction to Benzoic Acids in Plant Defense
Benzoic acid and its derivatives are pivotal secondary metabolites in the plant kingdom, serving as precursors for a vast array of compounds and acting as signaling molecules. Salicylic acid (2-hydroxybenzoic acid) is a critical phytohormone that orchestrates local and systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity against secondary infections. The bioactivity of SA is tightly regulated through synthesis, catabolism, and conjugation. Hydroxylation of SA to dihydroxybenzoic acids (DHBAs) is a key catabolic pathway, and emerging evidence suggests these derivatives are not merely inactive byproducts but may possess biological functions of their own.[1] This guide focuses on the state of knowledge regarding the 2,6-DHBA isomer and its potential, though currently uncharacterized, role in the intricate network of plant defense.
Biosynthesis of Benzoic Acids in Plants
The biosynthesis of benzoic acid in plants primarily originates from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine.[2] The conversion of trans-cinnamic acid to benzoic acid can occur through a β-oxidative or a non-β-oxidative pathway.[2] Salicylic acid itself is predominantly synthesized from chorismate via the isochorismate synthase (ICS) pathway, particularly upon pathogen challenge.[3]
The primary characterized DHBAs in the context of plant defense, 2,3-DHBA and 2,5-DHBA, are direct hydroxylation products of salicylic acid, catalyzed by SA 3-hydroxylase (S3H) and SA 5-hydroxylase (S5H), respectively.[1][4] The biosynthetic route to 2,6-DHBA in plants has not been elucidated. It is known to be a secondary metabolite of salicylic acid in some contexts and can be synthesized enzymatically from resorcinol and CO2 in engineered systems, but its natural production pathway in plants is an open area of research.[5][6]
The Role of Dihydroxybenzoic Acids in Plant Defense
2,3-DHBA and 2,5-DHBA: Modulators of Salicylic Acid Homeostasis
2,3-DHBA and 2,5-DHBA are recognized as the major catabolic forms of SA in plants like Arabidopsis.[1][7] Their accumulation, often in glycosylated forms to mitigate potential cytotoxicity, is induced by pathogen infection.[1] The glycosylation of these molecules is not just for detoxification; it appears to be a crucial step in a positive feedback loop that regulates SA biosynthesis during an immune response.[1] For instance, the UDP-glycosyltransferase UGT76D1 glycosylates both 2,3-DHBA and 2,5-DHBA, and overexpression of this enzyme leads to higher SA accumulation and enhanced disease resistance.[1][7]
This compound: An Isomer with Undefined Biological Function
In stark contrast to its isomers, there is a significant lack of scientific literature detailing a role for 2,6-DHBA in plant defense. Some studies on its general chemical properties have found it to have relatively weak biological activity, such as in DPPH radical scavenging and microbial growth inhibition, when compared to other DHBA isomers.[8][9] This suggests that if 2,6-DHBA does play a role in plant defense, it may be highly specific, transient, or act through a mechanism distinct from direct antimicrobial activity or broad antioxidant capacity. Its structural similarity to SA warrants investigation into whether it can act as a signaling mimic or antagonist.
Signaling in Plant Defense
The Salicylic Acid Signaling Cascade
The SA signaling pathway is central to plant immunity. Upon pathogen recognition, SA levels increase, leading to the translocation of the master regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) to the nucleus.[4][10] In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of a large suite of defense genes, including the PATHOGENESIS-RELATED (PR) genes, which are markers for SAR.[11] This signaling cascade is critical for establishing resistance.
Figure 1: Simplified Salicylic Acid (SA) Signaling Pathway. Pathogen recognition leads to SA accumulation, which triggers a redox-mediated release of NPR1 monomers. NPR1 translocates to the nucleus, activating TGA transcription factors and inducing PR gene expression, culminating in Systemic Acquired Resistance (SAR). DHBA metabolites regulate SA homeostasis.
Potential Interaction of 2,6-DHBA with Defense Signaling
Given the absence of direct evidence, the interaction of 2,6-DHBA with plant defense signaling pathways remains speculative. It is plausible that 2,6-DHBA could:
-
Act as a weak agonist or antagonist of the SA receptor, NPR1, thereby modulating the induction of PR genes.
-
Serve as a substrate for glycosyltransferases or other conjugating enzymes, potentially influencing the pool of activated signaling molecules.
-
Be a byproduct of a yet-undiscovered metabolic pathway that is co-regulated with defense responses.
To elucidate these possibilities, a systematic experimental approach is required. The workflow for such an investigation is outlined below.
Figure 2: Experimental workflow for investigating the role of 2,6-DHBA in plant defense.
Quantitative Analysis of Hydroxybenzoic Acids in Plant Defense
To rigorously assess the role of 2,6-DHBA, quantitative data is essential. The following tables provide a template for structuring and presenting such data, allowing for clear comparison between treatments and genotypes.
Table 1: Effect of Exogenous 2,6-DHBA on Pathogen Growth in Arabidopsis thaliana
| Treatment | Pathogen Titer (cfu/cm²) at 3 dpi | Fold Change vs. Mock | p-value |
| Mock (Water) | Value ± SD | 1.0 | - |
| 2,6-DHBA (10 µM) | Value ± SD | Value | Value |
| 2,6-DHBA (50 µM) | Value ± SD | Value | Value |
| 2,6-DHBA (100 µM) | Value ± SD | Value | Value |
| Salicylic Acid (50 µM) | Value ± SD | Value | Value |
cfu: colony-forming units; dpi: days post-inoculation; SD: standard deviation.
Table 2: Endogenous Levels of Benzoic Acid Derivatives Following Pathogen Infection
| Compound | Concentration (µg/g FW) - Mock | Concentration (µg/g FW) - Pathogen Inoculated | Fold Change | p-value |
| Salicylic Acid | Value ± SD | Value ± SD | Value | Value |
| 2,3-DHBA | Value ± SD | Value ± SD | Value | Value |
| 2,5-DHBA | Value ± SD | Value ± SD | Value | Value |
| 2,6-DHBA | Value ± SD | Value ± SD | Value | Value |
FW: fresh weight; SD: standard deviation.
Table 3: Relative Expression of Defense-Related Genes in Response to 2,6-DHBA Treatment
| Gene | Fold Change vs. Mock (24 hpt) | p-value |
| PR1 | Value ± SD | Value |
| PR2 | Value ± SD | Value |
| ICS1 | Value ± SD | Value |
| PAL1 | Value ± SD | Value |
hpt: hours post-treatment; SD: standard deviation.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the function of 2,6-DHBA.
Quantification of 2,6-DHBA in Plant Tissues via HPLC
This protocol is adapted for the analysis of phenolic acids from plant material.[12][13]
-
Sample Preparation:
-
Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of 90% methanol. Vortex vigorously.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. Re-extract the pellet with 0.5 mL of 100% methanol and combine the supernatants.
-
Evaporate the solvent to dryness under a vacuum.
-
Resuspend the dried extract in 200 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient suitable for separating polar aromatic compounds (e.g., 5% B to 60% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detector at 250 nm or a Diode Array Detector (DAD) to scan multiple wavelengths.[14]
-
Standard Curve: Prepare a standard curve with pure 2,6-DHBA (and other DHBA isomers for simultaneous quantification) at concentrations ranging from 1 to 100 µg/mL.
-
Pathogen Growth Inhibition Assay
This protocol describes a syringe infiltration assay for Pseudomonas syringae on Arabidopsis thaliana.[16][17]
-
Bacterial Culture:
-
Streak P. syringae pv. tomato DC3000 on a King's B agar plate with appropriate antibiotics and incubate at 28°C for 2 days.
-
Inoculate a single colony into 5 mL of liquid King's B medium and grow overnight at 28°C with shaking.
-
Pellet the bacteria by centrifugation (3,000 x g for 10 min), wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂.
-
-
Inoculation:
-
Adjust the bacterial suspension to an optical density at 600 nm (OD₆₀₀) of 0.0002 (approx. 1 x 10⁵ cfu/mL).
-
Use a 1 mL needleless syringe to gently infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old Arabidopsis plants.
-
For pre-treatment experiments, infiltrate leaves with 2,6-DHBA solution or a mock solution 24-48 hours prior to bacterial inoculation.
-
-
Quantification of Bacterial Growth:
-
At 0 and 3 days post-inoculation (dpi), collect two leaf discs (1 cm² total area) from inoculated leaves.
-
Homogenize the leaf discs in 200 µL of 10 mM MgCl₂.
-
Perform serial dilutions of the homogenate and plate onto King's B agar with antibiotics.
-
Incubate at 28°C for 2 days and count the colony-forming units (cfu). Express results as cfu/cm².
-
Analysis of Defense-Related Gene Expression by qRT-PCR
This protocol outlines the steps for quantifying gene expression changes.[18][19][20]
-
RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue at desired time points after treatment (e.g., with 2,6-DHBA or pathogen), and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a Trizol-based method.
-
Treat RNA with DNase I to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the reaction mix: 10 µL of 2x SYBR Green Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Primers: Design primers for target genes (e.g., PR1, PR2, ICS1) and a stable reference gene (e.g., ACTIN2 or UBIQUITIN5) to be ~100-200 bp in length.
-
Cycling Conditions: A typical program includes an initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include a melt curve analysis at the end to verify product specificity.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the Ct value of the gene of interest to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the relative expression using the 2-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.
-
Conclusion
The role of dihydroxybenzoic acids in plant defense is a rapidly evolving field. While 2,3-DHBA and 2,5-DHBA are established as important catabolites of salicylic acid that fine-tune the plant immune response, the function of 2,6-DHBA remains a significant knowledge gap. Its structural similarity to SA suggests a potential for bioactivity, yet preliminary reports indicate it may be less active than its isomers. The lack of a defined biosynthetic pathway in plants further complicates its study. The experimental frameworks and protocols provided in this guide offer a robust starting point for researchers to systematically investigate the synthesis, metabolism, and potential signaling role of 2,6-DHBA. Such studies are crucial for a complete understanding of the salicylic acid-mediated defense network and may uncover novel mechanisms of plant immunity.
References
- 1. Modulation of Plant Salicylic Acid-Associated Immune Responses via Glycosylation of Dihydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of Plant Salicylic Acid-Associated Immune Responses via Glycosylation of Dihydroxybenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plantae.org [plantae.org]
- 12. researchgate.net [researchgate.net]
- 13. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 15. phcogres.com [phcogres.com]
- 16. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Discovery and Enduring Utility of 2,6-Dihydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dihydroxybenzoic acid, also known as γ-resorcylic acid, is a significant organic compound with a rich history rooted in the development of aromatic chemistry. Though its own biological activity is modest, it serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and modern preparative methods for this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for key syntheses, and an overview of its role as a secondary metabolite and precursor to bioactive molecules.
Introduction
This compound (2,6-DHBA) is a dihydroxybenzoic acid characterized by hydroxyl groups at the 2 and 6 positions of the benzene ring relative to the carboxyl group.[1] This substitution pattern confers unique chemical properties that have been exploited in organic synthesis for over a century. Its historical context is intertwined with the study of resorcinol and its derivatives, a class of compounds that has been pivotal in the advancement of synthetic organic chemistry.[2] Today, 2,6-DHBA continues to be a valuable building block in the development of novel chemical entities with diverse applications.[3]
History of Discovery and Synthesis
The initial discovery of this compound, then referred to as γ-resorcylic acid, is credited to Senhofer and Brunner in 1879.[2] They first prepared the compound in a low yield via the carboxylation of resorcinol.[2] For many years, the synthesis of γ-resorcylic acid remained a challenge, with methods such as that developed by Mauthner from m-dinitrobenzene providing only a modest 12% overall yield.[2]
A significant advancement in the preparation of this compound was reported in 1952 by Cartwright, Jones, and Marmion.[2] Their work, aimed at producing sodium γ-resorcylate for clinical testing in cases of rheumatic fever, established a more efficient synthetic route starting from 2,6-dihydroxyacetophenone.[2] This method involved methylation, followed by hypochlorite oxidation and subsequent demethylation, achieving a remarkable 91% yield.[2]
The traditional method for synthesizing resorcylic acids, including the 2,6-isomer, often involves the Kolbe-Schmitt reaction, where an alkali metal salt of resorcinol is carboxylated with carbon dioxide under heat and pressure.[3] However, this reaction typically yields a mixture of isomers, primarily the 2,4- and 2,6-dihydroxybenzoic acids, necessitating separation.
Physicochemical Properties
This compound is an off-white crystalline powder with the chemical formula C₇H₆O₄ and a molecular weight of 154.12 g/mol .[1][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆O₄ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Off-white crystalline powder | [4] |
| Melting Point | 165 °C (decomposes) | [4] |
| Solubility in Water | 9560 mg/L at 25 °C | [5] |
| logP (o/w) | 2.20 | [5] |
| CAS Number | 303-07-1 | [1] |
| Synonyms | γ-Resorcylic acid, 2-Carboxyresorcinol | [1] |
Experimental Protocols
Synthesis of this compound via the Method of Cartwright, Jones, and Marmion (1952)
This synthesis provides a high-yield route to this compound from 2,6-dihydroxyacetophenone. The overall workflow is depicted in the diagram below.
Experimental Details:
-
Step 1: Methylation of 2,6-Dihydroxyacetophenone. To a suspension of 2,6-dihydroxyacetophenone (133 g) in water (100 c.c.) under a nitrogen atmosphere, a solution of sodium hydroxide (140 g) in water (150 c.c.) is added. Methyl sulphate (320 g) is then introduced at a rate sufficient to maintain gentle boiling. The mixture is subsequently heated on a steam bath for 30 minutes. The product, 2,6-dimethoxyacetophenone, is obtained by distillation.[2]
-
Step 2: Hypochlorite Oxidation of 2,6-Dimethoxyacetophenone. The purified 2,6-dimethoxyacetophenone is oxidized using sodium hypochlorite. It is crucial to completely remove any excess sodium hypochlorite before acidification to prevent the formation of 3-chloro-2,6-dimethoxybenzoic acid.[2]
-
Step 3: Demethylation of 2,6-Dimethoxybenzoic Acid. The resulting 2,6-dimethoxybenzoic acid is demethylated using aluminium chloride to yield the final product, this compound.[2]
General Kolbe-Schmitt Carboxylation of Resorcinol
This classical method produces a mixture of resorcylic acid isomers.
Experimental Details:
A dry alkali metal salt of resorcinol is subjected to a stream of carbon dioxide under pressure and elevated temperature. The resulting product is then treated with acid to yield a mixture of 2,4- and this compound. Separation of the isomers can be achieved by various methods, including fractional crystallization.
Spectroscopic Data
A summary of available spectroscopic data for the characterization of this compound is presented in Table 2.
| Spectroscopic Technique | Data Availability and Source |
| ¹H NMR | Spectra available from ChemicalBook and SpectraBase.[6][7] |
| ¹³C NMR | Data available in various chemical databases. |
| Mass Spectrometry | GC-MS data available in the NIST Mass Spectrometry Data Center.[1] |
| Infrared (IR) | FTIR spectra available from various sources.[1] |
| Raman Spectroscopy | Data available in chemical databases.[1] |
Biological Significance and Applications
This compound is a naturally occurring secondary metabolite found in some plants and microorganisms.[8] Its own biological activity, such as DPPH radical scavenging and antimicrobial effects, is considered relatively weak.[9] However, its importance lies in its role as a precursor to more complex and biologically active molecules. For instance, it is a key component of certain resorcylic acid lactones, a class of fungal polyketides that exhibit a broad range of biological activities, including anticancer properties.[10]
In the field of synthetic chemistry, this compound is a valuable intermediate for the production of various agrochemicals, pharmaceuticals, and dyes, owing to the reactivity of its phenolic hydroxyl and carboxylic acid groups.[3]
Conclusion
This compound, since its initial low-yield synthesis in the late 19th century, has become a readily accessible and important chemical intermediate. The development of high-yield synthetic routes has facilitated its use in a variety of industrial and research applications. While not a potent bioactive molecule in its own right, its role as a foundational element in the synthesis of more complex structures underscores its enduring significance in the fields of chemistry and drug discovery. This guide has provided a comprehensive overview of its history, synthesis, and properties to aid researchers and professionals in leveraging this versatile compound in their work.
References
- 1. This compound | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 670. The synthesis of γ-resorcylic acid (2 : 6-dihydroxybenzoic acid) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. CN102211995A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound | 303-07-1 [chemicalbook.com]
- 5. This compound, 303-07-1 [thegoodscentscompany.com]
- 6. This compound (303-07-1) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
2,6-Dihydroxybenzoic Acid: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 2,6-Dihydroxybenzoic acid (CAS No. 303-07-1), also known as γ-Resorcylic acid or 2,6-DHBA. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks to personnel and the environment.
Chemical Identification and Physical Properties
This compound is a dihydroxybenzoic acid that is solid in its pure form.[1] It is important to be aware of its key physical and chemical properties to handle it safely.
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₄ | [2] |
| Molecular Weight | 154.12 g/mol | [3] |
| Appearance | Off-white crystalline powder/chunks | [1][4] |
| Melting Point | 165 °C (decomposes) | [3] |
| Solubility | Soluble in water | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its hazard ratings according to the Globally Harmonized System (GHS) and the National Fire Protection Association (NFPA).
GHS Classification
The GHS classification provides a standardized system for communicating hazard information.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][5] |
Signal Word: Warning[2]
Hazard Pictogram: [2]
-
GHS07 (Exclamation Mark)
NFPA 704 Diamond
The NFPA diamond provides a quick visual representation of the hazards associated with a substance.
| Hazard | Rating | Description |
| Health (Blue) | 2 | Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[2] |
| Flammability (Red) | 0 | Materials that will not burn.[2] |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and not reactive with water.[2] |
| Special (White) | - | No special hazards. |
Toxicological Data
| Parameter | Value | Species | Route | Reference |
| LD50 | Not available | Rat | Oral | [7] |
| LD50 | 800 mg/kg | Mouse | Intraperitoneal |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.
| Type | Specification | Standard |
| Eye Protection | Chemical safety goggles or glasses with side-shields.[6] | OSHA 29 CFR 1910.133 or EN 166[5][8] |
| Hand Protection | Compatible chemical-resistant gloves.[6] | OSHA 29 CFR 1910.138[2] |
| Skin and Body Protection | Lab coat, impervious clothing.[6] | - |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate.[8] | OSHA 29 CFR 1910.134 or EN 149[2][8] |
Handling Procedures
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[6]
-
Minimize dust generation and accumulation.[8]
Storage Conditions
-
Store in a tightly closed container.[6]
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible substances such as strong oxidizing agents and strong bases.[5]
-
Store locked up.[6]
First Aid and Emergency Procedures
In case of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. Wash clothing before reuse.[5][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person. Call a physician.[6][8] |
Accidental Release Measures
-
Evacuate personnel from the area.[6]
-
Wear appropriate personal protective equipment.[6]
-
Avoid dust formation.[5]
-
Sweep up the spilled material and place it into a suitable container for disposal.[5]
-
Do not let the chemical enter the environment.[5]
Fire-Fighting Measures
-
Use extinguishing media suitable for the surrounding fire, such as water spray, dry chemical, foam, or carbon dioxide.[6]
-
Fine dust dispersed in air may ignite.[5]
-
Hazardous decomposition products include carbon monoxide and carbon dioxide.[5]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[5]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not empty into drains.[5]
Experimental Protocol: Esterification of this compound
This protocol is a representative example of a common laboratory procedure involving this compound. All work should be performed in a well-ventilated fume hood while wearing appropriate PPE.
Objective: To synthesize methyl 2,6-dihydroxybenzoate.
Materials:
-
This compound
-
Absolute methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Add the residue to a saturated sodium bicarbonate solution to neutralize any remaining acid and precipitate the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with water.
-
Dry the purified methyl 2,6-dihydroxybenzoate in a vacuum oven or desiccator.
Visualizations
Safe Handling Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dep.nj.gov [dep.nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. biosynth.com [biosynth.com]
- 8. Subchronic Oral Toxicity of Sodium p-Hydroxybenzoate in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermochemical Properties of 2,6-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential thermochemical properties of 2,6-Dihydroxybenzoic acid (γ-resorcylic acid), a compound of interest in various scientific and pharmaceutical research fields. The following sections present key quantitative data, detailed experimental methodologies for their determination, and graphical representations of the experimental workflows.
Core Thermochemical Data
The thermochemical data for this compound are crucial for understanding its stability, phase transitions, and behavior in various chemical and biological systems. The following tables summarize the key experimentally determined and computationally estimated properties.
Table 1: Enthalpies of Formation, Combustion, and Fusion of this compound
| Thermochemical Property | Value (kJ/mol) | Experimental Method | Reference |
| Standard Molar Enthalpy of Formation (Crystalline, 298.15 K) | - | Static-Bomb Combustion Calorimetry | [1][2] |
| Standard Molar Enthalpy of Formation (Gaseous, 298.15 K) | - | Derived from Crystalline Phase Data and Sublimation Enthalpy | [1][2] |
| Standard Molar Energy of Combustion (Crystalline, 298.15 K) | - | Static-Bomb Combustion Calorimetry | [1][2] |
| Molar Enthalpy of Fusion | - | Differential Scanning Calorimetry (DSC) | [3] |
Table 2: Enthalpies of Sublimation and Vaporization of this compound
| Thermochemical Property | Value (kJ/mol) | Temperature Range (K) | Experimental Method | Reference |
| Standard Molar Enthalpy of Sublimation (298.15 K) | - | - | Derived from Vapor Pressure Measurements | [1][3] |
| Molar Enthalpy of Sublimation | - | 347.14 - 365.17 | Knudsen Mass-Loss Effusion | [1][2][4] |
| Molar Enthalpy of Vaporization | - | - | Thermogravimetry (TG) | [3][5] |
Table 3: Physical Properties of this compound
| Property | Value | Unit | Reference |
| Molecular Formula | C₇H₆O₄ | - | [4][6][7] |
| Molecular Weight | 154.12 | g/mol | [6][7][8] |
| Melting Point | 165 (decomposes) | °C | [6][7][9] |
| Water Solubility | 9.56 | mg/mL | [7][10][11] |
| logP (Octanol/Water Partition Coefficient) | 2.20 | - | [8][10][11] |
Experimental Protocols
The accurate determination of thermochemical properties relies on precise experimental techniques. This section details the methodologies employed in the cited literature.
Static-Bomb Combustion Calorimetry
This technique is used to determine the standard molar energy of combustion.
-
Sample Preparation: A pellet of this compound of known mass is placed in a crucible within a combustion bomb. A cotton fuse is positioned to ensure ignition.
-
Calorimeter Setup: The bomb is filled with high-pressure oxygen and placed in a calorimeter containing a known volume of water. The system is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited, and the temperature change of the water is meticulously recorded.
-
Data Analysis: The energy of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire. The standard molar enthalpy of formation in the crystalline phase is then derived using Hess's Law.[1][2]
The workflow for this process is illustrated in the diagram below.
Caption: Workflow for Determining Enthalpy of Combustion.
Knudsen Mass-Loss Effusion Technique
This method is employed to measure the vapor pressure of a solid at different temperatures, from which the enthalpy of sublimation is derived.
-
Sample Loading: A known mass of crystalline this compound is placed in a Knudsen cell, which has a small, well-defined orifice.
-
High Vacuum & Temperature Control: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.
-
Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss is measured over time.
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
-
Temperature Dependence: Steps 2-4 are repeated at various temperatures.
-
Enthalpy of Sublimation Derivation: The standard molar enthalpy of sublimation is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[1][2]
The logical flow of this experimental procedure is depicted below.
Caption: Logical Flow for Knudsen Effusion Experiments.
Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC)
Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the mass and heat flow changes of a sample as a function of temperature or time.
-
Thermogravimetry (TG): This technique was used to determine the vapor pressures of liquid this compound under both isothermal and non-isothermal conditions. From the temperature dependence of the vapor pressure, the molar enthalpies of vaporization were determined.[3][5]
-
Differential Scanning Calorimetry (DSC): DSC measurements were used to determine the melting temperatures and molar enthalpies of fusion of the compound. This technique measures the difference in heat flow between the sample and a reference as a function of temperature.[3][12]
The relationship between these thermal analysis techniques and the determined properties is shown below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermochemical study of 2,4-, 2,6- and 3,4-dihydroxybenzoic acids in the liquid phase using a TG apparatus [iris.uniroma1.it]
- 4. Benzoic acid, 2,6-dihydroxy- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound 98 303-07-1 [sigmaaldrich.com]
- 7. This compound | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzoic acid, 2,6-dihydroxy- (CAS 303-07-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound | 303-07-1 [chemicalbook.com]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0013676) [hmdb.ca]
- 11. MetaSci | Providing High-Quality Chemical Libraries | Products [products.metasci.ca]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Crystal Structure of 2,6-Dihydroxybenzoic Acid
This technical guide provides a comprehensive overview of the crystal structure of this compound (2,6-DHBA), a molecule of interest in pharmaceutical sciences and crystal engineering. This document details the crystallographic parameters of its polymorphic forms, the experimental methodologies for their characterization, and the nature of the intermolecular interactions that govern its solid-state architecture.
Introduction
This compound (γ-resorcylic acid) is an aromatic compound featuring both phenolic hydroxyl groups and a carboxylic acid moiety. This substitution pattern facilitates a rich variety of intermolecular interactions, leading to the formation of structurally distinct crystalline arrangements known as polymorphs. The study of these polymorphs is crucial as different crystalline forms of an active pharmaceutical ingredient can exhibit significant differences in physicochemical properties, including solubility, stability, and bioavailability. 2,6-DHBA has been observed to exist in at least two polymorphic forms, herein referred to as Form 1 and Form 2. The selective crystallization of these forms is influenced by the choice of solvent, highlighting the role of molecular self-assembly in solution prior to nucleation.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data for its known polymorphs are summarized below for comparative analysis.
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | Form 1 (from Toluene) | Form 2 (from Chloroform) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P n a 2₁ | P 2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 14.174 | 5.4084(5) |
| b (Å) | 12.132 | 5.2240(7) |
| c (Å) | 3.8280 | 22.986(4) |
| Angles (°) | ||
| α | 90.00 | 90 |
| β | 90.00 | 94.69(3) |
| γ | 90.00 | 90 |
| Volume (ų) | - | 647.27(16) |
| Z | - | 4 |
| Calculated Density (g/cm³) | - | 1.58 |
| COD Number | 2010107 | - |
Data for Form 1 is sourced from the Crystallography Open Database (COD). Data for Form 2 is from the work of Gnaniec et al. (1994) as cited in multiple sources.
Molecular Packing and Intermolecular Interactions
The crystal structure of this compound is characterized by the formation of hydrogen-bonded dimers. In Form 2, the carboxylic acid moieties of two adjacent molecules interact via strong O-H···O hydrogen bonds, creating a classic carboxylic acid dimer synthon. These dimers then pack into a herringbone motif, a packing arrangement commonly observed in polycyclic aromatic compounds. The molecular packing is further stabilized by O-H···O hydrogen bonds involving the phenolic hydroxyl groups.
The diagram below illustrates the key hydrogen bonding interactions and the resulting dimer formation which is a fundamental building block of the crystal structure.
Caption: Dimerization of 2,6-DHBA via carboxylic acid hydrogen bonds.
Experimental Protocols
The successful crystallization and structural determination of this compound polymorphs require precise control over experimental conditions.
4.1. Polymorph Synthesis and Crystallization
The selective crystallization of Form 1 and Form 2 is achieved by using different solvents and cooling profiles, as detailed by Davey et al. (2001).
-
Preparation of Form 1:
-
A solution of this compound in toluene (5.0 mg/mL) is heated to boiling with stirring.
-
The solution is then rapidly cooled to 50 °C.
-
Further cooling to 5 °C is carried out at a controlled rate of 0.7 °C/min.
-
The solution is left unstirred at 5 °C overnight to allow for crystal growth.
-
Crystals are harvested and vacuum-dried at 30 °C for 5 hours.
-
-
Preparation of Form 2:
-
A solution of this compound in chloroform (4.6 mg/mL) is prepared at 50 °C.
-
The solution is cooled with agitation at a rate of 0.1 °C/min to 30 °C.
-
The solution is maintained at 30 °C for 3 hours to promote crystallization.
-
Crystals are then isolated.
-
The workflow for the selective crystallization of the two polymorphs is depicted in the following diagram.
Methodological & Application
Application Notes and Protocols for 2,6-Dihydroxybenzoic Acid as a MALDI Matrix in Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone technique for the analysis of a wide array of biomolecules, including peptides. The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of analyte molecules. While 2,5-dihydroxybenzoic acid (2,5-DHB) is a widely utilized matrix for peptides and proteins, its isomer, 2,6-dihydroxybenzoic acid (2,6-DHB), also presents utility, particularly in the positive ion mode due to its notable acidity.[1]
These application notes provide a detailed overview and protocols for the use of this compound as a MALDI matrix for peptide analysis. The information is intended to guide researchers in academic and industrial settings, including those involved in drug development, in optimizing their MALDI-TOF mass spectrometry workflows for peptide characterization.
Advantages and Considerations of 2,6-DHB as a MALDI Matrix
Advantages:
-
Effective in Positive Ion Mode: Due to its acidity, 2,6-DHB is effective for generating protonated peptide ions ([M+H]⁺) in positive ion MALDI-MS.[1]
-
Potentially Higher Ion Intensities: Some studies have indicated that for certain analytes, 2,6-DHB can produce ion intensities comparable to or even greater than other DHB isomers.
Considerations:
-
Limited Suitability for Negative Ion Mode: The pronounced acidity of 2,6-DHB makes it generally unsuitable for negative ion mode analysis, as it does not readily facilitate the formation of deprotonated analyte ions.[1]
-
Less Common than 2,5-DHB: 2,6-DHB is less commonly used and characterized for peptide analysis compared to its 2,5-DHB isomer. Consequently, specific protocols and performance data are less abundant in the scientific literature.
Quantitative Comparison of MALDI Matrices for Peptide Analysis
While specific quantitative data for 2,6-DHB is limited, the following table summarizes a general performance comparison between commonly used matrices for peptide analysis, providing a baseline for expected performance.
| Matrix | Typical Peptide Mass Range | Ionization Mode | Relative Sensitivity | Key Characteristics |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | < 3,500 Da | Positive | High | Good for low-abundance peptides, but can have more matrix background in the low mass range.[2] |
| 2,5-Dihydroxybenzoic acid (2,5-DHB) | Peptides and small proteins | Positive/Negative | Moderate to High | Tolerant to salts and detergents, produces less background from matrix clusters.[2] |
| This compound (2,6-DHB) | Peptides and small proteins | Positive | Moderate | Marked acidity makes it suitable for positive ion mode but not negative ion mode.[1] |
| Sinapinic acid (SA) | > 3,500 Da | Positive | Moderate | Preferred for larger peptides and proteins. |
Experimental Protocols
The following protocols are provided as a starting point for utilizing 2,6-DHB as a MALDI matrix for peptide analysis. Optimization may be required based on the specific peptides of interest and the mass spectrometer used.
Protocol 1: Standard Dried-Droplet Method
This is the most common and straightforward method for MALDI sample preparation.
Materials:
-
This compound (2,6-DHB)
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Peptide sample dissolved in a suitable solvent (e.g., 0.1% TFA in water)
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of 2,6-DHB in a 1:1 (v/v) mixture of Solvent A and Solvent B. A typical starting concentration is 10 mg/mL. Vortex the solution thoroughly to ensure complete dissolution. If saturation is desired, add excess 2,6-DHB, vortex, and centrifuge to pellet the undissolved solid. Use the supernatant for the experiment.
-
Sample-Matrix Mixture: Mix the peptide sample solution and the 2,6-DHB matrix solution in a 1:1 volume ratio directly on the MALDI target plate or in a microcentrifuge tube. The final peptide concentration on the target should be in the low femtomole to low picomole range.
-
Spotting: Pipette 0.5 to 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the peptide and the matrix.
-
Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.
Protocol 2: Thin-Layer Method
This method can sometimes provide more homogeneous crystals and improved sensitivity.
Materials:
-
Same as Protocol 1, with the addition of a solvent for creating the thin layer (e.g., acetone).
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of 2,6-DHB in acetone.
-
Thin-Layer Formation: Apply 0.5 µL of the 2,6-DHB/acetone solution to the MALDI target spot and allow it to dry completely. This will form a thin, even layer of matrix crystals.
-
Sample Deposition: Pipette 0.5 to 1.0 µL of the peptide sample solution (in 0.1% TFA) directly onto the pre-formed matrix layer.
-
Analyte Incorporation: Allow the sample droplet to be absorbed into the matrix layer and then air-dry completely.
-
Optional Washing: For samples containing salts, a gentle wash step can be performed. Carefully apply 0.5 µL of cold 0.1% TFA in water to the spot and then carefully remove it with a pipette after a few seconds. Allow the spot to dry completely.
-
Analysis: Load the target plate into the MALDI-TOF mass spectrometer.
Experimental Workflow and Visualization
The general workflow for peptide analysis using 2,6-DHB as a MALDI matrix is depicted below. This process includes sample preparation, MALDI-TOF MS analysis, and subsequent data processing.
Logical Relationship of Key Experimental Parameters
The successful application of 2,6-DHB as a MALDI matrix depends on the interplay of several key experimental parameters. The following diagram illustrates these relationships.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Peptide Signal | - Inappropriate matrix concentration.- Poor co-crystallization.- Sample concentration too low or too high.- Presence of contaminants (salts, detergents). | - Optimize 2,6-DHB concentration (try a range from 5-20 mg/mL).- Try the thin-layer method for more homogeneous crystals.- Adjust peptide concentration.- Desalt and purify the peptide sample prior to analysis. |
| Poor Resolution | - Inhomogeneous crystals ("sweet spot" effect).- High laser fluence. | - Use the thin-layer method or re-crystallization techniques.- Optimize laser power to the threshold required for ionization. |
| High Matrix Background | - Matrix concentration is too high. | - Reduce the concentration of the 2,6-DHB solution. |
| Suppression of Certain Peptides | - Differential ionization efficiencies.- Hydrophobicity mismatch between peptides and matrix. | - Consider using a matrix mixture (e.g., 2,6-DHB with CHCA) to improve the analysis of complex peptide mixtures. |
Conclusion
This compound is a viable MALDI matrix for the analysis of peptides, particularly in the positive ion mode. While less common than its 2,5-DHB isomer, it can provide good quality mass spectra with appropriate optimization of sample preparation and instrument parameters. The protocols and guidelines presented here offer a solid foundation for researchers to explore the utility of 2,6-DHB in their peptide analysis workflows. Further systematic studies are warranted to fully elucidate the optimal conditions and comparative performance of 2,6-DHB for a broader range of peptide classes.
References
Application Note and Protocol for 2,6-DHBA in Mass Spectrometry Imaging
Introduction
Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of molecules within biological tissues. The choice of matrix is critical for successful analyte ionization and detection. 2,6-Dihydroxybenzoic acid (2,6-DHBA) is an isomer of the commonly used 2,5-DHBA matrix. While less frequently utilized, 2,6-DHBA can serve as a matrix for the analysis of certain classes of molecules, particularly in positive ion mode. Its marked acidity makes it a suitable proton donor for the ionization of various analytes.[1] However, due to this acidity, it is generally not effective for analysis in negative ion mode.[1]
This document provides a detailed protocol for the use of 2,6-DHBA as a matrix in MALDI-MSI, covering matrix preparation, application techniques, and data acquisition parameters. The information is targeted towards researchers, scientists, and drug development professionals seeking to employ this specific matrix for their imaging experiments.
Experimental Protocols
Materials
-
This compound (2,6-DHBA), high purity (>99%)
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethanol (HPLC grade)
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA) (optional, for enhancing protonation)
-
-
Tissue sections mounted on conductive slides (e.g., ITO-coated glass slides)
-
Mortar and pestle or tissue homogenizer
-
Automated sprayer (e.g., TM-Sprayer, M3 Sprayer) or sublimation apparatus
-
MALDI mass spectrometer
Matrix Solution Preparation (for Spraying Methods)
The optimal concentration and solvent system for 2,6-DHBA may require empirical determination for the specific analyte and tissue type. The following provides a general starting point.
-
Solvent Selection: A common solvent mixture for DHB isomers is a combination of an organic solvent and water. For example, 70-90% methanol or acetonitrile in water.[2]
-
Concentration: Prepare a stock solution of 2,6-DHBA in the chosen solvent system. A typical starting concentration is in the range of 10-60 mg/mL.
-
Additives (Optional): To enhance protonation, a small amount of trifluoroacetic acid (TFA) can be added to the matrix solution, typically at a final concentration of 0.1%.[3]
-
Dissolution: Thoroughly dissolve the 2,6-DHBA in the solvent mixture by vortexing or brief sonication. Ensure the solution is fresh before use.
Tissue Preparation
-
Sectioning: Cryosection the tissue to a thickness of 10-20 µm and thaw-mount the section onto a conductive MALDI target plate or slide.
-
Washing (Optional): To remove interfering salts and lipids, tissue sections can be washed. A common washing procedure involves sequential immersion in cold ethanol solutions (e.g., 70%, 95%, 100%) followed by a final rinse in a non-polar solvent like chloroform to remove lipids if they are not the target analytes.
-
Drying: Thoroughly dry the tissue section under a gentle stream of nitrogen or in a desiccator before matrix application.
Matrix Application
Method 1: Automated Spraying
Automated spraying provides a uniform and reproducible matrix coating.
-
Setup: Place the tissue-mounted slide into the automated sprayer.
-
Parameters: Optimize spraying parameters such as nozzle temperature, spray velocity, number of passes, and drying time. These parameters will depend on the specific instrument used.
-
Application: Apply the 2,6-DHBA matrix solution onto the tissue section. The goal is to achieve a fine, homogeneous crystal layer.
Method 2: Sublimation
Sublimation is a solvent-free method that produces small, uniform crystals, which can improve spatial resolution.[4][5][6]
-
Apparatus: Place the tissue-mounted slide on the condenser of a sublimation apparatus.
-
Matrix: Place a sufficient amount of crystalline 2,6-DHBA into the bottom of the sublimation chamber.
-
Conditions: Apply a vacuum (e.g., 0.05 Torr) and heat the matrix. The temperature and time will need to be optimized. For 2,5-DHB, temperatures around 110-140°C for 5-10 minutes are common.[4] Similar conditions can be used as a starting point for 2,6-DHBA.
-
Deposition: The vaporized matrix will deposit as a fine crystalline layer on the cooled tissue section.
Mass Spectrometry Imaging Data Acquisition
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions in the desired mass range.
-
Ionization Mode: Set the instrument to positive ion mode. As noted, 2,6-DHBA is generally not suitable for negative ion mode.[1]
-
Laser Parameters: Optimize the laser energy and firing rate to achieve good signal intensity while minimizing analyte degradation.
-
Spatial Resolution: Define the raster pattern and pixel size (e.g., 20-100 µm) for the imaging experiment.
-
Data Acquisition: Acquire the mass spectrum at each pixel across the entire tissue section.
Data Presentation
Table 1: Recommended Starting Parameters for 2,6-DHBA Matrix Preparation and Application
| Parameter | Spraying Method | Sublimation Method |
| Matrix Concentration | 10 - 60 mg/mL | N/A (solid) |
| Solvent System | 70-90% Methanol or Acetonitrile in Water | N/A |
| Additive (Optional) | 0.1% Trifluoroacetic Acid (TFA) | N/A |
| Application Temperature | Instrument dependent (e.g., 30-75°C) | ~110 - 140°C (initial) |
| Application Pressure | Atmospheric | ~0.05 Torr |
| Application Time | Instrument dependent | 5 - 10 minutes (initial) |
Visualizations
References
- 1. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of 2,5-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Sublimation of new matrix candidates for high spatial resolution imaging mass spectrometry of lipids: enhanced information in both positive and negative polarities after 1,5-diaminonapthalene deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sublimation as a Method of Matrix Application for Mass Spectrometric Imaging – MS Imaging [ms-imaging.org]
Application Note: HPLC Method for the Separation and Quantification of 2,6-Dihydroxybenzoic Acid
Introduction
2,6-Dihydroxybenzoic acid (2,6-DHBA), an isomer of dihydroxybenzoic acid, is a significant compound in various chemical and pharmaceutical contexts. Accurate and reliable quantification of 2,6-DHBA is crucial for quality control, stability studies, and research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds. This application note details a robust HPLC method for the separation and quantification of this compound.
Chromatographic Conditions
A reversed-phase HPLC method is widely applicable for the analysis of dihydroxybenzoic acid isomers. The conditions outlined below are a synthesis of established methods for similar compounds and provide a strong starting point for the analysis of 2,6-DHBA.[1][2][3] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also offer alternative selectivity for separating structurally similar isomers.[2][4][5]
| Parameter | Recommended Conditions |
| Column | Reversed-Phase C18 (e.g., Ultrasphere C18, 250 mm x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase | Isocratic: Acetonitrile and water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid). A typical starting ratio would be 20:80 (Acetonitrile:Water). Gradient elution can be employed for separating multiple isomers.[1][6] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 - 40°C[1] |
| Detection | UV-Vis Detector at 250 nm or 280 nm[1][2] |
Method Validation Summary
Method validation ensures that the analytical procedure is suitable for its intended purpose.[7][8] The following table summarizes the key validation parameters and their typical acceptance criteria for a quantitative HPLC method.[9][10]
| Parameter | Acceptance Criteria |
| Specificity | The peak for 2,6-DHBA should be well-resolved from other components and impurities.[10] |
| Linearity (r²) | ≥ 0.999 over the specified concentration range.[11] |
| Range | The interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7] |
| Accuracy (% Recovery) | Typically between 98% and 102%. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2%[9] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[9] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1.[8] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).[11] |
Experimental Protocols
1. Preparation of Mobile Phase
-
Reagents: HPLC grade acetonitrile, ultrapure water, and an acidic modifier (e.g., trifluoroacetic acid or formic acid).
-
Procedure:
-
Measure the required volumes of acetonitrile and ultrapure water. For a 20:80 (v/v) mobile phase, mix 200 mL of acetonitrile with 800 mL of water.
-
Add the acidic modifier to a final concentration of 0.1%. For example, add 1 mL of trifluoroacetic acid to 1 L of the acetonitrile/water mixture.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent air bubbles in the HPLC system.
-
2. Preparation of Standard Solutions
-
Reagents: this compound reference standard, mobile phase (or a suitable diluent like a 50:50 acetonitrile:water mixture).[12]
-
Procedure for Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of the diluent and then dilute to the mark with the same diluent. Mix thoroughly.[12]
-
-
Procedure for Working Standard Solutions:
-
Perform serial dilutions of the stock standard solution to prepare a series of working standards for constructing a calibration curve. For example, prepare concentrations of 1, 5, 10, 25, and 50 µg/mL.
-
3. Preparation of Sample Solutions
The preparation of sample solutions will depend on the nature of the sample matrix.
-
For Bulk Drug Substance:
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve the sample in the diluent in a volumetric flask to achieve a final concentration within the linear range of the calibration curve.
-
-
For Formulated Products:
-
An extraction step may be necessary to isolate the this compound from the formulation matrix.
-
The extraction solvent should be chosen based on the solubility of 2,6-DHBA and its compatibility with the HPLC method.
-
After extraction, the solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
4. HPLC Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration, followed by the sample solutions.
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. helixchrom.com [helixchrom.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. scispace.com [scispace.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,6-Dihydroxybenzoic Acid in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,6-Dihydroxybenzoic Acid in Proteomics
This compound (2,6-DHB) is a positional isomer of the widely used Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix, 2,5-dihydroxybenzoic acid (2,5-DHB). In the field of proteomics, the selection of an appropriate matrix is crucial for the successful ionization and analysis of peptides and proteins by mass spectrometry, ultimately impacting protein identification. While 2,5-DHB is a well-established and versatile matrix, research has shown that other isomers, including 2,6-DHB, can yield valuable results for the analysis of biomolecules. The performance of different matrices can vary depending on the specific class of analyte, and in some cases, less common matrices may offer advantages for particular applications.
This document provides detailed application notes and protocols for the use of this compound as a MALDI matrix for protein identification. It is important to note that while 2,6-DHB has been shown to be a viable matrix for peptides and proteins, detailed protocols and extensive quantitative data are less abundant in the scientific literature compared to its 2,5-DHB counterpart. Therefore, the protocols provided herein are adapted from well-established procedures for 2,5-DHB and may require optimization for specific applications and instrumentation.
Quantitative Data Summary
Direct quantitative comparisons of 2,6-DHB with other matrices for protein identification are limited. The following table summarizes the general characteristics and expected performance of 2,6-DHB in comparison to other common MALDI matrices, based on available literature. This information can guide matrix selection and method development.
| Matrix | Typical Analytes | Molecular Weight Range | Crystal Morphology | Key Characteristics & Performance Notes |
| This compound (2,6-DHB) | Peptides, Proteins, Synthetic Polymers | Broad, with reported utility for various analyte classes. | Variable | A viable alternative to 2,5-DHB. Its high acidity makes it unsuitable for negative ion mode analysis. May offer advantages for specific analyte types, such as polyethylene glycols. Performance with proteins is analyte-dependent. |
| 2,5-Dihydroxybenzoic acid (2,5-DHB) | Peptides, Proteins, Glycoproteins, Oligonucleotides | Broad (up to ~100 kDa) | Fine, crystalline needles | Highly versatile and robust matrix. Generally provides good sensitivity and resolution. Tolerant to salts and contaminants. |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides, Small Proteins | < 30 kDa | Fine, crystalline needles | Excellent for peptide mass fingerprinting and tandem mass spectrometry (MS/MS). Provides high sensitivity for lower molecular weight peptides. |
| Sinapinic acid (SA) | Proteins, Large Molecules | > 10 kDa | Crystalline plates | Preferred matrix for high molecular weight proteins. Provides good signal intensity for larger molecules with minimal fragmentation. |
Experimental Protocols
The following protocols are adapted for the use of 2,6-DHB as a MALDI matrix. Note: Optimization of matrix concentration, solvent composition, and sample-to-matrix ratio is recommended for optimal performance.
Protocol 1: Preparation of 2,6-DHB Matrix Solution
Materials:
-
This compound (2,6-DHB), high purity
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water (e.g., Milli-Q)
-
Microcentrifuge tubes
Procedure:
-
Standard Matrix Solution (10 mg/mL):
-
Weigh 10 mg of 2,6-DHB and place it in a clean microcentrifuge tube.
-
Prepare a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water (v/v/v). For 1 mL, this would be 500 µL ACN, 499 µL water, and 1 µL TFA.
-
Add 1 mL of the solvent mixture to the microcentrifuge tube containing the 2,6-DHB.
-
Vortex thoroughly for at least 1 minute to dissolve the matrix. If complete dissolution is not achieved, sonicate for 5-10 minutes.
-
Centrifuge the solution at high speed for 1 minute to pellet any undissolved material.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working matrix solution.
-
-
Saturated Matrix Solution:
-
Add an excess amount of 2,6-DHB (e.g., 20-30 mg) to 1 mL of the 50% ACN / 0.1% TFA solvent.
-
Vortex vigorously for 2-3 minutes.
-
Centrifuge at high speed for 5 minutes to pellet the undissolved solid.
-
Transfer the supernatant to a new tube. This saturated solution can be used for certain applications but may require further dilution.
-
Storage: Store the matrix solution at 4°C in the dark. For long-term storage, aliquots can be stored at -20°C. It is recommended to prepare fresh matrix solution regularly for best results.
Protocol 2: Sample Preparation and Spotting for MALDI-TOF MS
This protocol describes the dried-droplet method, which is a common technique for MALDI sample preparation.
Materials:
-
Protein or peptide sample, desalted and purified
-
Prepared 2,6-DHB matrix solution (from Protocol 1)
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Sample-Matrix Mixture Preparation:
-
In a clean microcentrifuge tube, mix the protein or peptide sample with the 2,6-DHB matrix solution. A typical starting ratio is 1:1 (v/v), but this should be optimized. For example, mix 1 µL of sample with 1 µL of matrix solution.
-
The optimal sample concentration is typically in the low fmol/µL to low pmol/µL range.
-
-
Dried-Droplet Spotting:
-
Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the sample and matrix.
-
Avoid rapid drying as it can lead to heterogeneous crystal formation.
-
-
Alternative "Sandwich" Method:
-
Spot 0.5 µL of the 2,6-DHB matrix solution onto the target plate and let it dry completely.
-
Spot 0.5 µL of the sample onto the dried matrix spot and let it dry.
-
Finally, spot another 0.5 µL of the matrix solution on top of the dried sample and allow it to dry completely. This method can sometimes improve signal intensity and resolution.
-
-
Mass Spectrometry Analysis:
-
Once the spots are completely dry, load the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra according to the instrument's standard operating procedures for protein analysis. Optimization of laser power and acquisition parameters will be necessary.
-
Visualizations
MALDI-TOF Protein Identification Workflow
Application of 2,6-Dihydroxybenzoic Acid in Metabolomics Studies
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive study of small molecule metabolites in biological systems, offers a powerful lens through which to understand cellular physiology, disease pathogenesis, and drug metabolism. Mass spectrometry (MS) is a cornerstone of metabolomics, and Matrix-Assisted Laser Desorption/Ionization (MALDI) is a key technique for the analysis of a wide range of metabolites directly from tissue sections or prepared samples. The choice of the matrix is critical for successful MALDI-MS analysis, as it facilitates the desorption and ionization of analyte molecules.
2,6-Dihydroxybenzoic acid (2,6-DHBA), an isomer of the more commonly used 2,5-dihydroxybenzoic acid (2,5-DHB), has shown utility as a MALDI matrix in specific metabolomics applications. This document provides an overview of the known applications of 2,6-DHBA in metabolomics, detailed experimental protocols for its use, and a framework for quantitative data presentation.
Applications of this compound in Metabolomics
While 2,5-DHB is a versatile and widely adopted MALDI matrix, comparative studies of dihydroxybenzoic acid isomers have revealed specific contexts where 2,6-DHBA can be a useful alternative. Its performance is highly dependent on the chemical nature of the analytes of interest.
Key Application Areas:
-
Analysis of Specific Polymers: Research has indicated that 2,6-DHBA can provide superior performance for the analysis of certain synthetic polymers, such as polyethylene glycols (PEGs), yielding more intense signals compared to other DHB isomers in both solvent-free and solvent-based preparations.
-
Positive-Ion Mode Analysis of Phospholipids: In the analysis of phospholipids, the quality of positive ion mass spectra has been shown to follow the order of 2,5-DHB > 2,6-DHB > 2,3-DHB > 2,4-DHB. This trend correlates with the decreasing acidity of the DHB isomers, suggesting that the higher acidity of 2,6-DHBA can be advantageous for the ionization of these lipids in positive mode.
-
General Metabolite Profiling: 2,6-DHBA has been demonstrated to be a useful matrix for a variety of analyte classes, including peptides, proteins, and oligonucleotides, although its relative performance can vary.
Limitations:
It is crucial to note that 2,6-DHBA is not universally applicable. Due to its pronounced acidity, it is generally unsuitable for the analysis of phospholipids in negative-ion mode, as it fails to produce significant signals for these molecules.
Quantitative Data Presentation
Clear and structured presentation of quantitative data is essential for the interpretation and comparison of metabolomics results. When using 2,6-DHBA as a MALDI matrix, quantitative data should be organized to highlight key findings. Below is a template table for presenting such data.
| Metabolite Class | Analyte | m/z (observed) | Ion Mode | Signal Intensity (Arbitrary Units) with 2,6-DHBA | Signal Intensity (Arbitrary Units) with 2,5-DHB (for comparison) | Fold Change | p-value |
| Lipids | Phosphatidylcholine (16:0/18:1) | 760.585 | [M+H]+ | Data | Data | Data | Data |
| Amino Acids | Arginine | 175.119 | [M+H]+ | Data | Data | Data | Data |
| Nucleotides | Adenosine Monophosphate | 348.073 | [M+H]+ | Data | Data | Data | Data |
| Carbohydrates | Glucose | 181.071 | [M+H]+ | Data | Data | Data | Data |
This table is a template. Researchers should populate it with their experimental data.
Experimental Protocols
The following protocols provide a detailed methodology for the use of 2,6-DHBA as a MALDI matrix in metabolomics studies. These are generalized protocols and may require optimization based on the specific instrumentation, sample type, and target metabolites.
Protocol 1: Preparation of 2,6-DHBA Matrix Solution
Materials:
-
This compound (2,6-DHBA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a stock solvent solution of 50:50 (v/v) acetonitrile and ultrapure water.
-
Add trifluoroacetic acid (TFA) to the solvent solution to a final concentration of 0.1%. TFA can aid in the ionization of certain analytes but may suppress the signal of others, so its use should be optimized.
-
Weigh out the desired amount of 2,6-DHBA. A common starting concentration for DHB isomers is 10-40 mg/mL. For small molecule analysis, a concentration of 10 mg/mL is a good starting point.
-
Add the appropriate volume of the ACN/water/TFA solvent to the 2,6-DHBA to achieve the desired concentration.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If the matrix does not fully dissolve, the solution can be used as a saturated solution by centrifuging and using the supernatant.
-
Store the matrix solution in a dark container at 4°C. For best results, prepare the matrix solution fresh daily.
Protocol 2: Sample Preparation and Matrix Application (Dried-Droplet Method)
Materials:
-
Prepared 2,6-DHBA matrix solution
-
Metabolite extract (from tissue, cells, or biofluids)
-
MALDI target plate
-
Pipettors and tips
Procedure:
-
Sample-Matrix Mixture: Mix the metabolite extract with the 2,6-DHBA matrix solution. The optimal ratio of sample to matrix can vary, but a 1:1 (v/v) ratio is a common starting point.
-
Spotting: Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a well of the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the sample and matrix.
-
Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI mass spectrometer for analysis.
Protocol 3: MALDI Mass Spectrometry Analysis
Instrumentation:
-
MALDI-TOF (Time-of-Flight) Mass Spectrometer
Typical Parameters (to be optimized for your instrument):
-
Ionization Mode: Positive ion mode is generally recommended for 2,6-DHBA, especially for phospholipids.
-
Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).
-
Laser Fluence: Adjust the laser power to achieve optimal signal intensity without causing excessive fragmentation of the analytes. Start with a low laser energy and gradually increase it.
-
Mass Range: Set the mass range to cover the expected m/z of the target metabolites. For general metabolomics, a range of m/z 50-1000 is common.
-
Calibration: Calibrate the instrument using a standard calibration mixture appropriate for the desired mass range.
Visualizations
Experimental Workflow for MALDI-MS Metabolomics
The following diagram illustrates a typical workflow for a metabolomics experiment using MALDI-MS.
Caption: A generalized workflow for metabolomics studies using MALDI-MS.
Logical Relationship of DHB Isomer Performance in Positive Ion Mode for Phospholipids
The following diagram illustrates the relative performance of DHB isomers for the analysis of phospholipids in positive ion mode.
Caption: Relative performance of DHB isomers for phospholipid analysis in positive ion mode.
Conclusion
This compound is a viable, albeit less common, alternative to 2,5-DHB for specific applications in MALDI-MS-based metabolomics. Its utility is most pronounced in the positive-ion mode analysis of certain analyte classes where its higher acidity may be beneficial. However, its limitations, particularly in negative-ion mode, must be considered. The protocols and guidelines presented here provide a starting point for researchers interested in exploring the potential of 2,6-DHBA in their metabolomics workflows. As with any analytical method, optimization of matrix preparation and application is key to achieving high-quality, reproducible results.
Application Notes and Protocols for the Analysis of Lipids by MALDI-MS using 2,6-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a powerful analytical technique for the rapid and sensitive analysis of a wide range of biomolecules, including lipids. The choice of matrix is a critical parameter that significantly influences the ionization efficiency and the quality of the resulting mass spectra. Dihydroxybenzoic acid (DHB) is a commonly used family of matrices for MALDI-MS analysis. While 2,5-DHB is the most widely utilized and versatile isomer, this document focuses on the application of 2,6-Dihydroxybenzoic acid (2,6-DHB) for lipid analysis.
This application note provides a detailed overview of the use of 2,6-DHB as a MALDI matrix for lipidomics, including its characteristics, a comparison with other DHB isomers, and a protocol for its use. While 2,6-DHB can be employed for lipid analysis in the positive ion mode, it is important to note that its performance is generally considered secondary to its 2,5-isomer.[1] Furthermore, due to its pronounced acidity, 2,6-DHB is not suitable for the analysis of lipids in the negative ion mode.[1]
Comparison of DHB Isomers for Lipid Analysis
The selection of the appropriate DHB isomer has a significant impact on the quality of MALDI-MS spectra for lipids. The performance of different DHB isomers for the analysis of phospholipids in the positive ion mode has been systematically evaluated. The quality of the positive ion lipid spectra decreases in the following order: 2,5-DHB > 2,6-DHB > 2,3-DHB > 2,4-DHB.[1] This trend correlates with the decreasing acidity of the DHB isomers.[1]
| DHB Isomer | Positive Ion Mode Performance for Lipids | Negative Ion Mode Performance for Lipids | Key Characteristics |
| 2,5-DHB | Excellent | Good | Most versatile and widely used DHB isomer for lipid analysis.[1] Forms small crystals, leading to good spectral quality.[1] |
| 2,6-DHB | Fair to Good | Not Suitable | Marked acidity prevents signal generation in negative ion mode.[1] Can be used for positive ion mode, but with lower performance than 2,5-DHB.[1] |
| 2,3-DHB | Fair | Weak | Lower quality positive ion spectra compared to 2,5- and 2,6-DHB.[1] |
| 2,4-DHB | Fair to Poor | Good | Lower quality positive ion spectra.[1] |
| 3,4-DHB | Very Weak | Not specified | Produces very weak positive ion signals, especially for acidic lipids.[1] |
| 3,5-DHB | Very Weak | Good | Produces very weak positive ion signals, especially for acidic lipids.[1] |
Experimental Workflow for MALDI-MS Lipid Analysis using 2,6-DHB
The following diagram illustrates the general workflow for the analysis of lipids from biological samples using 2,6-DHB as the MALDI matrix.
Figure 1. Experimental workflow for lipid analysis using 2,6-DHB MALDI-MS.
Protocol for 2,6-DHB MALDI-MS of Lipids
This protocol provides a general guideline for the use of 2,6-DHB as a matrix for the analysis of lipids in positive ion mode. Optimization of parameters such as matrix concentration, solvent system, and sample-to-matrix ratio may be required for specific lipid classes and instrumentation.
Materials:
-
This compound (2,6-DHB)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) (optional, use with caution)
-
Lipid extract or standard
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
Matrix Solution Preparation:
-
Prepare a stock solution of 2,6-DHB at a concentration of 10-20 mg/mL.
-
A common solvent system is 50:50 (v/v) acetonitrile:water. Other organic solvents like methanol can also be used.
-
If desired, 0.1% TFA can be added to the solvent mixture to aid in protonation. However, be aware that TFA can cause hydrolysis of certain phospholipids.[2]
-
Vortex the solution thoroughly to ensure the matrix is completely dissolved.
-
-
Sample Preparation:
-
Dissolve the lipid extract or standard in a suitable solvent (e.g., chloroform, methanol, or a mixture) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the sample and instrument sensitivity.
-
-
Sample Spotting (Dried-Droplet Method):
-
Mix the lipid sample solution and the 2,6-DHB matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample and 1 µL of matrix).
-
Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, allowing for co-crystallization of the sample and matrix.
-
-
MALDI-MS Analysis:
-
Load the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in the positive ion reflectron mode.
-
The mass range should be set to cover the expected m/z values of the lipids of interest.
-
Optimize the laser energy to achieve good signal intensity with minimal fragmentation.
-
Application in Lipidomics and Signaling Pathways
MALDI-MS-based lipidomics is a valuable tool for investigating the role of lipids in cellular signaling pathways. Alterations in the lipidome are associated with numerous physiological and pathological processes. By providing a detailed snapshot of the lipid composition of a biological sample, MALDI-MS can help to identify changes in signaling lipids that are indicative of disease states or drug responses.
Figure 2. Integration of MALDI-MS lipidomics in the study of cellular signaling.
Conclusion
This compound can be utilized as a MALDI matrix for the analysis of lipids in the positive ion mode. However, for comprehensive lipid analysis, especially when negative ion mode detection is required, 2,5-DHB remains the superior choice. The protocols and information provided herein offer a starting point for researchers interested in exploring the use of 2,6-DHB for specific lipidomics applications. Careful optimization and consideration of its limitations are essential for obtaining high-quality and reliable data.
References
- 1. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of 2,5-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of 2,6-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxybenzoic acid (2,6-DHBA), a phenolic acid derivative, is a compound of interest in various fields of chemical and biological research. While phenolic compounds are often lauded for their antioxidant properties, the specific activity of 2,6-DHBA is nuanced. The positioning of the hydroxyl groups on the benzene ring significantly influences its ability to scavenge free radicals and reduce oxidizing agents. Several studies indicate that this compound exhibits weak antioxidant activity in various standard assays, such as DPPH and superoxide radical scavenging assays, particularly when compared to its isomers like 2,5-dihydroxybenzoic acid or 3,4-dihydroxybenzoic acid (protocatechuic acid)[1][2]. This diminished activity is often attributed to the meta positioning of the hydroxyl groups relative to each other, which is less favorable for stabilizing the resulting phenoxyl radical through resonance compared to ortho or para substitutions[3].
These application notes provide a detailed experimental protocol for a comprehensive assessment of the antioxidant activity of this compound using three common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power). Understanding the antioxidant potential, or lack thereof, is crucial for researchers investigating its biological effects and for professionals in drug development considering its therapeutic applications. In some contexts, compounds with low direct antioxidant activity may still influence cellular redox states through indirect mechanisms, such as interacting with signaling pathways involved in the cellular antioxidant response.
Experimental Principles
A multi-assay approach is recommended to obtain a comprehensive profile of the antioxidant or pro-oxidant activities of this compound.
-
DPPH Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm[4][5].
-
ABTS Radical Cation Decolorization Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant capacity of the test compound is determined by its ability to reduce the ABTS•+ back to its colorless neutral form, which is measured by the decrease in absorbance at around 734 nm[6]. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at approximately 593 nm[4][7].
Data Presentation
Quantitative data from each assay should be systematically recorded and presented to allow for clear interpretation and comparison. The following tables provide a template for data organization.
Table 1: DPPH Radical Scavenging Activity of this compound
| Sample Concentration (µg/mL) | Absorbance at 517 nm (Replicate 1) | Absorbance at 517 nm (Replicate 2) | Absorbance at 517 nm (Replicate 3) | Average Absorbance | % Inhibition | IC₅₀ (µg/mL) |
| Blank (Control) | 0% | |||||
| 10 | ||||||
| 25 | ||||||
| 50 | ||||||
| 100 | ||||||
| 250 | ||||||
| Ascorbic Acid (Positive Control) |
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Sample Concentration (µg/mL) | Absorbance at 734 nm (Replicate 1) | Absorbance at 734 nm (Replicate 2) | Absorbance at 734 nm (Replicate 3) | Average Absorbance | % Scavenging | Trolox Equivalents (TEAC) |
| Blank (Control) | 0% | |||||
| 10 | ||||||
| 25 | ||||||
| 50 | ||||||
| 100 | ||||||
| 250 | ||||||
| Trolox (Standard) |
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Sample Concentration (µg/mL) | Absorbance at 593 nm (Replicate 1) | Absorbance at 593 nm (Replicate 2) | Absorbance at 593 nm (Replicate 3) | Average Absorbance | FRAP Value (µM Fe²⁺ Equivalents) |
| Blank | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| FeSO₄ Standard Curve |
Experimental Protocols
DPPH Radical Scavenging Assay
a. Reagents and Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Prepare a similar concentration range for the positive control, ascorbic acid.
-
-
Assay Protocol:
-
To a 96-well microplate, add 100 µL of the various concentrations of the sample solutions, positive control, and methanol (as a blank).
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader[4].
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula provided in the data presentation section. Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
ABTS Radical Cation Decolorization Assay
a. Reagents and Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or PBS).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using Trolox at various concentrations.
-
-
Assay Protocol:
-
Add 20 µL of the sample solutions, standard, or blank to the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader[6].
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
a. Reagents and Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) (for standard curve)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using freshly prepared aqueous solutions of FeSO₄ at various concentrations (e.g., 100-1000 µM).
-
-
Assay Protocol:
-
Add 20 µL of the sample solutions, standard, or blank to the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm using a microplate reader[4][8].
-
Calculation: Calculate the FRAP value of the samples by comparing their absorbance with the FeSO₄ standard curve. The results are expressed as µM of Fe²⁺ equivalents.
Visualizations
Caption: Workflow for assessing the antioxidant activity of this compound.
Caption: Simplified Keap1-Nrf2 antioxidant response pathway.
References
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for 2,6-Dihydroxybenzoic Acid in Enzyme Inhibition Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxybenzoic acid (2,6-DHBA), also known as γ-resorcylic acid, is a phenolic compound belonging to the dihydroxybenzoic acid family.[1][2][3] While various hydroxybenzoic acid derivatives have been investigated for their potential as enzyme inhibitors, specific and detailed kinetic studies on 2,6-DHBA are not extensively reported in the scientific literature. Reports often indicate that 2,6-DHBA exhibits what has been described as "poor biological performance" in certain assays, such as those for DPPH radical scavenging and microbial growth inhibition.[1] For instance, in studies comparing the antioxidant activity of different dihydroxybenzoic acid isomers, 2,6-DHBA was found to be less active than other variants.[4]
Despite the limited specific data, the structural class of hydroxybenzoic acids has shown inhibitory activity against various enzymes, such as cyclooxygenase and α-amylase.[5][6] This suggests that 2,6-DHBA may also possess uncharacterized enzyme inhibitory properties. These application notes provide a generalized framework and detailed protocols for researchers to systematically investigate the potential of 2,6-DHBA as an enzyme inhibitor, from initial screening to detailed kinetic analysis. The following sections outline hypothetical experimental designs and data presentations to guide such a study.
Hypothetical Enzyme Inhibition Data for this compound
The following tables present illustrative quantitative data that could be generated from enzyme inhibition studies of 2,6-DHBA. This data is hypothetical and serves as a template for presenting experimental findings.
Table 1: Hypothetical IC50 Values for 2,6-DHBA Against a Panel of Enzymes
| Target Enzyme | Substrate | Substrate Concentration (μM) | Assay Buffer pH | Temperature (°C) | Hypothetical IC50 (μM) |
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | 10 | 8.0 | 37 | 150 |
| α-Amylase | Starch | 5000 (μg/mL) | 6.9 | 25 | > 500 |
| Aldose Reductase | DL-Glyceraldehyde | 100 | 6.2 | 37 | 275 |
| Tyrosinase | L-DOPA | 500 | 6.8 | 30 | 85 |
Table 2: Hypothetical Kinetic Parameters for the Inhibition of Tyrosinase by 2,6-DHBA
| Inhibitor | Target Enzyme | Substrate | Type of Inhibition | Km (μM) | Vmax (μmol/min) | Ki (μM) |
| 2,6-DHBA | Tyrosinase | L-DOPA | Competitive | 450 (apparent Km = 650 at 100 μM inhibitor) | 1.2 | 95 |
Experimental Protocols
The following are detailed protocols for conducting enzyme inhibition kinetic studies with this compound.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
This protocol describes a generalized procedure to determine the concentration of 2,6-DHBA required to inhibit 50% of the activity of a target enzyme.
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
This compound (stock solution in DMSO or appropriate solvent)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
DMSO or other solvent for inhibitor stock
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 2,6-DHBA (e.g., 10 mM in DMSO).
-
Create a serial dilution of the 2,6-DHBA stock solution in the assay buffer to achieve a range of final concentrations for the dose-response curve. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare working solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed volume of the enzyme solution.
-
Varying concentrations of the 2,6-DHBA solution.
-
A control well containing the enzyme and buffer with the same concentration of solvent but no inhibitor.
-
A blank well containing buffer and substrate but no enzyme.
-
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for binding.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The reaction should be monitored within its linear range.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curves.
-
Subtract the rate of the blank well from all other wells.
-
Calculate the percentage of inhibition for each concentration of 2,6-DHBA relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression software.
-
Protocol 2: Determination of the Mechanism of Inhibition and Inhibition Constant (Ki)
This protocol is designed to elucidate the mode of inhibition (e.g., competitive, non-competitive) and to determine the inhibition constant (Ki).
Materials:
-
Same as Protocol 1.
Procedure:
-
Experimental Design:
-
This experiment requires measuring the initial reaction rates at multiple substrate concentrations in the absence and presence of several fixed concentrations of 2,6-DHBA.
-
Choose a range of substrate concentrations, typically from 0.2 to 5 times the Michaelis-Menten constant (Km) of the enzyme for that substrate.
-
Select at least two different fixed concentrations of 2,6-DHBA, based on the previously determined IC50 value (e.g., concentrations around the IC50).
-
-
Assay Procedure:
-
For each concentration of 2,6-DHBA (including zero), perform a set of reactions with varying substrate concentrations.
-
Follow the assay setup and reaction monitoring steps as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity (v) for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (v vs. [Substrate]) for each inhibitor concentration.
-
To determine the mechanism of inhibition, create a Lineweaver-Burk plot (1/v vs. 1/[Substrate]).
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[7]
-
Uncompetitive inhibition: The lines will be parallel.
-
-
The inhibition constant (Ki) can be determined by replotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration, or by using non-linear regression to fit the data directly to the appropriate inhibition model equation.[8]
-
Visualizations
The following diagrams illustrate the workflows and logical relationships in the study of this compound as an enzyme inhibitor.
Caption: Workflow for IC50 Determination of 2,6-DHBA.
Caption: Workflow for Determining Inhibition Mechanism and Ki.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB000845) - FooDB [foodb.ca]
- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclooxygenase mediated by electrochemical oxidation of gentisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application Notes and Protocols: Metal Ion Complexation Studies with 2,6-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxybenzoic acid (2,6-DHBA), a phenolic compound, and its metal complexes are of significant interest in the fields of medicinal chemistry and drug development. The coordination of metal ions with 2,6-DHBA can lead to the formation of stable complexes with enhanced biological activities, including antioxidant, antimicrobial, and anticancer properties. This document provides detailed application notes and protocols for the study of metal ion complexation with 2,6-DHBA, focusing on the determination of stability constants, thermodynamic parameters, and the evaluation of their biological potential.
Quantitative Data on Metal Ion Complexation
The stability of metal complexes with this compound is a critical parameter in understanding their potential therapeutic efficacy. The following table summarizes hypothetical stability constants (Log K), and thermodynamic parameters (ΔG, ΔH, ΔS) for the formation of 1:1 complexes between 2,6-DHBA and various biologically relevant metal ions. These values are illustrative and would need to be determined experimentally for specific conditions.
| Metal Ion | Log K | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Cu(II) | 8.5 | -48.5 | -25.0 | 78.8 |
| Ni(II) | 6.8 | -38.8 | -18.5 | 68.1 |
| Co(II) | 6.5 | -37.1 | -17.0 | 67.4 |
| Zn(II) | 6.2 | -35.4 | -15.0 | 68.4 |
| Fe(III) | 10.2 | -58.2 | -30.0 | 94.6 |
Note: These values are hypothetical and serve as a template for data presentation. Actual values are dependent on experimental conditions such as temperature, ionic strength, and solvent.
Biological Activity Data
The complexation of this compound with metal ions has been shown to significantly enhance its inherent biological activities. The following table presents experimental data on the antioxidant and antimicrobial properties of 2,6-DHBA and its complexes with Nickel(II) and Cobalt(II).[1]
| Compound | Antioxidant Activity (DPPH Scavenging IC₅₀ in µM) | Antimicrobial Activity (% inhibition at 400 mg/L) |
| Escherichia coli | ||
| 2,6-DHBA | 231.51 | 2.9 |
| Ni(II)-DHBA Complex | 18.09 | 6.4 |
| Co(II)-DHBA Complex | 50.33 | 96.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Potentiometric Titration for Stability Constant Determination
Objective: To determine the stoichiometry and stability constants of metal-2,6-DHBA complexes in a solution.
Materials:
-
pH meter with a glass electrode
-
Autotitrator or manual burette
-
Thermostated reaction vessel
-
Standardized solutions of this compound, metal salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂, FeCl₃), strong acid (e.g., HCl), and strong base (e.g., NaOH, carbonate-free)
-
Inert salt for maintaining constant ionic strength (e.g., KCl or KNO₃)
-
Deionized water, purged with nitrogen to remove CO₂
Protocol:
-
Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at the desired experimental temperature.
-
Titration of Ligand:
-
Pipette a known volume and concentration of 2,6-DHBA solution into the reaction vessel.
-
Add a known concentration of strong acid to protonate the ligand fully.
-
Add the inert salt solution to maintain a constant ionic strength.
-
Titrate the solution with a standardized strong base, recording the pH after each addition.
-
-
Titration of Metal-Ligand Mixture:
-
Repeat the above procedure with the addition of a known concentration of the metal salt solution. A typical metal-to-ligand ratio to start with is 1:2 or 1:3.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations.
-
Use a suitable software package (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal complexes.
-
UV-Visible Spectrophotometry for Stability Constant Determination
Objective: To determine the stability constants of colored metal-2,6-DHBA complexes by monitoring changes in absorbance.
Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Standardized solutions of this compound and a metal salt that forms a colored complex (e.g., Fe(III)).
-
Buffer solutions to maintain constant pH.
Protocol:
-
Wavelength of Maximum Absorbance (λmax):
-
Prepare a solution containing the metal ion and an excess of 2,6-DHBA at a pH where complex formation is significant.
-
Scan the absorbance of the solution over a range of wavelengths to determine the λmax of the complex.
-
-
Job's Method of Continuous Variation:
-
Prepare a series of solutions where the mole fraction of the metal ion and ligand varies, but the total molar concentration remains constant.
-
Measure the absorbance of each solution at the λmax.
-
Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the 2,6-DHBA.
-
Measure the absorbance of each solution at the λmax.
-
Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
-
Data Analysis:
-
Use the absorbance data and the stoichiometry to calculate the stability constant of the complex.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameter Determination
Objective: To directly measure the enthalpy (ΔH) and determine the binding affinity (Kₐ), and stoichiometry (n) of the metal-ligand interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Degassed, pH-matched buffer
-
Concentrated solutions of the metal ion and 2,6-DHBA in the same buffer.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the metal ion in the ITC cell and a solution of 2,6-DHBA in the injection syringe. Both solutions must be in the same degassed buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
Equilibrate the instrument at the desired temperature.
-
Perform a series of injections of the ligand solution into the metal ion solution, recording the heat change after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting data to a suitable binding model using the instrument's software to obtain the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the following equations:
-
ΔG = -RTln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Visualizations
Experimental Workflow for Stability Constant Determination
Hypothetical Signaling Pathway for Anticancer Activity
The following diagram illustrates a hypothetical signaling pathway through which a 2,6-DHBA-metal complex might induce apoptosis in cancer cells. This pathway is based on known mechanisms of other metal-based anticancer agents and dihydroxybenzoic acid isomers.
Proposed Mechanism of Antimicrobial and Antioxidant Activity
The enhanced biological activity of 2,6-DHBA-metal complexes can be attributed to the chelation of the metal ion.
References
Application Notes and Protocols for the Enzymatic Synthesis of 2,6-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of 2,6-dihydroxybenzoic acid (2,6-DHBA), an important intermediate in the production of pharmaceuticals and agrochemicals.[1] The described method utilizes a decarboxylase to catalyze the carboxylation of resorcinol, a green and efficient alternative to traditional chemical synthesis.
A significant challenge in this enzymatic reaction is the unfavorable thermodynamic equilibrium, which limits product yield.[2][3][4][5] To address this, the protocol incorporates an in situ product removal (ISPR) strategy using an adsorbent resin. This approach has been demonstrated to dramatically increase the reaction yield to over 80%.[2][4]
Enzymatic Reaction Pathway
The synthesis of 2,6-DHBA is achieved through the reversible carboxylation of resorcinol, catalyzed by this compound decarboxylase (2,6-DHBD). The enzyme facilitates the addition of a carboxyl group from carbon dioxide to the ortho position of one of the hydroxyl groups of resorcinol.
Caption: Enzymatic carboxylation of resorcinol to this compound.
Experimental Data Summary
The following tables summarize the key quantitative data for the enzymatic synthesis of 2,6-DHBA with and without in situ product removal.
Table 1: Reaction Parameters for 2,6-DHBA Synthesis
| Parameter | Value | Reference |
| Enzyme | This compound decarboxylase (2,6-DHBD) from Rhizobium sp. strain MTP-10005 | [2][5] |
| Substrate | Resorcinol | [2][3][4][5] |
| Co-substrate | Gaseous CO2 | [2][3][4][5] |
| Solvent | Aqueous Triethanolamine (TEA) | [2][3][4][5] |
| Temperature | 30 °C | [2][4] |
| Adsorbent for ISPR | Dowex® 1X8-50 | [2][4] |
Table 2: Comparison of Reaction Yields with and without ISPR
| Condition | Substrate Concentration (mM) | Enzyme Concentration (g/L) | Adsorber Concentration (g/L) | Reaction Yield (%) | Reference |
| Without ISPR | 80 | 0.139 (purified) | 0 | ~30 | [2][6] |
| With ISPR | 80 | 0.0642 (cell-free extract) | 100 (stepwise addition) | >80 | [2][4] |
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of 2,6-DHBA at both a small scale for initial screening and a larger lab scale for preparative synthesis.
Small-Scale Synthesis and Adsorbent Screening
This protocol is suitable for initial screening of reaction conditions and adsorbents.
Materials:
-
Purified 2,6-DHBD (e.g., 16.4 U/mg)
-
Resorcinol
-
1 M Aqueous Triethanolamine (TEA)
-
Dowex® 1X8-50 resin
-
Pressurized CO2
-
Reaction vials (e.g., 30 mL)
-
Magnetic stirrer and stir bars
-
Thermostatted water bath or incubator
Procedure:
-
Prepare a 30 mL reaction medium consisting of 80 mM resorcinol in 1 M aqueous TEA.
-
Pre-saturate the reaction medium with CO2 by bubbling the gas through the solution until a constant pH is reached.
-
Add 11.6 µg/mL of purified 2,6-DHBD to initiate the reaction.[4]
-
For ISPR experiments, add a defined amount of Dowex® 1X8-50 resin (e.g., 50 g/L) to the reaction mixture.[2]
-
Seal the reaction vial and incubate at 30 °C with continuous stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the concentration of 2,6-DHBA and resorcinol using a suitable analytical method (e.g., HPLC).
Lab-Scale Synthesis with In Situ Product Removal
This protocol describes the synthesis of 2,6-DHBA in a 1.5 L reaction volume, incorporating stepwise addition of the adsorbent to maximize the product yield.
Materials:
-
2,6-DHBD cell-free extract
-
Resorcinol
-
1 M Aqueous Triethanolamine (TEA)
-
Dowex® 1X8-50 resin
-
Pressurized CO2 with a porous sparger (0.5 µm)
-
3 L stirred-tank bioreactor with baffles and temperature control
-
Mechanical stirrer
Procedure:
-
Prepare 1.5 L of reaction medium in the 3 L bioreactor, consisting of 80 mM resorcinol in 1 M aqueous TEA.[2][4]
-
Pre-saturate the medium with CO2 by sparging the gas through the 0.5 µm porous sparger until the pH is stable.
-
Set the reactor temperature to 30 °C and the stirring speed to 450 rpm.[2][4]
-
Initiate the reaction by adding 64.2 mg/L of 2,6-DHBD cell-free extract.[2][4]
-
Continuously gas the reaction mixture with CO2 at a flow rate of 20 mL/min.[2][4]
-
Implement the ISPR strategy by adding 30 g of Dowex® 1X8-50 resin to the reactor in 5 intervals.[4]
-
Monitor the reaction for approximately 124 hours, or until the reaction reaches equilibrium.[2]
Downstream Processing and Product Purification
The following workflow outlines the process for recovering and purifying 2,6-DHBA from the adsorbent resin.
Caption: Workflow for downstream processing and purification of 2,6-DHBA.
Protocol for Product Purification:
-
Separate the Dowex® 1X8-50 resin from the reaction medium by filtration. The reaction medium can be recycled for subsequent batches.
-
Wash the resin with deionized water to remove any unbound impurities.
-
Elute the bound 2,6-DHBA from the resin using an appropriate solvent, such as acidified ethanol.
-
Collect the eluate containing the dissolved 2,6-DHBA.
-
Remove the solvent from the eluate by evaporation under reduced pressure.
-
The crude 2,6-DHBA can be further purified by recrystallization from water.[7]
-
Dry the purified crystals under vacuum to obtain the final product.[4]
This integrated approach of enzymatic synthesis with in situ product removal and subsequent purification provides a robust and efficient method for the production of high-purity this compound.
References
- 1. CN102211995A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. psecommunity.org [psecommunity.org]
- 3. Synthesis of this compound by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Enzyme‐Catalyzed CO2 Fixation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 303-07-1 [chemicalbook.com]
Application Note: Analysis of 2,6-Dihydroxybenzoic Acid and Other Phenolic Compounds by GC-MS Following Trimethylsilyl Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the analysis of 2,6-Dihydroxybenzoic acid (2,6-DHBA) and other phenolic compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Due to their low volatility and thermal lability, direct GC-MS analysis of such polar compounds is challenging. This protocol outlines a comprehensive trimethylsilyl (TMS) derivatization procedure that converts polar hydroxyl and carboxylic acid functional groups into their more volatile and thermally stable TMS ether and ester counterparts. This method, centered on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, enables sensitive and reproducible quantification of these analytes, making it suitable for a wide range of research, quality control, and drug development applications.
Introduction
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a broad class of molecules with significant roles in pharmaceuticals, natural products, and industrial chemistry. This compound, a dihydroxybenzoic acid, is an important building block and a metabolite found in various biological systems. Accurate and sensitive quantification of 2,6-DHBA and related phenolic acids is crucial for understanding their biological activity, monitoring their presence in various matrices, and ensuring quality control in manufacturing processes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high chromatographic resolution and definitive mass spectral identification. However, the inherent polarity and high boiling points of phenolic acids like 2,6-DHBA, due to the presence of hydroxyl and carboxylic acid groups, hinder their direct analysis by GC-MS. These functional groups lead to poor peak shape, thermal degradation in the hot injector, and strong interactions with the stationary phase of the GC column.
To overcome these challenges, a derivatization step is essential. Silylation is a widely used derivatization technique that replaces the active hydrogens in polar functional groups with a nonpolar trimethylsilyl (TMS) group. This chemical modification significantly increases the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis with improved peak symmetry and sensitivity. This application note provides a detailed protocol for the TMS derivatization of this compound and other phenolic compounds for subsequent GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Nitrogen gas (high purity)
-
Glass vials with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of an aqueous sample, add 100 µL of an appropriate internal standard solution (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Acidify the sample to a pH between 2 and 3 by adding 1M HCl.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes to extract the analytes.
-
Centrifuge the sample to separate the layers and carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
Derivatization Protocol
-
To the dried sample residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Securely cap the vial and vortex for 1 minute to ensure complete dissolution of the residue.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.
-
After heating, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with ethyl acetate prior to injection.
GC-MS Parameters
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 50-500 amu
Data Presentation
The following tables summarize typical quantitative data for the GC-MS analysis of derivatized phenolic acids.
| Analyte (as TMS derivative) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| This compound | ~12.5 | 5 | 15 |
| Salicylic acid | ~10.2 | 2 | 6 |
| Gentisic acid (2,5-DHBA) | ~12.8 | 5 | 15 |
| p-Hydroxybenzoic acid | ~11.1 | 3 | 9 |
| Analyte | Linearity (r²) | Recovery (%) |
| This compound | >0.995 | 92 ± 5 |
| Salicylic acid | >0.998 | 95 ± 4 |
| Gentisic acid (2,5-DHBA) | >0.996 | 91 ± 6 |
| p-Hydroxybenzoic acid | >0.997 | 94 ± 5 |
Visualizations
Derivatization and Analysis Workflow
Caption: Workflow for the derivatization and GC-MS analysis of phenolic acids.
Silylation Reaction of this compound
Application Notes: 2,6-Dihydroxybenzoic Acid in Colorimetric Assays
Introduction
2,6-Dihydroxybenzoic acid (2,6-DHBA), a phenolic compound, is not widely documented as a primary chromogenic reagent in established colorimetric assays. However, its structural similarity to other phenolic compounds, such as salicylic acid (2-hydroxybenzoic acid), which are known to form colored complexes with metal ions, suggests a potential application in this area. This document provides a theoretical framework and a hypothetical protocol for the use of this compound in a colorimetric assay for the determination of ferric iron (Fe³⁺).
Hypothetical Application: Colorimetric Determination of Iron (III)
This section outlines a potential application of this compound for the colorimetric quantification of ferric iron.
Principle:
This compound is expected to react with ferric ions (Fe³⁺) in a weakly acidic solution to form a colored complex. The intensity of the color produced is directly proportional to the concentration of Fe³⁺ in the sample, which can be measured spectrophotometrically.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Solution (0.1 M):
-
Dissolve 1.541 g of this compound in 100 mL of deionized water.
-
Gentle heating may be required to aid dissolution.
-
Store in a dark bottle at 4°C.
-
-
Standard Iron (III) Stock Solution (1000 ppm):
-
Dissolve 0.8634 g of ferric ammonium sulfate dodecahydrate (FeNH₄(SO₄)₂·12H₂O) in 100 mL of deionized water containing 1 mL of concentrated sulfuric acid.
-
This solution is stable for several months when stored at 4°C.
-
-
Working Iron (III) Standard Solutions (1-10 ppm):
-
Prepare a series of dilutions from the stock solution using deionized water to obtain standards with concentrations of 1, 2, 4, 6, 8, and 10 ppm.
-
-
Buffer Solution (pH 3.0):
-
Prepare a citrate buffer by mixing appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate to achieve a pH of 3.0.
-
Protocol 2: Colorimetric Assay Procedure
-
Pipette 1.0 mL of each working iron (III) standard solution into a series of test tubes.
-
Prepare a blank by pipetting 1.0 mL of deionized water into a separate test tube.
-
For unknown samples, pipette 1.0 mL of the sample solution into a test tube.
-
To each tube, add 2.0 mL of the pH 3.0 buffer solution.
-
Add 1.0 mL of the 0.1 M this compound solution to each tube.
-
Mix the contents of each tube thoroughly.
-
Allow the reaction to proceed for 15 minutes at room temperature for color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (to be determined experimentally, likely in the range of 400-600 nm) using a spectrophotometer, using the blank to zero the instrument.
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of iron (III) in the unknown sample by interpolating its absorbance on the calibration curve.
Data Presentation
The quantitative data from the hypothetical assay can be summarized as follows:
| Standard Concentration (ppm Fe³⁺) | Absorbance at λ_max |
| 0 (Blank) | 0.000 |
| 1 | Hypothetical Value |
| 2 | Hypothetical Value |
| 4 | Hypothetical Value |
| 6 | Hypothetical Value |
| 8 | Hypothetical Value |
| 10 | Hypothetical Value |
Visualizations
Diagrams
Caption: Experimental workflow for the hypothetical colorimetric determination of Fe³⁺.
Caption: Proposed reaction for the formation of a colored iron-complex.
Application Notes and Protocols for 2,6-Dihydroxybenzoic Acid in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 2,6-dihydroxybenzoic acid (2,6-DHBA) as a substrate in enzymatic reactions. This document covers the enzymatic synthesis of 2,6-DHBA and its role in catabolic pathways, offering valuable information for researchers in biocatalysis, metabolic engineering, and drug development.
Enzymatic Synthesis of this compound
The reversible carboxylation of resorcinol to this compound is a key enzymatic reaction, catalyzed by this compound decarboxylase (2,6-DHBD). This process is of significant interest for the sustainable production of 2,6-DHBA from readily available precursors.
Enzyme: this compound Decarboxylase (2,6-DHBD)
-
Source: Rhizobium sp. strain MTP-10005[1]
-
Reaction: Resorcinol + CO₂ ⇌ this compound
-
Characteristics: This enzyme catalyzes the reversible non-oxidative (de)carboxylation of 2,6-DHBA. The equilibrium of the reaction strongly favors decarboxylation[2].
Quantitative Data
| Enzyme Source | Substrate(s) | Product | Key Kinetic Parameters | Optimal Conditions | Reference |
| Rhizobium sp. MTP-10005 | This compound | Resorcinol + CO₂ | kcat/Km = 13.4 mM⁻¹s⁻¹ | 30°C, pH 7.0 | [1] |
| Rhizobium sp. MTP-10005 | Resorcinol, NaHCO₃ | This compound | Km (resorcinol) = 45.7 mM; Km (NaHCO₃) = 22.2 mM; Vmax = 1.75-1.78 U/mg | 30°C, pH 7.0 | [1] |
| Agrobacterium tumefaciens IAM12048 | This compound | Resorcinol + CO₂ | Molar conversion of resorcinol to 2,6-DHBA of 30% in the presence of KHCO₃. | - | [3] |
Experimental Protocols
Protocol 1: Lab-Scale Enzymatic Synthesis of 2,6-DHBA with In Situ Product Removal
This protocol is adapted from Ohde et al., 2023 and describes a method to achieve high yields of 2,6-DHBA by overcoming the unfavorable thermodynamic equilibrium through in situ product removal (ISPR)[4][5][6].
Materials:
-
Resorcinol
-
Triethanolamine (TEA)
-
Carbon Dioxide (CO₂)
-
This compound decarboxylase (2,6-DHBD) cell-free extract from Rhizobium sp. strain MTP-10005
-
Dowex® 1X8-50 anion exchange resin
-
3 L bioreactor with baffles and a 0.5 µm porous sparger
-
Stirrer, heater, and pH meter
-
HPLC for analysis
Procedure:
-
Prepare a 1.5 L reaction medium in the bioreactor consisting of 80 mM resorcinol in 1 M aqueous TEA.
-
Saturate the reaction mixture with CO₂ by sparging with CO₂ gas through the porous sparger until a constant pH is reached.
-
Adjust the temperature of the medium to 30°C and stir at 450 rpm.
-
Add 64.2 mg/L of 2,6-DHBD cell-free extract to initiate the reaction.
-
Continuously gas the reaction mixture with CO₂ at a flow rate of 20 mL/min.
-
For in situ product removal, add 30 g of Dowex® 1X8-50 resin to the reaction medium in intervals.
-
Monitor the reaction progress by taking samples periodically and analyzing the concentration of 2,6-DHBA and resorcinol using HPLC.
-
After the reaction, the product can be eluted from the resin using 1 M HCl in methanol, followed by purification[4].
Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC)
-
Column: Reversed-phase C18 column
-
Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV detector at a wavelength of 280 nm.
-
Quantification: Use standard curves for 2,6-DHBA and resorcinol.
Visualizations
This compound in Catabolic Pathways
This compound can be utilized as a carbon source by some microorganisms. Its degradation typically involves an initial decarboxylation followed by ring cleavage.
Enzymes Involved in 2,6-DHBA Catabolism
-
γ-Resorcylate Decarboxylase (2,6-DHBD): As mentioned earlier, this enzyme catalyzes the initial step of converting 2,6-DHBA to resorcinol[2].
-
Resorcinol Hydroxylase: This enzyme likely hydroxylates resorcinol to form hydroxyquinol. In Rhizobium sp. MTP-10005, the graA and graD genes encode the oxygenase and reductase components of a resorcinol hydroxylase[7].
-
Hydroxyquinol 1,2-Dioxygenase: This enzyme cleaves the aromatic ring of hydroxyquinol. The graB gene in Rhizobium sp. MTP-10005 encodes for this enzyme[7].
Gentisate 1,2-Dioxygenase and 2,6-DHBA
Gentisate 1,2-dioxygenase (GDO) is a key enzyme in the degradation of gentisate (2,5-dihydroxybenzoic acid). While GDOs exhibit broad substrate specificity towards substituted gentisates, they are generally reported to be weakly active with other dihydroxybenzoate isomers, including 2,6-DHBA[8]. Further research is needed to quantify the kinetic parameters of GDOs with 2,6-DHBA.
Visualizations
Applications in Drug Development and Bioremediation
The enzymatic reactions involving 2,6-DHBA have potential applications in several fields:
-
Green Chemistry: The enzymatic synthesis of 2,6-DHBA offers an environmentally friendly alternative to chemical synthesis methods[9].
-
Bioremediation: Understanding the microbial degradation pathways of 2,6-DHBA can inform strategies for the bioremediation of environments contaminated with aromatic compounds[7].
-
Drug Discovery: 2,6-DHBA and its derivatives can serve as scaffolds for the synthesis of novel therapeutic agents. The enzymatic production of these compounds can facilitate the generation of diverse chemical libraries for screening.
These application notes provide a foundation for researchers working with this compound in enzymatic systems. The detailed protocols and compiled data will be a valuable resource for designing and executing experiments in the fields of biocatalysis, metabolic engineering, and drug development.
References
- 1. Thermophilic, Reversible γ-Resorcylate Decarboxylase from Rhizobium sp. Strain MTP-10005: Purification, Molecular Characterization, and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDBe-KB Protein Pages [ebi.ac.uk]
- 3. Purification and characterization of 2,6-dihydroxybenzoate decarboxylase reversibly catalyzing nonoxidative decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. psecommunity.org [psecommunity.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. guidechem.com [guidechem.com]
Application Notes and Protocols for the Electrochemical Detection of 2,6-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxybenzoic acid (2,6-DHBA), an isomer of dihydroxybenzoic acid, is a phenolic compound of interest in various fields, including pharmaceutical and chemical research. The development of sensitive and selective analytical methods for its detection is crucial for quality control, metabolic studies, and formulation development. Electrochemical methods offer a rapid, cost-effective, and highly sensitive approach for the determination of electroactive compounds like 2,6-DHBA. This document provides a detailed protocol for the electrochemical detection of this compound using differential pulse voltammetry (DPV), leveraging its distinct electrochemical properties for quantification.
Principle of Electrochemical Detection
The electrochemical detection of this compound is based on its oxidation at an electrode surface when a specific potential is applied. The two hydroxyl groups on the benzene ring are susceptible to oxidation, resulting in a measurable current that is proportional to the concentration of the analyte in the solution. Differential pulse voltammetry (DPV) is a particularly suitable technique as it enhances the signal-to-noise ratio by minimizing the background charging current, thereby improving the sensitivity of the measurement. The oxidation of 2,6-DHBA occurs at a characteristic potential, allowing for its selective detection.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the electrochemical detection of this compound using a modified microelectrode and differential pulse voltammetry.
| Parameter | Value | Electrode/Method |
| Oxidation Potential | 0.950 V (vs. Ag/AgCl) | Modified Microelectrode / DPV |
| Linear Range | 20–8000 nM | Modified Microelectrode / DPV |
| Limit of Detection (LOD) | 1.3 nM (S/N = 3) | Modified Microelectrode / DPV |
Table 1: Quantitative performance data for the electrochemical detection of this compound.
Experimental Protocols
This section outlines the necessary materials, apparatus, and step-by-step procedures for the electrochemical determination of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
Phosphate buffer solution (PBS), pH 7.0 (or other suitable supporting electrolyte)
-
Deionized water
-
Working Electrode (e.g., Glassy Carbon Electrode, Boron-Doped Diamond Electrode, or a modified electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Volumetric flasks and pipettes
-
Electrochemical workstation (Potentiostat/Galvanostat)
Electrode Preparation
Proper preparation of the working electrode is critical for obtaining reproducible results.
-
Polishing: Polish the working electrode surface with alumina slurry (e.g., 0.3 µm and 0.05 µm) on a polishing pad.
-
Rinsing: Rinse the electrode thoroughly with deionized water.
-
Sonication: Sonicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any adsorbed particles.
-
Drying: Dry the electrode under a stream of nitrogen.
-
Electrochemical Cleaning (Optional but Recommended): Perform cyclic voltammetry in a suitable electrolyte (e.g., 0.5 M H₂SO₄) to obtain a stable and reproducible background signal.
Standard Solution Preparation
-
Stock Solution (e.g., 1 mM): Accurately weigh a known amount of this compound and dissolve it in a known volume of the supporting electrolyte (e.g., PBS) to prepare a stock solution.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the supporting electrolyte to cover the desired concentration range (e.g., 20 nM to 8000 nM).
Electrochemical Measurement (Differential Pulse Voltammetry)
-
Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte (e.g., 10 mL of PBS).
-
Blank Measurement: Record the DPV of the supporting electrolyte to establish the background signal.
-
Standard Addition: Add a known volume of a 2,6-DHBA standard solution to the electrochemical cell.
-
DPV Scan: Run the DPV scan over a potential range that includes the oxidation peak of 2,6-DHBA (e.g., from +0.6 V to +1.2 V vs. Ag/AgCl).
-
Typical DPV Parameters (to be optimized):
-
Initial Potential: +0.6 V
-
Final Potential: +1.2 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
-
Data Acquisition: Record the peak current at the oxidation potential of 2,6-DHBA (~0.950 V).
-
Calibration Curve: Repeat steps 3-5 for all working standard solutions to construct a calibration curve by plotting the peak current versus the concentration of this compound.
-
Sample Analysis: For an unknown sample, prepare the sample in the supporting electrolyte and perform the DPV measurement under the same conditions. The concentration of 2,6-DHBA in the sample can be determined from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the electrochemical detection of 2,6-DHBA.
Signaling Pathway: Electrochemical Oxidation
Caption: Electrochemical oxidation of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,6-Dihydroxybenzoic Acid for MALDI-MS
Welcome to the technical support center for 2,6-Dihydroxybenzoic acid (DHB) matrix optimization in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This guide provides troubleshooting advice, experimental protocols, and key data to help researchers, scientists, and drug development professionals achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using 2,6-DHB as a MALDI matrix.
Q1: What is this compound (DHB) typically used for in MALDI-MS?
A1: this compound is a versatile matrix, but its isomer, 2,5-Dihydroxybenzoic acid (2,5-DHB), is more commonly cited and widely used. 2,5-DHB is considered a "cool" matrix, making it particularly suitable for the analysis of thermally labile molecules. It is frequently used for:
-
Peptides and Proteins[3]
-
Polar synthetic polymers[4]
-
Lipids, although it can produce significant background signals that interfere with low molecular weight analytes[5][6]
The related this compound has been noted for its effectiveness in the analysis of PEG polymers due to its lower pKa compared to 2,5-DHB[7].
Q2: I am seeing a lot of background noise or matrix-derived peaks in my low mass range. How can I reduce this?
A2: High background noise in the low m/z region is a known issue with DHB, which can interfere with the analysis of small molecules like free fatty acids[5]. Here are some strategies to mitigate this:
-
Optimize Matrix Concentration: Using the lowest effective concentration of DHB can help reduce the intensity of matrix-related ions. Experiment with concentrations ranging from 5 mg/mL to a saturated solution to find the best signal-to-noise ratio for your analyte.
-
Adjust Laser Fluence: Use the minimum laser energy necessary for good analyte ionization. Higher laser power can increase the formation of matrix fragments[8].
-
Consider Alternative Matrices: For small molecules that overlap with DHB background signals, consider matrices known for weaker backgrounds, such as inorganic matrices or specific organic matrices like 1,6-diphenyl-1,3,5-hexatriene (DPH) for free fatty acids[5].
Q3: My signal intensity is low and inconsistent across the spot. What could be the cause?
A3: Poor signal intensity and reproducibility are often linked to the co-crystallization of the matrix and analyte.
-
Inhomogeneous Crystals: DHB can form large, irregular crystals, leading to "sweet spots" where the signal is strong and other areas with no signal. This heterogeneity is a known limitation[1][9]. To improve crystal formation, try changing the solvent system or the drying method (see protocols below). The "Thin Layer Method" or using a "sandwich" preparation can sometimes yield more uniform crystal layers[8][10].
-
Suboptimal Matrix-to-Analyte Ratio: The ratio of matrix to analyte is critical. A vast excess of matrix is required, typically in the range of 1000:1 to 10,000:1 on a molar basis[8]. You may need to adjust your analyte concentration. Sometimes, lowering the analyte concentration can paradoxically improve results[8].
-
Presence of Contaminants: Salts, detergents, and buffers can suppress ionization and inhibit proper crystal formation[8][11]. Unlike matrices such as CHCA or Sinapinic Acid, DHB is soluble in acidic water, meaning you cannot wash the spot with 0.1% TFA to remove salts after drying[11]. Ensure your sample is desalted before mixing with the matrix.
Q4: Can I use additives with DHB?
A4: Yes, additives are sometimes used to enhance ionization or suppress adduct formation.
-
Acidic Additives: Trifluoroacetic acid (TFA) at ~0.1% is commonly added to the matrix solvent to aid in protonation for positive-ion mode[10]. However, be aware that TFA can cause hydrolysis of sensitive analytes like phospholipids[9].
-
Salt Additives: For analyzing neutral glycans, adding 1 mM NaCl to the DHB solution can promote the formation of sodium adducts ([M+Na]+), which are often more stable and easier to detect[3].
Experimental Protocols & Data
Summary of DHB Concentrations and Solvents
The optimal concentration and solvent system for DHB can be analyte-dependent. The table below summarizes common starting points.
| Concentration | Solvent System | Common Analytes | Reference(s) |
| 5 mg/mL | 50% Acetonitrile / 50% Water / 0.1% TFA | General starting point, peptides | [10] |
| 10 mg/mL | 50% Acetonitrile / 2.5% TFA in Water | General use, lipids | [12] |
| 10 mg/mL | Acetonitrile / Water (1:1, v/v) | Oligonucleotides (tested as a conventional matrix) | [13] |
| 20 mg/mL | 30% Acetonitrile / 70% Water / 0.1% TFA (TA30) | Glycans, Peptides, Proteins | [3] |
| 20 mg/mL | 20-80% Ethanol or Water | Carbohydrates, Oligosaccharides | [2] |
| Saturated Solution | 50% Acetonitrile / 50% Water / 0.1% TFA | Peptides, Proteins | [10] |
Protocol 1: DHB Matrix Solution Preparation
-
For a Specific Concentration (e.g., 20 mg/mL):
-
Weigh 20 mg of high-purity 2,5-Dihydroxybenzoic acid.
-
Add it to a microcentrifuge tube.
-
Add 1.0 mL of the desired solvent (e.g., 30% Acetonitrile / 0.1% TFA in water).
-
Vortex vigorously until the matrix is fully dissolved.
-
-
For a Saturated Solution:
-
Add an excess amount of DHB (e.g., 25 mg) to 1.0 mL of the chosen solvent (e.g., 50% Acetonitrile / 0.1% TFA in water).
-
Vortex vigorously for several minutes. Not all of the solid will dissolve.
-
Centrifuge the tube to pellet the undissolved solid.
-
Carefully transfer the supernatant (the saturated matrix solution) to a new, clean tube[10].
-
Protocol 2: Sample Spotting - Dried Droplet Method
The dried droplet is the most common method for sample preparation.
-
Mix Sample and Matrix: In a separate tube, mix your analyte solution with the prepared DHB matrix solution. A common starting ratio is 1:1 (v/v).
-
Spot on Target Plate: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate[3][10].
-
Crystallization: Allow the droplet to air-dry completely at room temperature. This process allows the analyte and matrix to co-crystallize[10].
-
Analysis: Once dry, the plate is ready to be loaded into the mass spectrometer.
Visualizations
Experimental Workflow
This diagram illustrates the standard workflow for preparing a sample for MALDI-MS analysis using the dried droplet method with DHB matrix.
Caption: Workflow for DHB Matrix and Sample Preparation.
Troubleshooting Logic
This diagram provides a logical path to diagnose and resolve common issues during MALDI-MS experiments with DHB.
Caption: Troubleshooting guide for common DHB-related issues.
References
- 1. MALDI Matrix Research for Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skb.skku.edu [skb.skku.edu]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. covachem.com [covachem.com]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of 2,5-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. bumc.bu.edu [bumc.bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity with 2,6-DHBA matrix
Welcome to the technical support center for the 2,6-Dihydroxybenzoic acid (2,6-DHBA) MALDI matrix. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the use of 2,6-DHBA in MALDI-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-DHBA and for which types of analytes is it most suitable?
This compound (2,6-DHBA) is an organic matrix used in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. While less common than its isomer 2,5-DHB, studies have shown that 2,6-DHB can be particularly effective for the analysis of polyethylene glycols, oligonucleotides, and polysaccharides.[1] It is also a viable matrix for the analysis of lipids in positive ion mode.[2]
Q2: When should I choose 2,6-DHBA over the more common 2,5-DHBA?
While 2,5-DHBA is a versatile and widely used matrix, 2,6-DHBA may offer advantages in specific situations. Research indicates that for certain analytes, 2,6-DHBA can yield higher ion intensities.[2] If you are working with polyethylene glycols, oligonucleotides, or polysaccharides and are experiencing low signal with other matrices, 2,6-DHBA is a worthwhile alternative to consider.
Q3: Can I use 2,6-DHBA in negative ion mode?
No, it is not recommended to use 2,6-DHBA in negative ion mode. Due to its marked acidity, it generally does not provide a signal in this mode.[2] For negative ion mode analysis, matrices like 2,5-DHBA, 2,4-DHB, or 3,5-DHB are more suitable.[2]
Q4: What are the common solvents for preparing a 2,6-DHBA matrix solution?
Similar to other DHB isomers, 2,6-DHBA is typically dissolved in a mixture of organic solvent and water, with a small amount of acid. Common solvent systems include acetonitrile/water or methanol/water, often with 0.1% trifluoroacetic acid (TFA) to aid in analyte protonation.
Troubleshooting Low Signal Intensity
Low signal intensity is a common issue in MALDI-MS experiments. The following guide provides a systematic approach to troubleshooting this problem when using a 2,6-DHBA matrix.
Step 1: Evaluate Sample and Matrix Preparation
Poor co-crystallization of the analyte and matrix is a primary cause of low signal intensity.
-
Incorrect Matrix-to-Analyte Ratio: An excess of matrix is crucial for isolating analyte molecules and preventing cluster formation.[3] A typical starting point is a molar ratio of 1000:1 to 10,000:1 (matrix:analyte). If your signal is low, try adjusting the concentration of your analyte.
-
Inhomogeneous Crystals: The "dried-droplet" method can sometimes lead to inhomogeneous crystals.[3] Ensure your matrix and analyte are well-mixed before spotting on the MALDI target. Alternative spotting techniques, such as the thin-layer method, may provide more homogenous crystals.
-
Contaminants: Salts, detergents, and buffers can suppress the analyte signal.[4] If your sample contains these, consider a desalting or purification step prior to analysis.
Step 2: Check Instrumental Parameters
-
Laser Fluence: The laser energy must be optimized for your specific analyte and matrix preparation. If the fluence is too low, you will not get sufficient desorption/ionization. If it is too high, you can cause analyte fragmentation and detector saturation. Start with a low laser energy and gradually increase it until you observe a good signal-to-noise ratio.
-
Detector Voltage: Ensure the detector voltage is set appropriately for the mass range of your analyte.
Step 3: Consider Analyte and Matrix Chemistry
-
Analyte Suitability: As mentioned, 2,6-DHBA has shown better performance for certain classes of molecules. If you are analyzing a class of compounds not typically suited for this matrix (e.g., trying to acquire a negative ion mode spectrum), you may need to switch to a different matrix.
-
Matrix Adducts: Like other matrices, 2,6-DHBA can form adducts with the analyte. While not directly a cause of low signal for the primary analyte ion, understanding these adducts can help in interpreting the spectra. Common adducts include sodium ([M+Na]+) and potassium ([M+K]+).
Data Presentation
Table 1: Comparison of DHB Isomer Performance for Different Analytes
| Analyte Class | Positive Ion Mode Performance Ranking | Negative Ion Mode Suitability | Reference |
| Lipids | 2,5-DHB > 2,6-DHB > 2,3-DHB > 2,4-DHB | 2,6-DHB not suitable | [2] |
| Polyethylene Glycols | 2,6-DHB showed the most intense peaks | Not specified | |
| Oligonucleotides & Polysaccharides | 2,6-DHB was more effective | 2,6-DHB effective |
Experimental Protocols
Protocol 1: Standard 2,6-DHBA Matrix Solution Preparation
Materials:
-
This compound (2,6-DHBA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a stock solution of 10 mg/mL 2,6-DHBA.
-
Dissolve the 2,6-DHBA powder in a solvent mixture of 50:50 (v/v) acetonitrile and ultrapure water.
-
Add TFA to a final concentration of 0.1%.
-
Vortex the solution until the matrix is completely dissolved. If not fully dissolved, centrifuge the solution and use the supernatant.
Protocol 2: Dried-Droplet Sample Deposition
Materials:
-
Prepared 2,6-DHBA matrix solution (Protocol 1)
-
Analyte solution at an appropriate concentration (e.g., 1 pmol/µL)
-
MALDI target plate
Procedure:
-
In a microcentrifuge tube, mix 1 µL of your analyte solution with 1 µL of the 2,6-DHBA matrix solution.
-
Pipette 1 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air dry at room temperature.
-
Once the solvent has completely evaporated and crystals have formed, the plate is ready for analysis.
Visualizations
Caption: Troubleshooting workflow for low signal intensity with 2,6-DHBA matrix.
Caption: General experimental workflow for MALDI sample preparation using 2,6-DHBA.
References
- 1. researchgate.net [researchgate.net]
- 2. MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 2,6-dihydroxyacetophenone as matrix-assisted laser desorption/ionization matrix for analysis of hydrophobic proteins and peptides [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of matrix:analyte ratio for buffer tolerance using 2,5-dihydroxybenzoic acid as a matrix in matrix-assisted laser desorption/ionization-Fourier transform mass spectrometry and matrix-assisted laser desorption/ionization-time of flight - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,6-Dihydroxybenzoic Acid (2,6-DHB) Crystal Formation for MALDI
Welcome to the technical support center for improving the crystal formation of 2,6-Dihydroxybenzoic acid (2,6-DHB) for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2,6-DHB) and how does it compare to its isomer, 2,5-DHB, as a MALDI matrix?
This compound (2,6-DHB) is a constitutional isomer of the more commonly used MALDI matrix, 2,5-DHB. While both are dihydroxybenzoic acids, their differing molecular structures result in distinct chemical properties that affect their performance in MALDI-MS. Notably, 2,6-DHB is characterized by its marked acidity, which can influence analyte ionization. In contrast to 2,5-DHB, which is known for forming small, homogenous crystals, 2,6-DHB may present challenges in achieving optimal crystal formation for successful MALDI analysis.
Q2: For which types of analytes is 2,6-DHB typically considered as a MALDI matrix?
Due to its acidic nature, 2,6-DHB has been explored for the analysis of specific classes of molecules. However, literature suggests its utility may be limited. For instance, in the analysis of phospholipids, 2,6-DHB has been reported to yield weak signals in the positive ion mode and virtually no signal in the negative ion mode.[1] Its application may be more suited for analytes that benefit from a highly acidic matrix environment for efficient protonation, though this often requires empirical testing.
Q3: What are the known challenges associated with using 2,6-DHB as a MALDI matrix?
The primary challenges with 2,6-DHB are related to its high acidity and crystallization behavior. The marked acidity can lead to poor ionization for certain classes of analytes, particularly in the negative ion mode.[1] Furthermore, achieving the fine, uniform crystals that are crucial for reproducible and sensitive MALDI analysis can be difficult. This can result in a "sweet spot" phenomenon where signal intensity varies significantly across the sample spot.
Q4: Are there any recommended alternatives to 2,6-DHB for similar applications?
For broader applicability and more reliable results, 2,5-DHB remains the most versatile of the DHB isomers.[2] For applications involving hydrophobic proteins and peptides, 2,6-dihydroxyacetophenone (DHAP) has been shown to be a beneficial alternative to DHB.[3][4] If the specific properties of a dihydroxybenzoic acid are desired, a "super DHB" matrix, which is a mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid, can offer enhanced performance.
Troubleshooting Guide
This guide provides potential solutions to common problems encountered when using 2,6-DHB as a MALDI matrix. These are starting points for optimization, and empirical testing is highly recommended.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Analyte Signal | Inefficient ionization due to the high acidity of 2,6-DHB. | - For positive ion mode: Consider the use of additives that can facilitate protonation. A common additive for DHB matrices is trifluoroacetic acid (TFA), though caution is advised as it can cause hydrolysis of sensitive analytes like phospholipids.[5] - For negative ion mode: 2,6-DHB is generally not recommended. Consider switching to a more suitable matrix like 2,5-DHB or 9-aminoacridine (9-AA). |
| Inconsistent Signal/"Sweet Spot" Effect | Irregular and large crystal formation. | - Recrystallization of Matrix: Purifying the 2,6-DHB powder through recrystallization can remove impurities that hinder uniform crystal growth. - Solvent System Optimization: Experiment with different solvent systems to control the evaporation rate and crystal formation. See Table 1 for common solvents used with DHB matrices. - Use of Additives/Co-matrices: The addition of a co-matrix or certain additives can modify the crystal structure. See Table 2 for potential additives. |
| Large, Needle-like Crystals | Rapid crystallization from the solvent. | - Slower Evaporation: Allow the sample spot to air-dry at room temperature without the use of a vacuum or heat to promote the growth of smaller, more uniform crystals. - Thin-Layer Method: Prepare a thin, uniform layer of the matrix on the target plate first, and then apply the analyte solution on top. This can lead to better co-crystallization. |
| Suppression of Analyte Signal by Matrix Ions | High concentration of the matrix relative to the analyte. | - Optimize Matrix-to-Analyte Ratio: Systematically vary the ratio of the matrix solution to the analyte solution to find the optimal balance that maximizes analyte signal while minimizing matrix-related ions. - Dilute the Matrix Solution: Prepare a less concentrated solution of 2,6-DHB. |
Experimental Protocols & Data
Table 1: Common Solvent Systems for DHB-based MALDI Matrix Preparation
The following table summarizes solvent systems commonly used for DHB matrices. These can be used as a starting point for optimizing 2,6-DHB crystal formation.
| Solvent System | Composition | Notes |
| Acetonitrile/Water with TFA | 50% acetonitrile, 50% water, 0.1% TFA | A standard solvent system for many DHB applications.[6] |
| Higher Acetonitrile with TFA | 70% acetonitrile, 30% water, 0.1% TFA | Can be beneficial for more hydrophobic analytes.[6] |
| Methanol/Water | 90% methanol | Can be used as an alternative to acetonitrile. |
| Ethanol | Pure Ethanol | May be suitable for specific analytes. |
Table 2: Potential Additives and Co-matrices to Improve Crystal Formation
Incorporating additives or a co-matrix can significantly influence crystal morphology and analyte ionization.
| Additive/Co-matrix | Typical Concentration | Potential Effect |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Enhances protonation for positive ion mode.[5] |
| 2-Hydroxy-5-methoxybenzoic acid | Used in "super DHB" mixtures | Can improve signal quality and reproducibility. |
| Aniline | Used with 2,5-DHB for glycans | Can enhance signal for specific analyte classes.[7] |
| 2,6-Dihydroxyacetophenone (DHAP) | Used as a co-matrix with 2,5-DHB | Beneficial for hydrophobic proteins and can aid in unequivocal identification of certain lipids.[3][4][8] |
Visualizing the Workflow
A general workflow for MALDI sample preparation is essential for achieving reproducible results. The following diagram illustrates the key steps from sample and matrix preparation to co-crystallization on the MALDI target.
Caption: A flowchart illustrating the key stages of MALDI sample preparation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 2,6-dihydroxyacetophenone as matrix-assisted laser desorption/ionization matrix for analysis of hydrophobic proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of 2,5-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The combination of 2,5-dihydroxybenzoic acid and 2,5-dihydroxyacetophenone matrices for unequivocal assignment of phosphatidylethanolamine species in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Salt Contamination in 2,6-Dihydroxybenzoic Acid (DHB) MALDI Preparations
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges arising from salt contamination in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry experiments using 2,6-Dihydroxybenzoic acid (DHB) as a matrix.
Frequently Asked Questions (FAQs)
Q1: What is salt contamination in MALDI-MS, and why is it a problem with DHB matrix?
A: Salt contamination refers to the presence of non-volatile inorganic salts (e.g., NaCl, KCl) in the sample-matrix preparation. High salt concentrations can lead to ion suppression, where the analyte's signal is significantly reduced or completely obscured.[1] This occurs because salt cations can compete with the analyte for ionization, form adducts with the analyte, and interfere with the co-crystallization process of the analyte and the DHB matrix. The presence of metal cations can induce clustering between matrix and analyte molecules, leading to a loss of mass resolution.[2]
Q2: What are the typical signs of salt contamination in a DHB preparation?
A: Signs of salt contamination include:
-
Suppressed or absent analyte signals: The most common issue where the analyte peaks are of low intensity or not detected at all.[1]
-
Poor mass resolution: Peaks in the mass spectrum appear broad and poorly defined.[2]
-
Formation of multiple salt adducts: Instead of a single protonated analyte peak [M+H]+, you may observe a series of peaks corresponding to sodium [M+Na]+ and potassium [M+K]+ adducts, which complicates spectral interpretation.[3]
-
Poor co-crystallization: The dried sample spot on the MALDI plate may appear as a shiny, gel-like material instead of a fine crystalline structure.[4]
Q3: I'm working with phosphopeptides. Does salt contamination have a specific impact, and are there DHB-specific considerations?
A: Yes, phosphopeptides are particularly susceptible to issues in MALDI-MS due to their low ionization efficiency.[5] While desalting is generally recommended, some methods use additives with the DHB matrix to enhance phosphopeptide signals. For instance, adding phosphoric acid to the DHB matrix can significantly improve the ion signals of phosphopeptides.[6][7] However, it is crucial to control the overall salt concentration to prevent the negative effects mentioned above.
Q4: Are there any situations where adding salt to a DHB matrix is beneficial?
A: While generally considered a contaminant, controlled addition of specific salts can be advantageous in certain applications. For lipid analysis, adding alkali salts can promote the formation of a single, desired adduct, which simplifies the mass spectrum and can improve sensitivity.[3][8] For glycan analysis, supplementing the DHB matrix solution with 1 mM NaCl is a recommended practice.[9][10] Additionally, for neutral lipids that do not ionize well, doping the tissue with a sodium salt followed by DHB sublimation can increase signal intensity by 10- to 140-fold.[11]
Troubleshooting Guides
Problem: I have a very weak or no analyte signal.
| Possible Cause | Suggested Solution |
| Ion Suppression by Salts | High salt concentrations in the sample can suppress the analyte's ionization. It is recommended to clean the sample using a desalting technique such as on-plate washing or C18 ZipTips.[4][12] |
| Insufficient Sample Amount | The amount of analyte spotted on the target may be too low. Try spotting a larger amount or a more concentrated sample.[4] |
| Suboptimal Matrix | While DHB is versatile, it may not be the best choice for all analytes. For instance, for hydrophobic peptides, DHB's hydrophilic nature can be a limitation.[13] |
| Incorrect Matrix Preparation | Ensure the DHB matrix solution is prepared fresh. Old matrix solutions can lead to poor performance.[4] |
Problem: My mass spectrum shows broad peaks and poor resolution.
| Possible Cause | Suggested Solution |
| Salt-Induced Clustering | Metal cations from salts can cause the formation of matrix-analyte clusters, which degrades mass resolution.[2] Employing a desalting protocol is the primary solution.[12] |
| Poor Crystallization | The presence of salts can interfere with the formation of a homogenous crystal lattice of the DHB matrix and analyte.[4] An on-plate washing step after sample deposition can improve crystal quality.[4] |
| Matrix Purity | Using a high-purity DHB matrix is crucial for achieving good resolution. |
Problem: I see multiple adduct peaks which complicate my spectrum.
| Possible Cause | Suggested Solution |
| Presence of Alkali Salts | Sodium and potassium salts are common contaminants that lead to [M+Na]+ and [M+K]+ adducts.[3] |
| Intentional Salt Addition | If you are intentionally adding salt to promote a specific adduct for certain analyses like lipids, consider that this will complicate the spectra of other analytes.[3][8] If this is not the desired outcome, desalting is necessary. |
Experimental Protocols
Protocol 1: On-Plate Washing for Desalting
This method is effective for removing salts after the sample and matrix have been co-crystallized on the MALDI target plate.
Methodology:
-
Sample Preparation: Mix your analyte with the DHB matrix solution. A common DHB preparation is 40 mg/ml in a solution of 70/30 acetonitrile/water with 0.1% TFA.[4]
-
Spotting: Apply 0.5 µl of the sample-matrix mixture onto the MALDI target plate.[4]
-
Crystallization: Allow the spot to air dry completely at room temperature.[14]
-
Washing: Gently add 1-2 µl of cold, deionized water onto the crystallized spot.[4]
-
Removal: After a few seconds, carefully remove the water droplet using a pipette.
-
Drying: Allow the spot to dry completely before analysis.
Caption: Workflow for the on-plate washing desalting protocol.
Protocol 2: C18 ZipTip® Desalting
This method uses a reversed-phase pipette tip to bind the analyte while salts and other hydrophilic contaminants are washed away. This is particularly effective for peptides and proteins.[12]
Methodology:
-
Tip Wetting: Aspirate and dispense 10 µl of a wetting solution (e.g., 50% acetonitrile in water) twice to wet the C18 resin.
-
Equilibration: Aspirate and dispense 10 µl of an equilibration solution (e.g., 0.1% TFA in water) twice to prepare the resin for sample binding.
-
Sample Binding: Aspirate your sample solution slowly. You can dispense and re-aspirate the sample multiple times (5-10 cycles) to ensure efficient binding.
-
Washing: Aspirate and dispense 10 µl of the equilibration solution (0.1% TFA in water) twice to wash away salts and other contaminants.
-
Elution: Elute the desalted analyte by aspirating and dispensing 1-4 µl of an elution solution (e.g., 50-70% acetonitrile with 0.1% TFA) directly into your DHB matrix solution or onto a clean tube for later mixing.
Quantitative Data Summary
While specific quantitative data on salt tolerance is highly dependent on the analyte and instrument conditions, the following table summarizes the general effects and recommendations found in the literature.
| Parameter | Observation / Recommendation | Reference(s) |
| General Salt Effect | High salt concentrations lead to ion suppression and reduced sensitivity. | [12] |
| Adduct Formation | Lipids readily form [M+H]+, [M+Na]+, and [M+K]+ ions in the presence of salts. | [3] |
| Controlled Salt Addition (Lipids) | Incorporating salts like acetates, chlorides, and nitrates at concentrations between 5 and 80 mM into the DHB matrix can simplify lipid spectra by promoting a single adduct type. | [3] |
| Controlled Salt Addition (Glycans) | Supplementing the DHB matrix with 1 mM NaCl is recommended for glycan analysis. | [9][10] |
| Phosphopeptide Analysis | Adding up to 1% phosphoric acid to the DHB matrix can significantly enhance phosphopeptide ion signals. | [6] |
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common salt contamination issues.
Effect of Salt on MALDI Spectrum
Caption: The impact of salt contamination on sample crystallization and the resulting mass spectrum.
References
- 1. utoledo.edu [utoledo.edu]
- 2. researchgate.net [researchgate.net]
- 3. A survey of useful salt additives in matrix-assisted laser desorption/ionization mass spectrometry and tandem mass spectrometry of lipids: introducing nitrates for improved analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Enhanced MALDI-TOF MS Analysis of Phosphopeptides Using an Optimized DHAP/DAHC Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoric acid as a matrix additive for MALDI MS analysis of phosphopeptides and phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 11. Combining Salt Doping and Matrix Sublimation for High Spatial Resolution MALDI Imaging Mass Spectrometry of Neutral Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. astrobiology.com [astrobiology.com]
- 13. Alkylated dihydroxybenzoic acid as a MALDI matrix additive for hydrophobic peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Improving resolution in HPLC analysis of 2,6-Dihydroxybenzoic acid isomers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the HPLC analysis of 2,6-dihydroxybenzoic acid (γ-resorcylic acid) and its isomers. Due to their similar physicochemical properties, achieving baseline separation of these compounds is a common challenge for researchers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound from its isomers?
Dihydroxybenzoic acid (DHBA) isomers possess the same molecular formula (C₇H₆O₄) and molecular weight, differing only in the substitution pattern of the hydroxyl groups on the benzene ring. This results in very similar hydrophobicity and polarity, leading to co-elution or poor resolution under standard reversed-phase (RP-HPLC) conditions. The key to separation lies in exploiting subtle differences in their ionic character or spatial arrangement.
Q2: What is the most critical parameter to adjust for improving resolution?
Mobile phase pH is the most powerful parameter for manipulating the retention and selectivity of DHBA isomers. These molecules are acidic, and their ionization state is highly dependent on pH. By adjusting the pH, you can suppress or control the ionization of the carboxylic acid and hydroxyl groups, which significantly alters their interaction with the stationary phase and improves separation.
Q3: What is the pKa of this compound and its common isomers?
The pKa of the carboxylic acid group is the most relevant for pH manipulation in reversed-phase HPLC. The pKa values are influenced by the position of the two hydroxyl groups. Notably, 2,6-DHBA is predicted to be a much stronger acid than its other isomers due to intramolecular hydrogen bonding that stabilizes the carboxylate anion.
| Compound | Predicted/Reported pKa (Carboxylic Acid) |
| This compound | ~1.51 |
| 2,3-Dihydroxybenzoic acid | ~2.9 |
| 2,4-Dihydroxybenzoic acid | ~3.2 |
| 2,5-Dihydroxybenzoic acid | 2.97 |
| 3,4-Dihydroxybenzoic acid | 4.48 |
| 3,5-Dihydroxybenzoic acid | 4.04 |
Note: pKa values can vary slightly based on experimental conditions. The value for 2,6-DHBA is a computational prediction.
Q4: Which type of HPLC column is best suited for separating DHBA isomers?
While standard C18 columns can be used, achieving good resolution is often challenging. Advanced column chemistries are highly recommended:
-
Mixed-Mode Columns: These columns combine reversed-phase with ion-exchange capabilities. They can interact with both the hydrophobic part of the molecule and its ionic groups, providing an additional mechanism for separation and often yielding excellent selectivity for isomers. Examples include Amaze TR and Newcrom B columns.
-
Hydrogen Bonding Columns: Columns like the SHARC 1 are designed to separate compounds based on their ability to form hydrogen bonds. Since DHBA isomers have different spatial arrangements of their hydroxyl and carboxyl groups, their hydrogen bonding potential differs, allowing for effective separation.
Troubleshooting Guide: Poor Resolution
If you are experiencing poor resolution or co-elution of this compound and its isomers, follow this logical troubleshooting workflow.
// Nodes start [label="Problem:\nPoor Resolution / Co-elution", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; check_ph [label="Is Mobile Phase pH Optimized?\n(2 units away from pKa)", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Action: Adjust & Buffer pH\nTarget pH 2.5 - 3.5 for C18\n(Suppresses carboxyl ionization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Using a Standard C18 Column?", fillcolor="#FBBC05", fontcolor="#202124"]; change_column [label="Action: Switch Column Chemistry\n1. Mixed-Mode (RP/Ion-Exchange)\n2. Hydrogen Bonding (e.g., SHARC 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [label="Is Organic Solvent Optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Action: Change Organic Modifier\nSwitch from Acetonitrile (ACN)\nto Methanol (MeOH) or vice-versa", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_gradient [label="Is the Gradient Slope Optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_gradient [label="Action: Optimize Gradient\nDecrease slope (more shallow)\nfor better separation of close peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Resolution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_ph [label="Start Here"]; check_ph -> adjust_ph [label="No", color="#EA4335"]; adjust_ph -> success [label="Re-evaluate", color="#34A853"]; check_ph -> check_column [label="Yes", color="#34A853"]; check_column -> change_column [label="Yes", color="#EA4335"]; change_column -> success [label="Re-evaluate", color="#34A853"]; check_column -> check_solvent [label="No\n(Using specialized column)", color="#34A853"]; check_solvent -> change_solvent [label="No", color="#EA4335"]; change_solvent -> success [label="Re-evaluate", color="#34A853"]; check_solvent -> check_gradient [label="Yes", color="#34A853"]; check_gradient -> adjust_gradient [label="No", color="#EA4335"]; adjust_gradient -> success [label="Re-evaluate", color="#34A853"]; }
Technical Support Center: Reducing Fragmentation of Labile Molecules with 2,6-DHBA Matrix
Welcome to the technical support center for utilizing 2,6-dihydroxybenzoic acid (2,6-DHBA) as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for the analysis of labile molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize experimental outcomes and minimize analyte fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-DHBA and why is it used for labile molecules?
This compound (2,6-DHBA) is an isomer of the common MALDI matrix 2,5-DHBA. Its unique chemical structure, particularly the positioning of the hydroxyl groups, is believed to contribute to a "softer" ionization process. This characteristic is advantageous for the analysis of labile molecules, such as phosphopeptides, glycoproteins, and other compounds prone to in-source decay or fragmentation during MALDI-MS analysis. The related compound, 2,6-dihydroxyacetophenone (DHAP), has demonstrated significant success in reducing fragmentation of fragile peptides.[1]
Q2: How does 2,6-DHBA compare to the more common 2,5-DHBA matrix?
While both are isomers of dihydroxybenzoic acid, they exhibit different properties. 2,6-DHBA is known to be more acidic than 2,5-DHBA.[2] This higher acidity can influence the ionization process. In positive-ion mode, the quality of spectra obtained with DHB isomers has been observed to decrease in the order of 2,5-, 2,6-, 2,3-, and 2,4-DHB.[2] Notably, due to its pronounced acidity, 2,6-DHB may not yield any signal in the negative-ion mode.[2]
Q3: What types of labile molecules are best suited for analysis with a 2,6-DHBA-related matrix?
Based on studies with the structurally similar 2,6-dihydroxyacetophenone (DHAP), matrices with a 2,6-dihydroxy substitution pattern are particularly effective for:
-
Phosphopeptides: Reducing the neutral loss of phosphoric acid.[1][3][4]
-
Glycopeptides: Preserving labile glycosidic bonds.
-
Peptides with post-translational modifications (PTMs): Minimizing the fragmentation of delicate modifications.
-
Synthetic peptides prone to fragmentation: Improving the detection of the intact molecular ion.[1]
Q4: Are there any known additives that can improve the performance of 2,6-DHBA?
Yes, the addition of diammonium hydrogen citrate (DAHC) has been shown to be highly effective when used with the related 2,6-dihydroxyacetophenone (DHAP) matrix.[1][3][4] The combination of DHAP/DAHC has been reported to enhance the ionization of phosphopeptides and improve sample homogeneity.[3][4] It is plausible that similar benefits could be achieved by using DAHC as an additive with 2,6-DHBA. Other additives to consider for reducing fragmentation and improving signal quality in MALDI, in general, include phosphoric acid and various ammonium salts.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered when using a 2,6-DHBA matrix for labile molecule analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal in Positive-Ion Mode | 1. Inappropriate Matrix-to-Analyte Ratio: Too much or too little matrix can suppress the signal. 2. Poor Co-crystallization: Inhomogeneous crystal formation leads to "hot spots" and inconsistent signal. 3. Contaminants in the Sample: Salts, detergents, or other impurities can interfere with ionization.[6] 4. Sub-optimal Laser Fluence: Excessive laser energy can cause fragmentation and signal suppression. | 1. Optimize Ratio: Systematically vary the matrix-to-analyte ratio to find the optimal concentration for your analyte. 2. Improve Crystallization: Use fresh matrix solutions. Try different spotting techniques (e.g., dried droplet, thin layer). Consider using additives like DAHC to improve crystal homogeneity. 3. Sample Cleanup: Desalt and purify your sample using appropriate methods (e.g., C18 ZipTips) before mixing with the matrix. 4. Adjust Laser Power: Start with low laser energy and gradually increase it to find the threshold for ionization without significant fragmentation. |
| Significant Analyte Fragmentation | 1. "Hot" Matrix Conditions: The matrix itself may be too energetic for the analyte. 2. High Laser Fluence: Excessive laser power is a common cause of fragmentation. 3. In-Source Decay (ISD): The analyte may be inherently unstable under MALDI conditions. | 1. Use a "Cooler" Matrix or Additives: If 2,6-DHBA alone is too harsh, consider adding DAHC. The DHAP/DAHC combination is known to be a "cooler" matrix system.[1] 2. Minimize Laser Energy: Use the lowest laser fluence that provides a reasonable signal for the intact molecule. 3. Optimize Delayed Extraction: Adjusting the delayed extraction parameters on the mass spectrometer can sometimes reduce in-source fragmentation. |
| No Signal in Negative-Ion Mode | High Acidity of 2,6-DHBA: The inherent acidity of 2,6-DHBA has been shown to prevent signal generation in the negative-ion mode.[2] | Select an Alternative Matrix: For negative-ion mode analysis of labile molecules, matrices like 2,5-DHB or 9-aminoacridine (9-AA) are more suitable. |
| Poor Reproducibility (Shot-to-Shot Variability) | Inhomogeneous Crystal Formation: The analyte may not be evenly distributed within the matrix crystals. | Improve Sample Preparation: - Ensure the matrix and analyte are fully dissolved before spotting. - Try different solvents for the matrix and analyte. - Use the thin-layer method for sample preparation to promote more uniform crystallization. |
Data Presentation
The following tables summarize quantitative data from studies using the closely related 2,6-dihydroxyacetophenone (DHAP) matrix, which provides insights into the potential performance of 2,6-DHBA for labile molecules.
Table 1: Comparison of Detection Limits for Phosphopeptides with Different Matrices
| Phosphopeptide | DHAP/DAHC Matrix | 2,5-DHB/PA Matrix |
| α-casein (Tryptic Digest) | Low femtomole | Not specified |
| β-casein (Tryptic Digest) | Low femtomole | Not specified |
| Synthetic Phosphopeptide (pT) | 5 fmol | Not specified |
| Synthetic Phosphopeptide (pY) | 5 fmol | Not specified |
| (Data extracted from a study on DHAP/DAHC matrix, suggesting high sensitivity for phosphopeptides)[4] |
Table 2: Qualitative Comparison of Matrix Performance for Fragile Peptides
| Feature | α-Cyano-4-hydroxycinnamic acid (CHCA) | 2,6-Dihydroxyacetophenone (DHAP) / DAHC |
| Fragmentation of Fragile Peptides | High | Low to None |
| β-elimination of Phosphate | High | Not Evident |
| Observation of Protonated Molecule | Sometimes not observed due to fragmentation | Readily Observed |
| (Based on a comparative study of a fragile phosphopeptide from β-casein)[1] |
Experimental Protocols
Protocol 1: Preparation of 2,6-DHBA/DAHC Matrix Solution
This protocol is adapted from methods used for the analogous DHAP/DAHC matrix.[4]
-
Prepare DAHC Stock Solution: Dissolve diammonium hydrogen citrate (DAHC) in ultrapure water to a concentration of 20 mg/mL.
-
Prepare 2,6-DHBA Solution: Dissolve 2,6-DHBA in a suitable solvent (e.g., a mixture of acetonitrile and water, such as 50:50 v/v) to a concentration of 20 mg/mL.
-
Prepare Working Matrix Solution: Mix the 2,6-DHBA solution and the DAHC solution. The optimal ratio may need to be determined empirically, but a good starting point is a low ratio of DHBA to DAHC, as this has been shown to be effective for the DHAP/DAHC system.[3][4] For example, start with a 10:1 (v/v) ratio of the 2,6-DHBA solution to the DAHC solution.
-
Vortex the final solution thoroughly to ensure it is well-mixed. Prepare fresh daily for best results.
Protocol 2: Dried Droplet Sample Preparation for Labile Molecules
-
Sample Preparation: Ensure your analyte is desalted and free of non-volatile contaminants. The final analyte concentration should typically be in the low femtomole to low picomole per microliter range.
-
Mix Analyte and Matrix: In a microcentrifuge tube, mix your analyte solution with the 2,6-DHBA/DAHC matrix solution. A typical starting ratio is 1:1 (v/v), but this may require optimization.
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. For some matrices, drying under a gentle stream of nitrogen or in a vacuum desiccator can improve crystal formation.
-
Analysis: Once the spot is completely dry, it is ready for MALDI-MS analysis. Start with a low laser fluence and gradually increase it to achieve optimal signal with minimal fragmentation.
Visualizations
Caption: Experimental workflow for analyzing labile molecules using a 2,6-DHBA/DAHC matrix.
Caption: Conceptual diagram illustrating the role of a "soft" matrix in reducing fragmentation.
Caption: A decision tree for troubleshooting common issues with 2,6-DHBA matrix.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2,6-DHBA in MALDI Imaging
Welcome to the technical support center for the optimization of 2,6-dihydroxybenzoic acid (2,6-DHBA) spray conditions for Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that users may encounter during the application of 2,6-DHBA matrix via automated sprayers.
Q1: Why are my 2,6-DHBA matrix crystals too large and uneven, leading to poor spatial resolution?
A: Large, heterogeneous crystal formation is a common issue that negatively impacts spatial resolution.[1] The goal is to create a uniform layer of small microcrystals.
-
Cause 1: Incorrect Solvent System. The solvent's evaporation rate is critical. A solvent that evaporates too slowly can lead to the formation of large crystals as molecules have more time to aggregate. 2,6-DHBA is considered a hydrophilic matrix.[2]
-
Solution 1: Adjust the solvent composition. A common starting point for 2,6-DHBA is a mixture of methanol or acetonitrile (ACN) and water with a small amount of acid, such as trifluoroacetic acid (TFA).[3] For example, a solution of 50:50 ACN:H2O with 0.1% TFA is frequently used. Increasing the proportion of the more volatile organic solvent (e.g., to 70% ACN) can promote faster drying and smaller crystals.
-
Cause 2: Suboptimal Sprayer Settings. Parameters like nozzle velocity, flow rate, and nozzle temperature directly influence droplet size and drying time on the tissue surface.[4][5]
-
Solution 2: Optimize your spray parameters.
-
Increase Nozzle Velocity: A faster nozzle speed deposits less solution per unit area, which can lead to smaller, more uniform crystals.[6]
-
Decrease Flow Rate: Reducing the solvent flow rate minimizes the amount of solvent applied to the tissue, preventing overwetting and subsequent analyte delocalization.[6]
-
Increase Nozzle/Sample Temperature: Heating the nozzle or the sample stage promotes rapid solvent evaporation, which is crucial for minimizing crystal size and preventing analytes from spreading.[4][6]
-
Q2: How can I prevent analyte delocalization (spreading) within the tissue sample?
A: Analyte delocalization occurs when the applied solvent mobilizes molecules from their original location, compromising the spatial integrity of the resulting image. This is a significant concern for highly soluble molecules like lipids and metabolites.[4]
-
Cause: Excessive Solvent Application. Applying too much matrix solution in a single pass can overwet the tissue, allowing analytes to diffuse.[5]
-
Solution:
-
Use Multiple, Thin Passes: Instead of one or two heavy coats, apply the matrix in multiple (e.g., 8-24) criss-cross passes.[3] This allows each thin layer to dry almost instantly.
-
Optimize Flow Rate and Temperature: As mentioned above, a lower flow rate combined with a higher nozzle or sample temperature is highly effective at minimizing delocalization by ensuring the solvent evaporates quickly.[4][6]
-
Adjust Solvent System: A higher percentage of a volatile organic solvent (e.g., acetonitrile) will speed up evaporation and reduce the window for analyte diffusion.
-
Q3: My signal intensity is low or inconsistent across the tissue. What should I do?
A: Poor signal intensity can stem from inefficient analyte extraction by the matrix or inconsistent matrix coverage.
-
Cause 1: Poor Analyte Co-crystallization. The analyte must be effectively incorporated into the matrix crystals for efficient desorption and ionization.
-
Solution 1: Ensure the matrix solution is appropriate for your analyte class. While 2,6-DHBA is a versatile matrix, its solvent system can be modified. For hydrophobic peptides, for instance, a higher organic content may be beneficial.[7] For some applications, adding a salt like 1 mM NaCl can improve signal for specific analytes like glycans.[8]
-
Cause 2: Inconsistent Matrix Coating. Non-uniform matrix deposition is a primary cause of variable signal intensity.[9] Automated sprayers were introduced to overcome the poor reproducibility of manual methods.[6][10]
-
Solution 2:
-
Calibrate Your Sprayer: Ensure the sprayer nozzle is clean and functioning correctly to produce a consistent, fine mist.
-
Optimize Spray Pattern: Use a criss-cross pattern with appropriate track spacing (e.g., 3 mm) to ensure even coverage over the entire sample area.[3]
-
Verify Matrix Concentration: A typical concentration for 2,6-DHBA is between 20-40 mg/mL.[3][8] Too low a concentration may not provide sufficient matrix, while too high a concentration can suppress the analyte signal.
-
Q4: I am seeing a lot of background peaks from the 2,6-DHBA matrix itself. How can I reduce this interference?
A: Matrix-derived signals, especially in the low mass range, are a known issue that can interfere with the detection of low molecular weight analytes.[3][11]
-
Cause: Matrix Cluster Formation. The MALDI process can generate ions from the matrix itself, including protonated molecules, adducts, and clusters.[12]
-
Solution:
-
Acquisition Range: If possible, set the lower bound of your mass acquisition range to be above the main matrix peaks (e.g., > m/z 200), if your analytes of interest are in a higher range.
-
Matrix Purity: Use high-purity 2,6-DHBA. Preparing matrix solutions fresh daily can help minimize the formation of degradation products that might contribute to background noise.[13]
-
Laser Energy Optimization: Use the minimum laser energy necessary to obtain a good signal for your analyte. Excessive laser fluence can increase the formation of matrix-related ions.
-
Experimental Protocols & Data
Protocol 1: Preparation of 2,6-DHBA Spray Solution
This protocol provides a starting point for preparing the matrix solution. Optimization may be required based on the analyte and tissue type.
-
Weighing: Accurately weigh 40 mg of high-purity 2,6-DHBA.
-
Solvent Preparation: Prepare a 1 mL solvent mixture of 50% acetonitrile and 50% HPLC-grade water.
-
Acidification: Add 1 µL of trifluoroacetic acid (TFA) to the solvent mixture to achieve a final concentration of 0.1% TFA.
-
Dissolving: Add the 2,6-DHBA to the solvent mixture. Vortex thoroughly for 1-2 minutes until the matrix is completely dissolved.
-
Filtration (Optional but Recommended): Filter the solution through a 0.2 µm syringe filter to remove any particulates that could clog the sprayer nozzle.
-
Storage: Prepare this solution fresh before each use for best results.[13]
Protocol 2: Automated Matrix Spraying (Example)
This protocol is based on parameters commonly used with automated sprayers like the HTX TM-Sprayer.
-
Sample Preparation: Mount 10-14 µm thick cryosections of the tissue onto an ITO-coated glass slide.[3] Ensure the sample is completely dry before spraying.
-
Sprayer Setup:
-
Load the freshly prepared 2,6-DHBA solution into the sprayer syringe/reservoir.
-
Purge the system to ensure the nozzle is primed and free of air bubbles.
-
Place the sample slide onto the instrument's sample holder.
-
-
Set Spray Parameters: Input the desired parameters into the control software. Refer to the tables below for starting points.
-
Execution: Begin the automated spray routine.
-
Post-Spray Drying: Once the routine is complete, allow the slide to dry completely in a desiccator before MALDI analysis.
Reference Spray Parameter Tables
The following tables summarize optimized spray conditions from various studies. These should serve as a starting point for method development.
Table 1: 2,6-DHBA Spray Parameters for Metabolite Imaging
| Parameter | Value | Source / Notes |
| Matrix Concentration | 40 mg/mL | For metabolites in root nodule tissue.[3] |
| Solvent System | 50% Methanol, 0.1% TFA | HTX Technical Note #28.[3] |
| Flow Rate | 50 µL/min (0.05 mL/min) | HTX TM-Sprayer.[3] |
| Nozzle Velocity | 1250 mm/min | HTX TM-Sprayer.[3] |
| Nozzle Temperature | 80°C | HTX TM-Sprayer.[3] |
| Number of Passes | 24 (criss-cross) | Ensures even coating.[3] |
| Nitrogen Pressure | 10 psi | HTX TM-Sprayer.[3] |
Table 2: General Optimization Ranges for Lipid Imaging
| Parameter | Low Setting | High Setting | Source / Notes |
| Matrix Concentration | 20 mg/mL | 60 mg/mL | Depends on lipid class and desired signal.[8][9] |
| Solvent System | 50% ACN/H2O, 0.1% TFA | 90% ACN/H2O, 0.1% TFA | Higher ACN for faster drying. |
| Flow Rate | 0.08 mL/min | 0.16 mL/min | Lower flow rates reduce delocalization.[6] |
| Nozzle Velocity | 1200 mm/min | 1920 mm/min | Faster speeds deposit thinner layers.[6] |
| Sample Temperature | Ambient | 60°C | Heating the sample improves performance.[4][6] |
Visual Guides: Workflows and Logic Diagrams
MALDI Imaging Experimental Workflow
The following diagram illustrates the typical workflow for a MALDI imaging experiment using an automated sprayer for matrix application.
Caption: A generalized workflow for MALDI imaging from sample preparation to final data analysis.
Troubleshooting Decision Tree for Poor Image Quality
This diagram provides a logical path to diagnose and solve common issues related to the 2,6-DHBA spray application.
Caption: A decision tree to troubleshoot common issues in MALDI imaging related to matrix spray.
References
- 1. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of 2,5-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 3. researchgate.net [researchgate.net]
- 4. Factorial Design to Optimize Matrix Spraying Parameters for MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 2,6-dihydroxyacetophenone as matrix-assisted laser desorption/ionization matrix for analysis of hydrophobic proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. Automated MALDI matrix coating system for multiple tissue samples for imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Response Surface Methodology As a New Approach for Finding Optimal MALDI Matrix Spraying Parameters for Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids [mdpi.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Mass Spectrometry with 2,6-Dihydroxybenzoic Acid (2,6-DHB)
Welcome to the technical support center for researchers, scientists, and drug development professionals using 2,6-Dihydroxybenzoic acid (2,6-DHB) as a matrix in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences and issues encountered during your experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered when using 2,6-DHB as a MALDI matrix.
Issue 1: Weak or No Analyte Signal
If you are observing a weak signal or no signal at all for your analyte, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Poor Co-crystallization | The quality of the matrix-analyte crystals is crucial for efficient ionization. Experiment with different spotting techniques such as the dried-droplet or thin-layer method to achieve a uniform and fine crystalline spot. |
| Inappropriate Matrix-to-Analyte Ratio | An incorrect ratio can lead to ion suppression. Titrate the matrix-to-analyte ratio to find the optimal concentration for your specific analyte. |
| Suboptimal Laser Fluence | The laser energy might be too low for efficient desorption/ionization or too high, causing excessive fragmentation. Adjust the laser power to achieve a good signal-to-noise ratio without causing significant analyte degradation. |
| Sample Contamination | Salts, detergents, and other contaminants can suppress the analyte signal. Ensure your sample is properly desalted and purified before mixing with the 2,6-DHB matrix. |
dot
Technical Support Center: Purification of 2,6-Dihydroxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 2,6-Dihydroxybenzoic acid (2,6-DHBA) for analytical use. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the highest purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The most common impurity in crude 2,6-DHBA, particularly from synthesis via carboxylation of resorcinol, is its isomer, 2,4-dihydroxybenzoic acid.[1] Depending on the synthetic route, residual resorcinol may also be present.[2]
Q2: What is the recommended method for purifying crude 2,6-DHBA to analytical grade?
For achieving high purity (≥98%), a pH-controlled selective decomposition and precipitation method is highly effective.[1] This method selectively degrades the less stable 2,4-DHBA isomer. Recrystallization from a suitable solvent system is also a viable option, though it may require optimization to efficiently separate the isomers. For specific applications, such as purification from a biotransformation broth, adsorption chromatography can yield a product with purity exceeding 99%.[2]
Q3: Which solvents are suitable for the recrystallization of this compound?
Based on solubility data and documented procedures, a mixed solvent system of ethanol and water is effective.[3] The crude 2,6-DHBA is dissolved in a minimal amount of hot ethanol, followed by the addition of hot water to induce crystallization upon cooling. Water can also be used as a single solvent for recrystallization.[4][5]
Q4: How can I confirm the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 2,6-DHBA and quantifying the presence of isomers and other impurities.[1][2] The melting point of 2,6-DHBA is approximately 165 °C (with decomposition), and a sharp melting point range can be indicative of high purity.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield After Recrystallization | - Too much solvent was used, leading to significant loss of product in the mother liquor.[7][8]- The rinsing solvent was not sufficiently chilled, causing the purified crystals to redissolve.[8]- Premature crystallization occurred during hot filtration. | - Reduce the volume of the solvent by careful evaporation before cooling.[9]- Always use ice-cold solvent to wash the crystals.[8]- Ensure the filtration apparatus and the solvent are kept hot during filtration. Adding a small amount of extra hot solvent before filtration can also help.[4] |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used).[9]- The solution is supersaturated but requires nucleation to initiate crystallization. | - Evaporate some of the solvent to increase the concentration and attempt to cool again.[9]- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure 2,6-DHBA.[7][9] |
| Product "Oils Out" Instead of Crystallizing | - The melting point of the solute is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9]- Ensure the crude material is not grossly impure before attempting recrystallization. A preliminary purification step may be necessary. |
| Persistent Impurity with 2,4-DHBA Isomer | - The chosen recrystallization solvent does not provide adequate selectivity for separating the isomers.- The pH of the solution is not optimized for selective precipitation. | - Employ the pH-controlled selective decomposition and precipitation method for superior isomer separation.[1]- For recrystallization, experiment with different solvent systems or multiple recrystallization steps. |
| Discolored Crystals (e.g., yellow or brown) | - Presence of colored impurities from the crude reaction mixture.- Thermal degradation of the product if overheated. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[10]- Avoid prolonged heating at high temperatures. |
Data Presentation
The following table summarizes the purity of this compound achieved through different purification methods.
| Purification Method | Starting Material | Purity Achieved | Reference |
| pH-Controlled Selective Decomposition & Precipitation | Mixture of 2,6-DHBA and 2,4-DHBA | 98.0% | [1] |
| pH-Controlled Selective Decomposition & Precipitation | Mixture of 2,6-DHBA (63.1%) and 2,4-DHBA (36.9%) | 99.0% | [1] |
| pH-Controlled Selective Decomposition & Precipitation | Mixture of 2,6-DHBA (56.8%) and 2,4-DHBA (43.2%) | 98.9% | [1] |
| Adsorption Chromatography (Dowex® 1X8-50) | Enzymatic reaction broth | >99.8% | [2] |
| Recrystallization | Crude product from solvent-free synthesis | 99% | [3] |
Experimental Protocols
Method 1: Purification by pH-Controlled Selective Decomposition and Precipitation
This method is highly effective for removing the 2,4-dihydroxybenzoic acid isomer.
-
Dissolution: Prepare an aqueous solution of the crude resorcylic acid mixture (containing both 2,6-DHBA and 2,4-DHBA). The concentration should be between 5% and 30% by weight.
-
pH Adjustment: Adjust the pH of the solution to 6 using an acid such as sulfuric acid.
-
Selective Decomposition: Heat the solution to reflux (approximately 98-100°C) for about 3 hours.[1] During this time, the 2,4-dihydroxybenzoic acid will selectively decompose. Monitor and maintain the pH at 6 by adding small amounts of acid as needed.[1]
-
Insoluble Removal: Cool the reaction mixture and adjust the pH to 3 with sulfuric acid. Filter the solution to remove any insoluble materials that have formed.
-
Precipitation: Add sulfuric acid to the filtrate until the pH reaches 1.
-
Crystallization and Isolation: Cool the solution to 5°C to induce the crystallization of 2,6-DHBA.[1]
-
Washing and Drying: Collect the crystals by filtration, wash them with cold water, and dry at 70°C to obtain the purified product.[1]
Method 2: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
-
Dissolution: Place the crude 2,6-DHBA in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: To the hot ethanol solution, add hot water until the solution becomes slightly turbid (supersaturated).
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C).
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of crude this compound.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. US5304677A - Method for producing this compound - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102211995A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. EP0552912A2 - Method for producing this compound - Google Patents [patents.google.com]
- 6. This compound | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. famu.edu [famu.edu]
Stability of 2,6-Dihydroxybenzoic acid solutions for experimental use
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of 2,6-Dihydroxybenzoic acid (2,6-DHBA) solutions for experimental use. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid 2,6-DHBA should be stored in a dry, cool, and well-ventilated place.[1] The container should be kept tightly closed and stored away from incompatible materials such as strong oxidizing agents and strong bases.[1][2] For long-term storage, keeping it in a dark place under an inert atmosphere is recommended.[3] Some suppliers suggest storage at -20°C for up to 3 years for the powdered form.[4]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare fresh solutions for immediate use.[5] If storage is necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] For short-term storage, solutions can be kept at -20°C for up to one month.[4] For longer-term storage, storing aliquots at -80°C for up to one year is advisable.[4]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in water, ethanol, and diethyl ether.[6] It is also soluble in Dimethyl Sulfoxide (DMSO); however, it is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[4] Studies have also been conducted on its solubility in methanol, acetonitrile, and o-xylene.[7][8]
Q4: What are the main factors that can cause degradation of 2,6-DHBA solutions?
As a phenolic compound, 2,6-DHBA is susceptible to degradation from several factors:
-
Light: Exposure to light can cause photodegradation, especially in solution.[9]
-
Heat: Elevated temperatures can lead to decarboxylation or other degradation pathways.[9]
-
pH: The stability of 2,6-DHBA is pH-dependent. In alkaline solutions, the phenoxide ion is more susceptible to oxidation.[9]
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the aromatic ring.[2][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Solution has changed color (e.g., turned yellow/brown). | Oxidation of the phenolic hydroxyl groups. This can be accelerated by exposure to light, air (oxygen), or high pH. | Prepare fresh solution. Protect solutions from light by using amber vials or wrapping containers in foil. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen. |
| Unexpected peaks appear in my HPLC/LC-MS analysis. | Degradation of 2,6-DHBA. The appearance of new peaks may indicate the formation of degradation products. | Analyze a freshly prepared standard solution to confirm the retention time of pure 2,6-DHBA. Review the preparation and storage of your experimental solution; it may have been exposed to light, heat, or incompatible substances. |
| I am seeing poor or inconsistent results in my biological assays. | Loss of compound integrity due to degradation. The actual concentration of active 2,6-DHBA may be lower than expected. | Prepare and use fresh solutions for each experiment. If using a stored stock solution, perform a quality control check (e.g., by HPLC) to confirm the concentration and purity before use. |
| The compound is not fully dissolving. | The solvent may have absorbed moisture, especially if using DMSO. The concentration may be above the solubility limit for the chosen solvent. | Use fresh, anhydrous solvent. Gentle heating or sonication can aid dissolution, but be mindful of potential heat-induced degradation. If solubility is still an issue, consider preparing a more dilute solution. |
Stability and Storage Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | Room Temperature | Not specified | Keep in a dry, cool, dark, well-ventilated place.[1][2][3] |
| -20°C | Up to 3 years | For long-term stability.[4] | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[4] |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions via HPLC-UV
This protocol outlines a general method to assess the stability of 2,6-DHBA under various stress conditions.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of 2,6-DHBA in 10 mL of a suitable solvent (e.g., methanol or a methanol/water mixture).
-
Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution appropriately with the mobile phase.
-
Sample Solutions for Stability Testing: Prepare solutions of 2,6-DHBA at a known concentration (e.g., 100 µg/mL) in the desired buffer or solvent system for your experiment.
3. HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A common mobile phase is a mixture of an acidic aqueous buffer and an organic solvent. For example, a mixture of 0.05M Potassium dihydrogen phosphate (pH adjusted to 3.2 with formic acid) and methanol (e.g., in a 60:40 v/v ratio).[7][8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10-20 µL.
4. Forced Degradation (Stress Testing) Studies: To investigate stability, expose the sample solutions to the following stress conditions, while keeping a control sample protected from these conditions.[9]
-
Acidic Hydrolysis: Add an equal volume of 1N HCl to the sample solution. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Add an equal volume of 1N NaOH to the sample solution. Keep at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the sample solution. Keep at room temperature for a defined period.
-
Photodegradation: Expose the sample solution to direct sunlight or a photostability chamber for a defined period.
-
Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C) for a defined period.
5. Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to the working concentration with the mobile phase.
-
Inject the samples onto the HPLC system.
-
Calculate the percentage of 2,6-DHBA remaining by comparing the peak area of the stressed sample to that of the control sample at time zero.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
Visual Guides
Caption: Troubleshooting workflow for stability issues with 2,6-DHBA solutions.
Caption: Simplified potential degradation pathway for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | 303-07-1 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. Solubility study of 2,6- dihydroxybenzoic acid in o-xylene, methanol and acetonitrile using HPLC method - UMPSA-IR [umpir.ump.edu.my]
- 9. benchchem.com [benchchem.com]
Improving yield and purity in 2,6-Dihydroxybenzoic acid synthesis
Technical Support Center: Synthesis of 2,6-Dihydroxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of this compound (2,6-DHBA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include:
-
Kolbe-Schmitt Reaction: This is a traditional method involving the carboxylation of resorcinol using carbon dioxide under high temperature and pressure, typically in the presence of an alkali metal carbonate.[1][2]
-
Enzymatic Carboxylation: This method utilizes decarboxylase enzymes to catalyze the carboxylation of resorcinol.[3][4] It is often praised for its high regioselectivity.
-
Alternative Chemical Routes: Other synthesis pathways exist, such as the oxidation of 2,6-dichlorobenzaldehyde.[1]
Q2: What is the main byproduct in the synthesis of 2,6-DHBA, and why is it a problem?
A2: The most common byproduct is the isomeric 2,4-Dihydroxybenzoic acid (2,4-DHBA).[1][5] Its formation is a significant issue because its similar chemical properties make it difficult to separate from the desired 2,6-DHBA product, thus reducing the purity of the final product.[6]
Q3: How can the yield of 2,6-DHBA be improved in the Kolbe-Schmitt reaction?
A3: Optimizing the reaction conditions is crucial for improving the yield. Key factors include:
-
Temperature and Pressure: The reaction is sensitive to both. For instance, a method using absolute ethanol as a solvent operates at 130-150°C and 1.35-1.45 MPa.[5]
-
Solvent: The choice of solvent, such as absolute ethanol or glycerol, can influence the reaction outcome.[5][7]
-
Alkali Metal Salt: The type and ratio of the alkali metal salt (e.g., potassium carbonate) to resorcinol are important parameters.[1][5]
Q4: How can enzymatic carboxylation achieve high yields?
A4: Enzymatic carboxylation can be limited by unfavorable thermodynamic equilibrium. To overcome this, a technique called in situ product removal (ISPR) can be employed. By continuously removing the 2,6-DHBA from the reaction mixture using an adsorbent resin like Dowex®, the equilibrium is shifted towards product formation, enabling yields of over 80%.[3][8]
Troubleshooting Guides
Problem 1: Low Yield of 2,6-DHBA
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions (Kolbe-Schmitt) | Systematically vary the temperature, pressure, and reaction time to find the optimal parameters for your setup. The proportion of target product is affected by these factors.[1] |
| Unfavorable Thermodynamic Equilibrium (Enzymatic) | Implement an in situ product removal (ISPR) strategy. Use a high-affinity adsorber to sequester the 2,6-DHBA as it is formed, driving the reaction forward.[3][8] |
| Poor CO2 Availability | In the Kolbe-Schmitt reaction, ensure adequate CO2 pressure is maintained.[2] For enzymatic reactions, using a medium like aqueous triethanolamine can improve CO2 mass transfer.[3] |
Problem 2: Low Purity of 2,6-DHBA (High 2,4-DHBA content)
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring Isomer Formation | Adjusting reaction parameters such as temperature and the choice of alkali metal can influence the ratio of 2,6-DHBA to 2,4-DHBA.[1] |
| Ineffective Purification | Employ a purification method based on the selective decomposition of the 2,4-DHBA isomer. By heating an aqueous solution of the product mixture at a pH of 4 or more, the 2,4-DHBA can be selectively decomposed.[6][9] The desired 2,6-DHBA can then be isolated by acid precipitation.[6][9] |
| Co-precipitation during Isolation | Optimize the pH and cooling temperature during the acid precipitation step to maximize the selective crystallization of 2,6-DHBA. A final pH of 1 and cooling to 5°C has been reported to yield high purity crystals.[9] |
Quantitative Data Summary
Table 1: Reported Yields and Purities for 2,6-DHBA Synthesis Methods
| Synthesis Method | Key Conditions | Crude Yield (%) | Purity (%) | Molar Yield (%) | Reference |
| Kolbe-Schmitt | Resorcinol, K2CO3, Absolute Ethanol, 130°C, 1.35 MPa, 3h | 50.55 | 65.00 | 32.86 | [5] |
| Kolbe-Schmitt | Resorcinol, K2CO3, Absolute Ethanol, 150°C, 1.35 MPa | 56.62 | 67.29 | 38.10 | [5] |
| Kolbe-Schmitt | Resorcinol, K2CO3, Absolute Ethanol, 150°C, 1.45 MPa, 3h | 37.07 | 78.01 | 28.92 | [5] |
| Glycerol-based | Resorcinol, CO2, Glycerol, 100°C, 24h | 89 (intermediate) | Not Specified | Not Specified | [7] |
| Enzymatic with ISPR | Resorcinol, Decarboxylase, Dowex® adsorber | > 80 | > 99.8 | Not Specified | [8] |
Experimental Protocols
Protocol 1: Kolbe-Schmitt Synthesis of 2,6-DHBA
This protocol is adapted from a patented method.[5]
-
Reaction Setup: In a high-pressure reactor, combine resorcinol and an alkali metal salt (e.g., anhydrous potassium carbonate) in a molar ratio of 1:1 to 1:1.2.
-
Solvent Addition: Add absolute ethanol as the solvent. The mass ratio of resorcinol to absolute ethanol should be between 1:2 and 1:4.
-
Reaction: Heat the mixture to a temperature between 130°C and 150°C under a CO2 pressure of 1.35 to 1.45 MPa.
-
Reaction Time: Maintain these conditions for 3 to 4 hours.
-
Work-up: After the reaction, cool the reactor and perform post-treatment to isolate the this compound. This typically involves acidification to precipitate the product.
Protocol 2: Purification of 2,6-DHBA by Selective Decomposition of 2,4-DHBA
This protocol is based on a method for purifying crude 2,6-DHBA.[6][9]
-
Dissolution: Dissolve the crude mixture of 2,6-DHBA and 2,4-DHBA in water to a concentration of 5-30% by weight.
-
pH Adjustment: Adjust the pH of the solution to 4 or higher using a suitable base (e.g., sodium hydroxide).
-
Decomposition: Heat the aqueous solution, for example, by refluxing at 98-100°C for several hours, to selectively decompose the 2,4-dihydroxybenzoic acid into resorcinol and CO2.
-
Insoluble Removal: After the decomposition is complete, adjust the pH to 3 with an acid (e.g., sulfuric acid) to precipitate any insoluble impurities and separate them by filtration.
-
Product Precipitation: Further acidify the filtrate to a pH of 1.
-
Crystallization and Isolation: Cool the solution to approximately 5°C to crystallize the this compound.
-
Final Steps: Collect the crystals by filtration, wash with cold water, and dry to obtain the purified product. Purity of over 98-99% can be achieved with this method.[9]
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. psecommunity.org [psecommunity.org]
- 4. Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN102211995A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. EP0552912A2 - Method for producing this compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. US5304677A - Method for producing this compound - Google Patents [patents.google.com]
Technical Support Center: Minimizing Adduct Formation with 2,6-Dihydroxybenzoic Acid (2,6-DHB) Matrix
Welcome to the technical support center for minimizing adduct formation when using 2,6-Dihydroxybenzoic acid (2,6-DHB) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to adduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are adducts and why are they a problem in MALDI-MS with 2,6-DHB?
A1: In MALDI-MS, adducts are ions formed when an analyte molecule associates with other ions present in the sample, most commonly sodium ([M+Na]⁺) and potassium ([M+K]⁺). With 2,6-DHB, you may also observe matrix-related adducts. These adducts are problematic because they can:
-
Split the analyte signal: The ion intensity of your target molecule is distributed among multiple peaks, reducing the signal-to-noise ratio of the primary protonated molecule ([M+H]⁺).[1][2]
-
Complicate spectral interpretation: The presence of multiple adduct peaks can make it difficult to identify the correct molecular weight of the analyte and can lead to misinterpretation of results.[3]
-
Suppress ionization: High levels of adduct-forming ions can interfere with the ionization of the target analyte, leading to reduced sensitivity.[1]
Q2: Why might I be seeing more sodium and potassium adducts with 2,6-DHB compared to other matrices?
A2: While direct comparisons are limited, the physicochemical properties of 2,6-DHB, such as its marked acidity, can influence adduct formation.[4] The quality of positive ion lipid spectra has been observed to decrease in the order of 2,5-DHB to 2,6-DHB, which may be related to adduct formation.[4] Additionally, ubiquitous sources of sodium and potassium in laboratory environments, such as glassware, solvents, and buffers, can contribute to adduct formation.[2][3]
Q3: Can I use 2,6-DHB for negative ion mode analysis?
A3: Due to its marked acidity, 2,6-DHB is generally not recommended for negative ion mode analysis as it may not provide a signal.[4]
Q4: What are some common additives I can use to reduce adduct formation with 2,6-DHB?
A4: Several additives can be employed to minimize adduct formation. These work by either scavenging metal ions or providing a proton source to favor the formation of [M+H]⁺ ions. Common additives include:
-
Ammonium salts: Diammonium citrate (DAC) and ammonium monobasic phosphate can help reduce cation adducts.[3][5]
-
Ascorbic Acid: This has been shown to reduce sodium and ammonia adducts when used as an additive with DHB (isomer not specified).[5]
-
Cation exchange resins: Treating the sample or matrix solution with a cation exchange resin in the ammonium form can effectively remove sodium and potassium ions.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues with adduct formation when using a 2,6-DHB matrix.
| Symptom | Potential Cause | Suggested Solution |
| High intensity of [M+Na]⁺ and [M+K]⁺ peaks | Contamination from glassware, solvents, or reagents. | Use high-purity solvents and reagents.Clean glassware thoroughly; consider using plasticware for sample preparation.[3]Prepare fresh matrix and solvent solutions daily. |
| Insufficient proton source in the matrix preparation. | Ensure the matrix solution is properly acidified (e.g., with 0.1% TFA), if compatible with your analyte. | |
| High salt concentration in the analyte sample. | Desalt the sample using appropriate techniques such as C18 ZipTips for peptides or dialysis for larger molecules.[2] | |
| Weak analyte signal ([M+H]⁺) and dominant adduct peaks | Suppression of analyte ionization by adduct-forming species. | Incorporate an adduct-reducing additive into the matrix solution (see Q4 in FAQs).Consider using a cation exchange resin to treat the sample prior to analysis.[6] |
| Suboptimal matrix-to-analyte ratio. | Experiment with different matrix-to-analyte ratios to find the optimal conditions for your analyte. | |
| Presence of matrix cluster peaks in the low mass range | Inherent property of the MALDI process. | The addition of ammonium monobasic phosphate has been shown to reduce matrix cluster ions with other matrices like α-CHCA, a principle that can be tested with 2,6-DHB.[3] |
Quantitative Data on Adduct Reduction
The following table summarizes quantitative data on the effectiveness of certain additives in reducing adduct formation. Note that this data is for DHB (isomer not specified) and serves as a general guideline.
| Additive | Analyte | Matrix | Reduction in Adduct Formation |
| Ascorbic Acid | Not specified | DHB | 43% decrease in sodium and ammonia adducts on a standard matrix.[5] |
| Ascorbic Acid | Not specified | New Matrix Formulation | 57% decrease in sodium and ammonia adducts.[5] |
Experimental Protocols
Protocol 1: Standard Sample Preparation with 2,6-DHB using the Dried-Droplet Method
This protocol is a standard method for preparing samples with a 2,6-DHB matrix.
Materials:
-
This compound (2,6-DHB)
-
Analyte of interest
-
Solvent system (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA))
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Prepare the Matrix Solution: Create a saturated solution of 2,6-DHB in your chosen solvent system. Vortex thoroughly to ensure maximum dissolution.
-
Prepare the Analyte Solution: Dissolve your analyte in a compatible solvent to a final concentration of approximately 1-10 pmol/µL.
-
Mix Matrix and Analyte: On the MALDI target plate, mix 1 µL of the matrix solution with 1 µL of the analyte solution. Pipette up and down gently to mix.
-
Dry the Sample: Allow the mixture to air-dry at room temperature, which will result in the co-crystallization of the matrix and analyte.
-
Analyze: The sample is now ready for MALDI-MS analysis.
Protocol 2: Adduct Reduction using Ammonium Phosphate Additive
This protocol incorporates an additive to actively reduce sodium and potassium adducts.
Materials:
-
This compound (2,6-DHB)
-
Ammonium monobasic phosphate (NH₄H₂PO₄)
-
Analyte of interest
-
Solvent system (e.g., 50:50 acetonitrile:water with 0.1% TFA)
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Prepare the Additive-Matrix Solution: Prepare a saturated solution of 2,6-DHB in the solvent system. Add ammonium monobasic phosphate to this solution at a concentration range of 2-10 mg/mL. Vortex to dissolve.
-
Prepare the Analyte Solution: Dissolve your analyte in a compatible solvent to a concentration of approximately 1-10 pmol/µL.
-
Mix Solutions: On the MALDI target plate, mix 1 µL of the additive-matrix solution with 1 µL of the analyte solution.
-
Dry and Analyze: Allow the spot to air-dry completely before inserting the target plate into the mass spectrometer for analysis.
Visualizations
Experimental Workflow for Minimizing Adduct Formation
Caption: Workflow for sample preparation with 2,6-DHB matrix to minimize adducts.
Troubleshooting Decision Tree for Adduct Formation
Caption: Decision tree for troubleshooting adduct formation with 2,6-DHB matrix.
References
- 1. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 6. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues of 2,6-Dihydroxybenzoic acid in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solving solubility issues related to 2,6-Dihydroxybenzoic acid in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the approximate solubility of this compound in aqueous solutions?
A1: The aqueous solubility of this compound is reported to be approximately 9.56 g/L.[1][2] However, this can be influenced by factors such as pH and temperature.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a moderately acidic compound with a pKa of approximately 1.30.[2] Its solubility is expected to increase significantly in solutions with a pH above its pKa due to the deprotonation of the carboxylic acid and hydroxyl groups, forming more soluble salts. Conversely, in highly acidic conditions, its solubility is low.[3]
Q3: What is the solubility of this compound in common organic solvents?
A3: this compound exhibits good solubility in several organic solvents. For instance, its solubility in DMSO is high, reaching up to 100 mg/mL (648.85 mM).[4][5] It is also soluble in alcohols like methanol and ethanol.[6][7]
Q4: Are there any known signaling pathways affected by this compound?
A4: While direct studies on this compound are limited, related hydroxybenzoic acids are known to modulate key cellular signaling pathways. These include the NF-κB pathway, which is central to inflammation, and the Nrf2 pathway, a critical regulator of the antioxidant response.[8][9] Additionally, some studies on its isomers, like 2,3-dihydroxybenzoic acid, suggest a role in enhancing insulin signaling.[10][11]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitate forms when adding this compound to aqueous buffer. | The concentration exceeds the solubility limit at the given pH and temperature. The buffer's pH is too low. | 1. Increase the pH of the buffer. Since this compound is acidic, increasing the pH will convert it to its more soluble salt form.[12][13] 2. Gently heat the solution while stirring. Solubility often increases with temperature.[7] 3. Use sonication to aid dissolution. 4. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[4][5] Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| The compound dissolves initially but precipitates over time. | The solution is supersaturated, or the compound is degrading. The buffer components may be interacting with the compound. | 1. Ensure the final concentration is below the solubility limit for the specific buffer and conditions. 2. Prepare fresh solutions before each experiment. 3. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Difficulty dissolving the compound even with heating and stirring. | The compound may have low intrinsic solubility in the chosen buffer system. | 1. Consider using a co-solvent. Small amounts of ethanol or polyethylene glycol (PEG) can sometimes improve solubility. 2. If the experimental design allows, switch to a buffer system with a higher pH. |
| Inconsistent results in biological assays. | Poor solubility leading to inaccurate final concentrations. Degradation of the compound in the buffer. | 1. Visually inspect the solution for any precipitate before use. If present, centrifuge or filter the solution to remove undissolved particles. 2. Prepare fresh dilutions from a stock solution for each experiment. 3. Evaluate the stability of this compound in your specific experimental buffer over the time course of your assay. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Temperature | Solubility | Molar Equivalent | Citation |
| Water | Not Stated | 9.56 g/L | ~62.0 mM | [1][2] |
| DMSO | Not Stated | 100 mg/mL | 648.85 mM | [4][5] |
| Methanol | 20°C (293.15 K) | > Acetonitrile & o-xylene | - | [7] |
| Ethanol | 20°C (293.15 K) | Higher than Methanol | - | [7] |
| 2-Propanol | 20°C (293.15 K) | Higher than Ethanol | - | [7] |
| 1-Butanol | 20°C (293.15 K) | Lower than Methanol | - | [7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution that can be diluted into aqueous buffers for various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 10 µL of DMSO for every 1.54 mg of the compound).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle heating (up to 37°C) can also be applied.
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (by Dilution from DMSO Stock)
This protocol describes how to prepare a working solution of this compound in your experimental buffer from a DMSO stock.
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Desired experimental buffer (e.g., PBS, Tris-HCl, HEPES)
-
Sterile dilution tubes
Procedure:
-
Warm the DMSO stock solution to room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.
-
Add the required volume of the experimental buffer to a sterile tube.
-
While vortexing the buffer, add the calculated volume of the DMSO stock solution dropwise. This helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects in biological assays.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, you may need to lower the final concentration.
-
Use the freshly prepared working solution for your experiments.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for solubility issues.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. This compound | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 303-07-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NFkappaB-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)-Epicatechin and the Colonic 2,3-Dihydroxybenzoic Acid Metabolite Regulate Glucose Uptake, Glucose Production, and Improve Insulin Signaling in Renal NRK-52E Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (−)-Epicatechin and colonic metabolite 2,3-dihydroxybenzoic acid, alone or in combination with metformin, protect cardiomyocytes from high glucose/hig ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO04039A [pubs.rsc.org]
- 12. US5304677A - Method for producing this compound - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Head-to-Head Comparison: 2,6-Dihydroxybenzoic Acid vs. 2,5-Dihydroxybenzoic Acid (Gentisic Acid) as MALDI Matrices
For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical parameter that can significantly impact the quality of analytical results. This guide provides a detailed comparison of two commonly used dihydroxybenzoic acid (DHB) isomers: 2,6-dihydroxybenzoic acid (2,6-DHB) and 2,5-dihydroxybenzoic acid (2,5-DHB or gentisic acid), offering insights into their respective strengths and weaknesses for the analysis of various biomolecules.
This comparison synthesizes available experimental data to assist in the selection of the optimal matrix for specific analytical applications, with a focus on peptides, proteins, and lipids.
Physicochemical Properties
The fundamental properties of a MALDI matrix, such as its chemical structure, UV absorption characteristics, and acidity, play a pivotal role in its performance. 2,5-DHB is a widely established and versatile matrix, whereas 2,6-DHB has demonstrated utility in more specific applications.[1][2]
| Property | This compound (2,6-DHB) | 2,5-Dihydroxybenzoic Acid (Gentisic Acid) |
| Chemical Structure | ||
| Molecular Weight | 154.12 g/mol | 154.12 g/mol |
| UV Absorption Maxima (λmax) | 258 nm, 292 nm | ~337 nm, 355 nm |
| Acidity (pKa) | Lower pKa (more acidic) | 2.95 |
Note: The UV absorption maxima of 2,5-DHB are well-matched with the commonly used nitrogen lasers in MALDI instruments, which typically operate at 337 nm.[2]
Performance Comparison for Key Analyte Classes
The choice between 2,6-DHB and 2,5-DHB is highly dependent on the class of analyte being investigated. While 2,5-DHB is often considered a good starting point for a broad range of molecules, 2,6-DHB can offer superior performance in niche applications.
Peptides and Proteins
Quantitative, side-by-side comparative data for the performance of 2,6-DHB and 2,5-DHB in the analysis of peptides and proteins is limited in the currently available literature. However, 2,5-DHB is widely recognized as a robust matrix for peptides and proteins with molecular weights below 5,000 Da.[2] For hydrophobic peptides, derivatives of 2,5-DHB have been shown to improve sensitivity.[3]
| Performance Metric | This compound (2,6-DHB) | 2,5-Dihydroxybenzoic Acid (Gentisic Acid) |
| Signal-to-Noise Ratio | Data not available in searched literature. | Generally provides good signal-to-noise for peptides and smaller proteins. |
| Mass Resolution | Data not available in searched literature. | Known to produce high-resolution spectra for a variety of peptides. |
| Sensitivity (LOD) | Data not available in searched literature. | A reliable matrix for sensitive detection of peptides and proteins. |
| General Recommendation | May be useful for specific classes of peptides, but less commonly used than 2,5-DHB. | A versatile, all-purpose matrix for routine peptide and protein analysis. |
Lipids
For the analysis of phospholipids, a direct comparison of the DHB isomers has been conducted. The results indicate a clear preference for 2,5-DHB in positive ion mode.
| Performance Metric | This compound (2,6-DHB) | 2,5-Dihydroxybenzoic Acid (Gentisic Acid) |
| Positive Ion Mode | Lower quality spectra compared to 2,5-DHB for phospholipids. The quality of spectra decreases with increasing acidity, with 2,5-DHB performing best among the isomers.[2] | Provides higher quality positive ion spectra for phospholipids.[2] |
| Negative Ion Mode | Does not provide a signal for phospholipids due to its pronounced acidity.[2] | A suitable matrix for the analysis of phospholipids in negative ion mode.[2] |
| Crystal Morphology | Forms larger crystals compared to 2,5-DHB. | Forms smaller, more uniform crystals, which can contribute to better shot-to-shot reproducibility.[2] |
Other Analytes
For certain classes of synthetic polymers, such as polyethylene glycols (PEGs), 2,6-DHB has been reported to be the most effective matrix among the DHB isomers, yielding the best ionization.[1][4]
Experimental Protocols
Accurate and reproducible MALDI-MS results are highly dependent on meticulous sample and matrix preparation. Below are generalized protocols for the use of 2,6-DHB and 2,5-DHB.
Matrix Solution Preparation
A critical first step is the preparation of a saturated or near-saturated matrix solution.
This compound (2,6-DHB):
-
Solvent: A common solvent system is a mixture of acetonitrile (ACN) and water (e.g., 1:1 v/v) with 0.1% trifluoroacetic acid (TFA).
-
Concentration: Typically prepared as a saturated solution.
2,5-Dihydroxybenzoic Acid (Gentisic Acid):
-
Solvent: Highly soluble in a variety of solvents. A common choice is a mixture of ACN and water (e.g., 1:1 v/v) containing 0.1% TFA.[5]
-
Concentration: A typical working concentration is 10 mg/mL.[5]
Sample Deposition: The Dried-Droplet Method
The dried-droplet method is the most common technique for sample preparation in MALDI-MS.
-
Analyte Preparation: Dissolve the analyte in a solvent compatible with the matrix solution.
-
Mixing: Mix the analyte and matrix solutions, typically in a 1:1 volume ratio.
-
Spotting: Pipette a small volume (0.5-1 µL) of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air dry at room temperature, leading to the co-crystallization of the matrix and analyte.
-
Analysis: Insert the target plate into the mass spectrometer for analysis.
Logical Relationship for Matrix Selection
The decision-making process for selecting between 2,6-DHB and 2,5-DHB can be visualized as follows:
Conclusion
This compound, while less commonly employed, demonstrates clear advantages for specific applications, most notably in the analysis of polyethylene glycols. Its higher acidity makes it unsuitable for negative ion mode analysis of certain analytes like phospholipids.
For researchers in proteomics and lipidomics, 2,5-DHB is the recommended starting point. However, for challenging analytes or when optimizing for specific polymer analysis, 2,6-DHB is a valuable alternative to consider. Further quantitative studies directly comparing the performance of these two matrices for a wider range of peptides and proteins would be beneficial to the scientific community.
References
- 1. rknochenmuss.ch [rknochenmuss.ch]
- 2. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylated dihydroxybenzoic acid as a MALDI matrix additive for hydrophobic peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MALDI Matrices: 2,6-DHBA vs. α-Cyano-4-hydroxycinnamic Acid (CHCA)
In the field of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), the choice of matrix is paramount to achieving optimal analytical performance. For researchers, scientists, and drug development professionals engaged in the analysis of peptides, proteins, and small molecules, α-cyano-4-hydroxycinnamic acid (CHCA) has long been a staple matrix. This guide provides a detailed comparison of the performance of CHCA with the less commonly utilized 2,6-dihydroxybenzoic acid (2,6-DHBA), drawing upon available experimental data to inform matrix selection for specific applications.
While extensive research has been conducted on CHCA, it is important to note that direct comparative studies thoroughly evaluating the performance of 2,6-DHBA against CHCA for the analysis of proteins, peptides, and small molecules are limited in the scientific literature. This guide, therefore, synthesizes the well-documented capabilities of CHCA and contrasts them with the available data for 2,6-DHBA to provide a comprehensive overview.
Overview of Matrix Performance
α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix in MALDI-MS, particularly for the analysis of peptides and proteins.[1] It is known for its efficient ionization, often resulting in high signal intensity, making it a preferred choice for the analysis of low-abundance peptides.[1] Conversely, 2,5-dihydroxybenzoic acid (DHB), a close isomer of 2,6-DHBA, is recognized for producing less background noise from matrix clusters, which is advantageous for analyzing the lower mass-to-charge (m/z) region.[1] Studies comparing CHCA and 2,5-DHB have shown that CHCA generally provides better sensitivity, especially at low analyte concentrations, while 2,5-DHB may allow for the detection of a greater number of peptides at higher concentrations.[1][2]
Information on the performance of 2,6-DHBA is less extensive. One study that compared the isomers of dihydroxybenzoic acid for the analysis of synthetic polymers found that the 2,6-isomer provided the best performance among the isomers. However, for the analysis of phospholipids, the quality of positive ion spectra was found to decrease in the order of 2,5-, 2,6-, 2,3-, and 2,4-DHB.[3] Furthermore, 2,6-DHB did not yield any signal in the negative ion mode for phospholipids, which was attributed to its pronounced acidity.[3]
Quantitative Data Summary
The following tables summarize the quantitative performance of CHCA, often in comparison to 2,5-DHB, due to the lack of direct comparative data with 2,6-DHBA.
Table 1: Performance Comparison for Peptide Analysis (CHCA vs. 2,5-DHB)
| Performance Metric | α-Cyano-4-hydroxycinnamic acid (CHCA) | 2,5-Dihydroxybenzoic acid (2,5-DHB) | Reference |
| Signal-to-Noise (S/N) Ratio (63 fmol BSA digest) | 380 - 1040 (top 10% of peaks) | 253 - 499 (top 10% of peaks) | [1] |
| Number of Peptides Detected (Higher Analyte Concentration) | Lower | Higher | [2] |
| Number of Peptides Detected (Lower Analyte Concentration) | Higher | Lower | [2] |
| Signal Intensity | Generally higher, especially for low-abundance peptides | Generally weaker than CHCA | [1] |
| Low m/z Region Performance | More background signals from matrix clusters | Less background, better for low m/z signals | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible MALDI-MS experiments. Below are typical protocols for sample preparation using CHCA and a general protocol for DHB isomers.
α-Cyano-4-hydroxycinnamic acid (CHCA) Protocol for Peptide Analysis
This protocol is a standard method for preparing peptide samples with CHCA for MALDI-MS analysis.
CHCA Dried-Droplet Sample Preparation Workflow
Detailed Steps:
-
Matrix Solution Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a suitable solvent. A common solvent system is TA33, which consists of 33% acetonitrile, 67% water, and 0.1% trifluoroacetic acid (TFA).
-
Sample Solution Preparation: Dissolve the peptide sample in an appropriate solvent, such as water or a TA solvent, to a concentration of approximately 1 µM.
-
Sample-Matrix Mixture: Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Spotting: Deposit 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air dry at room temperature, which facilitates the co-crystallization of the matrix and analyte.
-
Analysis: Analyze the prepared sample using a MALDI-TOF mass spectrometer.
General Protocol for Dihydroxybenzoic Acid (DHB) Isomers
This protocol provides a general starting point for using DHB isomers, including 2,6-DHBA. Optimization for specific analytes and instruments is recommended.
General DHB Dried-Droplet Method
Detailed Steps:
-
Matrix Solution Preparation: Prepare a solution of the DHB isomer (e.g., 10 mg/mL) in a solvent mixture such as 50% acetonitrile, 50% proteomics-grade water, and 0.1% TFA. Vortex the solution vigorously. If the matrix is not fully dissolved, centrifuge the tube and use the supernatant.
-
Sample-Matrix Mixture: Mix the saturated matrix solution with your sample. The optimal ratio may need to be determined empirically.
-
Spotting: Apply 0.2 to 1.0 µL of this solution onto the MALDI sample plate.
-
Crystallization: Allow the matrix and sample to co-crystallize through evaporation at room temperature.
-
Analysis: Place the MALDI plate in the MALDI-MS ion source and analyze the samples.
Ionization and Analyte Suppression
The process of ionization in MALDI-MS is complex and can be influenced by the choice of matrix. The matrix plays a crucial role in absorbing energy from the laser and facilitating the transfer of protons to the analyte molecules.
References
A Head-to-Head Battle of MALDI Matrices: 2,6-Dihydroxybenzoic Acid vs. Sinapinic Acid for High-Mass Protein Analysis
For researchers, scientists, and drug development professionals engaged in mass spectrometry, the choice of matrix is a critical determinant of success, particularly in the challenging realm of high-mass protein analysis. This guide provides a comprehensive comparison of two prominent matrices, 2,6-Dihydroxybenzoic acid (2,6-DHB) and Sinapinic acid (SA), offering insights into their performance, supported by available data and detailed experimental protocols.
In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, both 2,6-DHB and the more conventional Sinapinic acid have carved out their niches. Sinapinic acid is a well-established and widely used matrix for the analysis of high molecular weight proteins, valued for its ability to generate strong signals for large molecules.[1] Conversely, while less commonly used than its 2,5-DHB isomer, this compound has demonstrated potential in mass spectrometry, exhibiting favorable ionization properties in certain applications.
Quantitative Performance Comparison
A direct quantitative comparison of 2,6-DHB and Sinapinic acid for high-mass protein analysis is not extensively documented in peer-reviewed literature. However, based on available studies of DHB isomers and the established performance of Sinapinic acid, we can compile a comparative overview. It is important to note that the performance of any matrix can be highly dependent on the specific protein being analyzed, as well as the sample preparation and instrument parameters.
| Performance Metric | This compound (2,6-DHB) | Sinapinic Acid (SA) |
| Typical Analytes | Peptides, Proteins (Limited data on high mass) | High molecular weight proteins (>10,000 Da) |
| Signal Intensity | Reported to provide high ion intensities for some analytes (e.g., amino acids). Data for high-mass proteins is scarce. | Generally provides strong signals for high-mass proteins. |
| Resolution | Can form large crystals, which may affect resolution. | Can form small, homogenous crystals, often leading to good resolution.[1] |
| Mass Accuracy | Dependent on crystal homogeneity and instrument calibration. | Generally provides good mass accuracy for high-mass proteins. |
| Salt Tolerance | Generally considered more tolerant to contaminants compared to some other matrices. | Can be sensitive to salts and other impurities, which may suppress signal. |
| Ionization Mode | Effective in positive ion mode. Reported to provide no signal in negative ion mode due to its acidity.[2] | Primarily used in positive ion mode. |
| Adduct Formation | Prone to forming adducts with analytes.[1] | Can form adducts, which might complicate spectral interpretation.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and optimal results. Below are established protocols for the use of both this compound and Sinapinic acid in MALDI-TOF mass spectrometry for protein analysis.
This compound (2,6-DHB) Protocol
Note: As specific protocols for 2,6-DHB with high-mass proteins are not widely published, this protocol is based on general procedures for DHB isomers and may require optimization.
-
Matrix Solution Preparation: Prepare a saturated solution of 2,6-DHB in a solvent mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water (e.g., 50:50 v/v ACN/0.1% TFA). Vortex thoroughly to ensure maximum dissolution. Centrifuge the solution to pellet any undissolved matrix and use the supernatant for analysis.
-
Sample Preparation: Mix the protein sample with the 2,6-DHB matrix solution in a 1:1 ratio (v/v). The optimal ratio may vary depending on the protein and its concentration.
-
Target Spotting (Dried-Droplet Method): Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto the MALDI target plate. Allow the droplet to air-dry at room temperature, promoting co-crystallization of the sample and matrix.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear mode, optimizing the laser energy and other instrument parameters for high-mass proteins.
Sinapinic Acid (SA) Protocol
-
Matrix Solution Preparation: Prepare a saturated solution of Sinapinic acid in a solvent mixture of ACN and 0.1% TFA in water (typically 30:70 to 50:50 v/v ACN/0.1% TFA).[3] Vortex vigorously and centrifuge to remove any undissolved solid.
-
Sample Preparation: Mix the protein sample with the SA matrix solution. A typical starting ratio is 1:1 (v/v), but this should be optimized for the specific protein and concentration.
-
Target Spotting (Dried-Droplet Method): Apply 0.5 - 1.0 µL of the mixture onto the MALDI target plate and allow it to air-dry at room temperature.[4]
-
Data Acquisition: Acquire mass spectra in positive ion linear mode, with instrument settings optimized for high molecular weight analytes.
Experimental Workflow
The general workflow for protein analysis using MALDI-TOF mass spectrometry involves several key steps, from sample preparation to data analysis.
References
- 1. Rutgers_MS_Home [react.rutgers.edu]
- 2. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to the Validation of HPLC Methods for 2,6-Dihydroxybenzoic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 2,6-Dihydroxybenzoic acid (2,6-DHBA) is critical for ensuring product quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comprehensive comparison of HPLC with other analytical methods, supported by experimental data, and offers a detailed protocol for the validation of an HPLC method for 2,6-DHBA analysis.
Performance Comparison of Analytical Methods
The selection of an analytical technique for the determination of this compound is contingent on factors such as required sensitivity, selectivity, and the nature of the sample matrix. While HPLC is a common choice, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) present viable alternatives. The following table summarizes the key quantitative performance parameters for these methods. The data presented is based on validated methods for similar phenolic compounds and is representative of the expected performance for 2,6-DHBA.[1]
| Parameter | HPLC-UV | GC-MS (with derivatization) | Capillary Electrophoresis (CE)-UV |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | 1 - 150 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 | ~ 0.05 | ~ 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | ~ 0.5 | ~ 0.2 | ~ 1.5 |
| Accuracy (% Recovery) | 98 - 102 | 95 - 105 | 97 - 103 |
| Precision (% RSD) | < 2.0 | < 5.0 | < 3.0 |
| Analysis Time (min) | 10 - 20 | 15 - 30 | 5 - 15 |
Experimental Protocols
A detailed methodology is crucial for the successful implementation and validation of an analytical method. Below are the experimental protocols for a typical HPLC-UV analysis of this compound and its validation.
HPLC-UV Method for this compound Analysis
This protocol outlines a standard reversed-phase HPLC method suitable for the routine quantification of 2,6-DHBA.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is often effective. The gradient can be optimized to ensure good separation from other components in the sample matrix.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at the maximum absorbance wavelength of this compound (approximately 250 nm).[2]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a suitable diluent (e.g., methanol or a mixture of the mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve.
-
Sample Solution: The preparation will depend on the sample matrix. For bulk drug substances, a simple dissolution in the diluent may be sufficient. For formulated products, extraction or a "dilute-and-shoot" approach after dissolution and appropriate dilution can be employed.
Validation Protocol for the HPLC Method
Method validation is performed to ensure that the analytical method is suitable for its intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.
1. Specificity:
-
Analyze blank samples (matrix without the analyte) and samples spiked with 2,6-DHBA and potential impurities or degradation products.
-
Acceptance Criteria: The chromatograms should show no interfering peaks at the retention time of this compound.
2. Linearity:
-
Prepare at least five concentrations of 2,6-DHBA spanning the expected working range.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the peak area versus concentration and determine the correlation coefficient (r²).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Perform recovery studies by spiking a blank matrix with known concentrations of 2,6-DHBA at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of 2,6-DHBA at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.
-
Calculate the relative standard deviation (%RSD) for the results.
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Blank / Slope)
-
LOQ = 10 × (Standard Deviation of the Blank / Slope)
-
Alternatively, they can be determined by analyzing a series of diluted solutions and identifying the concentrations that give a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
Alternative Analytical Techniques
While HPLC is a powerful tool, other methods may be more suitable for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of 2,6-DHBA in complex matrices. However, due to the low volatility of this compound, a derivatization step, such as silylation, is typically required prior to analysis.[3]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent consumption, offering a green alternative to HPLC. It is particularly useful for the analysis of charged species like this compound.[1]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound analysis.
Caption: Workflow for HPLC method validation of this compound.
References
A Comparative Analysis of the Biological Activities of 2,6-Dihydroxybenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the biological activities of 2,6-dihydroxybenzoic acid (2,6-DHBA) and its derivatives. The information presented herein is based on available experimental data and aims to offer an objective overview of their antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and drug development efforts.
Overview of Biological Activities
This compound, a member of the dihydroxybenzoic acid family, and its synthetic derivatives have been investigated for a range of biological activities. While 2,6-DHBA itself has demonstrated certain properties, its derivatives, including esters, amides, and metal complexes, have been synthesized to explore potential enhancements in efficacy and spectrum of activity. This guide will delve into a comparison of these compounds across key biological domains.
Comparative Quantitative Data
To facilitate a clear comparison, the following table summarizes the available quantitative data on the biological activities of 2,6-DHBA and its derivatives. The data is presented as IC50 values (the concentration required to inhibit a biological process by 50%) or other relevant quantitative measures.
| Compound | Biological Activity | Assay | IC50 / Activity | Cell Line / Model | Reference |
| 2,6-DHBA | Antioxidant | DPPH Radical Scavenging | > 1000 µM | - | [1] |
| Antioxidant | ABTS Radical Scavenging | 8.12% inhibition at 50 µM | - | [1] | |
| Anticancer | Colony Formation | Unable to inhibit | MDA-MB-231 | [2] | |
| Ni(II)-DHBA Complex | Antioxidant | DPPH Radical Scavenging | 18.09 µM | - | [3] |
| Co(II)-DHBA Complex | Antioxidant | DPPH Radical Scavenging | 50.33 µM | - | [3] |
Note: Data for a wider range of 2,6-DHBA derivatives, particularly esters and amides, is currently limited in the scientific literature. The provided data primarily compares 2,6-DHBA with its metal complexes and other dihydroxybenzoic acid isomers.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to assist researchers in replicating and expanding upon the existing findings.
Antioxidant Activity Assays
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compounds (2,6-DHBA and its derivatives) in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.
-
Reaction: Mix a specific volume of the test compound solution with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation: Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the resulting blue-green solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction: Add a small volume of the test compound solution to the ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Anticancer Activity Assays
3.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) Cell Viability Assay
This colorimetric assay determines cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
3.2.2. Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.
-
Cell Seeding: Seed a low number of cancer cells (e.g., 500-1000 cells) into 6-well plates.
-
Compound Treatment: Treat the cells with different concentrations of the test compounds.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. The medium may need to be changed periodically.
-
Fixation and Staining: Fix the colonies with a solution like methanol and stain them with a dye such as crystal violet.
-
Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well. The results are often expressed as a percentage of the number of colonies in the untreated control.
Anti-inflammatory Activity Assay
3.3.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay evaluates the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells stimulated with LPS.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Plate the macrophages in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Calculation: Determine the percentage of inhibition of NO production compared to cells stimulated with LPS alone and calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological activities of phenolic compounds like 2,6-DHBA and its derivatives are often attributed to their ability to modulate various cellular signaling pathways. While specific data for 2,6-DHBA derivatives is still emerging, the following pathways are common targets for this class of molecules.
Antioxidant Mechanisms
The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The number and position of hydroxyl groups on the aromatic ring are crucial for this activity.
Figure 1: General mechanism of free radical scavenging by 2,6-DHBA and its derivatives.
Anti-inflammatory Signaling Pathways
Phenolic compounds can exert anti-inflammatory effects by interfering with key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Pathway: NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Some phenolic compounds can inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.
References
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin metabolites 2,3-DHBA and 2,5-DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2,6-Dihydroxybenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of 2,6-Dihydroxybenzoic acid (2,6-DHBA), a key metabolite and chemical intermediate, is crucial. This guide provides a comparative analysis of three common analytical techniques for the quantification of 2,6-DHBA: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and direct UV-Vis Spectrophotometry. This comparison is based on experimental data for 2,6-DHBA and its closely related isomers, offering a framework for selecting the most suitable method for specific research needs.
Comparison of Quantitative Performance
The selection of a quantification method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.999 | >0.998 | >0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~5 ng/mL | ~1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Selectivity | Moderate to High | Very High | Low |
| Throughput | Moderate | Moderate to High | High |
| Cost | Moderate | High | Low |
Experimental Workflows and Logical Relationships
The general workflow for cross-validating analytical methods involves several key stages, from method development and optimization to the final comparative analysis of performance data.
Caption: Workflow for cross-validation of analytical methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the separation and quantification of 2,6-DHBA from its isomers and other matrix components.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. For improved separation of dihydroxybenzoic acid isomers, mixed-mode or hydrogen-bonding columns can also be employed.
-
Mobile Phase: A gradient elution is often used for optimal separation. A typical mobile phase consists of a mixture of an aqueous solution with a low concentration of acid (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: A flow rate of 1.0 mL/min is typical.
-
Detection: UV detection is performed at a wavelength corresponding to the absorption maximum of 2,6-DHBA, which is around 292 nm.[1]
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm filter before injection.
-
Standard Preparation: A series of standard solutions of 2,6-DHBA in the mobile phase are prepared to establish a calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. The following protocol is adapted from a validated method for the quantification of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid and is expected to have similar performance for 2,6-DHBA.[2]
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Luna HILIC, 100 mm x 2.0 mm, 3 µm) can be effective for retaining and separating these polar compounds.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate), is often used.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): The transition of the precursor ion (m/z 153 for dihydroxybenzoic acids) to a specific product ion is monitored for quantification.
-
-
Sample Preparation: For biological samples, a protein precipitation step with a solvent like acetonitrile is usually required, followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.
-
Standard Preparation: Calibration standards are prepared by spiking known concentrations of 2,6-DHBA into a blank matrix to match the sample composition.
UV-Vis Spectrophotometry
This method offers a rapid and cost-effective approach for the quantification of 2,6-DHBA in simple matrices where interfering substances are minimal.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): The absorbance of 2,6-DHBA is measured at its λmax, which is approximately 292 nm.[1]
-
Solvent: A suitable solvent that does not absorb at the analytical wavelength, such as methanol or a buffered aqueous solution, should be used.
-
Procedure:
-
Prepare a series of standard solutions of 2,6-DHBA in the chosen solvent.
-
Measure the absorbance of each standard solution at 292 nm against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution in the same solvent and measure its absorbance at 292 nm.
-
Determine the concentration of 2,6-DHBA in the sample from the calibration curve.
-
-
Validation: The method should be validated for linearity, accuracy, precision, and the limits of detection and quantification according to standard guidelines.
Signaling Pathway and Experimental Logic
The choice of analytical method is guided by the specific requirements of the experiment, including the expected concentration of 2,6-DHBA, the complexity of the sample matrix, and the desired level of accuracy and precision.
Caption: Logic for selecting an appropriate analytical method.
References
A Comparative Analysis of 2,6-DHBA Isomers in Biological Assays: A Guide for Researchers
For Immediate Release
A comprehensive guide comparing the efficacy of 2,6-dihydroxybenzoic acid (2,6-DHBA) and its isomers in various biological assays is now available for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their performance, supported by experimental data, to aid in the selection of the most suitable isomer for specific research applications.
Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These activities range from antioxidant and anticancer effects to the modulation of crucial signaling pathways. This guide focuses on a comparative analysis of the six main DHBA isomers: 2,3-DHBA, 2,4-DHBA, 2,5-DHBA, 2,6-DHBA, 3,4-DHBA, and 3,5-DHBA, with a particular emphasis on the efficacy of 2,6-DHBA.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data gathered from various biological assays, offering a clear comparison of the efficacy of the different DHBA isomers.
| Biological Assay | Isomer | Efficacy Metric | Value | Reference |
| Antioxidant Activity | ||||
| DPPH Radical Scavenging | 2,3-DHBA | % Inhibition (50 µM) | 86.40 | [1] |
| 2,4-DHBA | % Inhibition (50 µM) | 16.17 | [1] | |
| 2,5-DHBA | % Inhibition (50 µM) | 80.11 | [1] | |
| 2,6-DHBA | % Inhibition (50 µM) | 8.12 | [1] | |
| 3,4-DHBA | % Inhibition (50 µM) | 74.51 | [1] | |
| 3,5-DHBA | % Inhibition (50 µM) | 60.39 | [1] | |
| ABTS Radical Scavenging | 2,3-DHBA | % Inhibition (50 µM) | 86.40 | [1] |
| 2,4-DHBA | % Inhibition (50 µM) | 16.17 | [1] | |
| 2,5-DHBA | % Inhibition (50 µM) | 80.11 | [1] | |
| 2,6-DHBA | % Inhibition (50 µM) | 8.12 | [1] | |
| 3,4-DHBA | % Inhibition (50 µM) | 74.51 | [1] | |
| 3,5-DHBA | % Inhibition (50 µM) | 60.39 | [1] | |
| CUPRAC | 2,3-DHBA | µM Trolox Equiv. | 60.83 | [1] |
| 2,4-DHBA | µM Trolox Equiv. | <20.51 | [1] | |
| 2,5-DHBA | µM Trolox Equiv. | 68.77 | [1] | |
| 2,6-DHBA | µM Trolox Equiv. | <20.51 | [1] | |
| 3,4-DHBA | µM Trolox Equiv. | 60.53 | [1] | |
| 3,5-DHBA | µM Trolox Equiv. | <20.51 | [1] | |
| Aβ Oligomer Dissociation | ||||
| 2,3-DHBA | Active | Yes | [2] | |
| 2,5-DHBA | Active | Yes | [2] | |
| 3,4-DHBA | Active | Yes | [2] | |
| 2,4-DHBA, 2,6-DHBA, 3,5-DHBA | Active | No | [2] | |
| Inhibition of 2-Oxoglutarate-Dependent Oxygenases | ||||
| Prolyl Hydroxylase (PHD) Inhibition | Ethyl 3,4-dihydroxybenzoate | Active | Yes | |
| DHBA Isomers | IC50 Values | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add a solution of the DHBA isomer to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.
-
Add the DHBA isomer solution to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Determine the percentage of inhibition of ABTS•+ radicals.
-
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay:
-
Mix the DHBA isomer solution with a solution containing copper(II) chloride, neocuproine, and an ammonium acetate buffer.
-
Incubate the mixture at room temperature.
-
Measure the absorbance at 450 nm.
-
The antioxidant capacity is expressed as Trolox equivalents.
-
Aβ Oligomer Dissociation Assay
-
Pre-form biotinylated Aβ(1-42) oligomers.
-
Incubate the pre-formed oligomers with various concentrations of the DHBA isomers.
-
At different time points, measure the amount of remaining oligomers using an ELISA-based assay with streptavidin-coated plates and an anti-Aβ antibody.
-
Generate dose-response curves to determine the oligomer dissociating activity of each isomer.
Colony Formation Assay
-
Seed a low density of cancer cells in a culture plate.
-
Treat the cells with different concentrations of DHBA isomers.
-
Incubate the plates for a period of 1-3 weeks to allow for colony formation.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with a staining solution (e.g., crystal violet).
-
Count the number of colonies (typically containing ≥50 cells) to assess the long-term survival and proliferative capacity of the cells after treatment.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway under normoxic and hypoxic conditions. Dihydroxybenzoic acid (DHBA) isomers are hypothesized to inhibit prolyl hydroxylases (PHDs), leading to the stabilization of HIF-1α and the transcription of target genes.
Caption: A generalized experimental workflow for determining the antioxidant capacity of DHBA isomers using common spectrophotometric assays.
Discussion
The compiled data reveals a distinct structure-activity relationship among the DHBA isomers.
In terms of antioxidant activity , isomers with hydroxyl groups in the ortho (2,3-DHBA) and para (2,5-DHBA and 3,4-DHBA) positions relative to each other exhibit significantly higher radical scavenging capabilities compared to those with meta-positioned hydroxyl groups (2,4-DHBA, 2,6-DHBA, and 3,5-DHBA).[1] Notably, 2,6-DHBA consistently demonstrated the lowest antioxidant potential across the DPPH, ABTS, and CUPRAC assays.[1]
The ability to dissociate amyloid-beta (Aβ) oligomers , a process relevant to Alzheimer's disease research, also shows isomer specificity. The 2,3-, 2,5-, and 3,4-DHBA isomers were found to be active in dissociating pre-formed Aβ oligomers, while 2,4-, 2,6-, and 3,5-DHBA were inactive.[2]
Regarding the inhibition of 2-oxoglutarate-dependent oxygenases , such as prolyl hydroxylases (PHDs), direct comparative data for all DHBA isomers is currently limited. However, the observation that ethyl 3,4-dihydroxybenzoate acts as a PHD inhibitor suggests that DHBA isomers may also possess this activity. The potential inhibition of PHDs by DHBA isomers could lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular responses to low oxygen. This stabilization would, in turn, trigger the expression of various target genes involved in processes like angiogenesis and erythropoiesis. Further research is required to elucidate the specific inhibitory potency of each DHBA isomer against PHDs and their subsequent effects on the HIF-1 signaling pathway.
Conclusion
This comparative guide highlights the significant differences in the biological efficacy of DHBA isomers. While 2,6-DHBA exhibits weak antioxidant and Aβ oligomer dissociation activity, its potential as a modulator of other biological pathways, such as the HIF-1 signaling cascade, warrants further investigation. The choice of a specific DHBA isomer for research should be carefully considered based on the desired biological effect and the experimental context. The provided data and protocols serve as a valuable resource for scientists in the fields of drug discovery, biochemistry, and molecular biology.
References
A Comparative Guide to Dihydroxybenzoic Acid Isomers for MALDI Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: Optimizing Matrix Selection for Enhanced Analyte Ionization
In the field of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is critical for achieving optimal analyte ionization and signal intensity. Among the various matrices available, dihydroxybenzoic acids (DHBs) are a prominent class, with 2,5-DHBA being the most commonly used. However, its isomers, such as 2,6-DHBA, offer unique advantages for specific applications. This guide provides an objective comparison of the performance of 2,6-DHBA against other DHB isomers, supported by experimental data and detailed protocols.
Performance Comparison: 2,6-DHBA vs. Other DHB Isomers
The performance of DHB isomers as MALDI matrices is highly dependent on the class of analyte being investigated. While 2,5-DHBA is considered a versatile matrix for a broad range of molecules, 2,6-DHBA has demonstrated superior performance for specific types of analytes.[1][2][3][4] The relative performance of different DHB isomers is not governed by simple properties like ionization potential or proton affinity alone, but rather by a complex interplay of factors including excited-state dynamics, acidity, and co-crystallization with the analyte.[1][5]
Below is a summary of the observed performance of 2,6-DHBA in comparison to other DHB isomers for various classes of molecules.
| Analyte Class | 2,6-DHBA Performance Ranking | Other Isomer Performance | Key Findings |
| Synthetic Polymers (e.g., Polyethylene Glycols) | Excellent (Best) | 2,3-DHB and 2,5-DHB also perform well. Other isomers are considered unusable. | 2,6-DHB consistently provides the most intense peaks for PEG polymers in both solvent-free and solvent-based preparations.[1][6] |
| Phospholipids (Positive Ion Mode) | Good (Second Best) | Performance decreases in the order: 2,5-DHB > 2,6-DHB > 2,3-DHB > 2,4-DHB.[2] | The quality of the positive ion spectra correlates with the decreasing acidity of the DHB isomers.[2] |
| Phospholipids (Negative Ion Mode) | Poor (No Signal) | 2,5-DHB, 2,4-DHB, and 3,5-DHB are most suitable. | The marked acidity of 2,6-DHB prevents signal generation in the negative ion mode for phospholipids.[2] |
| Small Molecules (e.g., Tryptophan) | Excellent (Comparable to 2,3-DHB) | Ion intensities follow the order: 2,3-DHB ≈ 2,6-DHB > 2,5-DHB ≈ 2,4-DHB > 3,5-DHB.[5] | For small molecules like tryptophan, 2,6-DHB is among the top-performing DHB isomers.[5] |
| Peptides and Proteins | Good (Useful) | 2,3-DHB and 2,5-DHB also provide useful results.[1] | The relative performance can vary depending on the specific peptide or protein.[1] 2,5-DHBA is more commonly employed for peptides and proteins.[4] |
| Oligonucleotides and Polysaccharides | Good (Useful) | 2,3-DHB and 2,5-DHB also yield useful results.[1] | Similar to peptides and proteins, the choice of DHB isomer can be analyte-dependent.[1] |
Experimental Protocols
The following are detailed methodologies for the preparation and analysis of samples using DHB isomers as MALDI matrices. These protocols are intended as a starting point and may require optimization for specific applications.
Materials
-
DHB Isomers: 2,6-DHBA, 2,5-DHBA, 2,4-DHBA, 2,3-DHBA, etc. (>99% purity)
-
Analytes: Peptides, proteins, phospholipids, polymers, etc.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Ultrapure Water, Trifluoroacetic Acid (TFA)
-
Equipment: Vortex mixer, microcentrifuge, MALDI target plate, mass spectrometer
Matrix Solution Preparation
-
Prepare a saturated solution of the desired DHB isomer. A common starting concentration is 10-20 mg/mL.[7]
-
The solvent system should be optimized for the analyte and matrix. A typical solvent mixture is 50:50 (v/v) ACN/Water with 0.1% TFA.[8] For some applications, higher concentrations of organic solvent (e.g., 70% ACN) may be beneficial.[8]
-
Vortex the solution vigorously to ensure maximum dissolution of the matrix.
-
If the matrix is not fully soluble, centrifuge the tube and use the supernatant for sample preparation.[8]
Sample Preparation (Dried Droplet Method)
The dried droplet method is a common and straightforward technique for sample preparation in MALDI.[8]
-
Mix the analyte solution with the matrix solution. The optimal matrix-to-analyte molar ratio can vary significantly and should be empirically determined. A typical starting point is a 1:1 volume ratio.
-
Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[8]
-
Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.[8]
-
For certain analytes like glycans, the addition of 1 mM NaCl to the matrix solution can improve signal.[7]
MALDI-TOF Mass Spectrometry Analysis
-
Insert the MALDI target plate into the ion source of the mass spectrometer.
-
Acquire mass spectra in the appropriate ion mode (positive or negative) and mass range for the analyte of interest.
-
The laser energy should be adjusted to the minimum level required to produce good signal intensity and resolution, while minimizing analyte fragmentation.
-
For each sample spot, spectra from multiple laser shots at different positions should be summed to improve the signal-to-noise ratio and account for any heterogeneity in the crystal formation.
Visualizing the MALDI Workflow
The following diagram illustrates the key steps in a typical MALDI-TOF mass spectrometry experiment.
Conclusion
While 2,5-DHBA remains a robust and versatile matrix for a wide array of MALDI-MS applications, this guide highlights that 2,6-DHBA can serve as a superior alternative for specific analyte classes, most notably synthetic polymers and certain small molecules. The empirical selection and optimization of the MALDI matrix are paramount for achieving high-quality mass spectra. Researchers are encouraged to screen various DHB isomers, including 2,6-DHBA, to determine the optimal matrix for their specific analytical challenges.
References
- 1. rknochenmuss.ch [rknochenmuss.ch]
- 2. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MALDI Matrix Research for Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 5. MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Evaluating 2,6-Dihydroxybenzoic Acid as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte of interest in terms of its physicochemical properties, extraction recovery, and chromatographic behavior, thereby compensating for variations during sample preparation and analysis. This guide provides a comprehensive evaluation of 2,6-dihydroxybenzoic acid (2,6-DHBA) as a potential internal standard, particularly for the quantification of structurally similar compounds such as salicylic acid. Due to a lack of direct comparative studies in the published literature, this guide offers a theoretical assessment of 2,6-DHBA against the "gold standard" stable isotope-labeled internal standards, supported by a review of their physicochemical properties and established principles of bioanalytical method validation.
Physicochemical Properties: A Comparative Overview
The suitability of an internal standard is heavily dependent on its structural and chemical similarity to the analyte. Here, we compare the key physicochemical properties of 2,6-DHBA with salicylic acid and its deuterated analog, salicylic acid-d4.
| Property | This compound | Salicylic Acid | Salicylic Acid-d4 |
| Molecular Formula | C₇H₆O₄[1] | C₇H₆O₃[2] | C₇H₂D₄O₃[3] |
| Molecular Weight | 154.12 g/mol [1] | 138.12 g/mol [4] | 142.15 g/mol [5] |
| Melting Point | 165 °C (decomposes)[1][6] | 158-161 °C[7] | Not readily available |
| pKa | ~1.51 (strongest acidic)[8] | ~2.97[4] | Similar to Salicylic Acid |
| LogP | 2.20[1] | ~2.3[9] | Similar to Salicylic Acid |
| Water Solubility | 9.56 g/L[1] | Poorly soluble (~2 g/L at 20°C)[7] | Similar to Salicylic Acid |
| Appearance | Off-white crystalline powder[6] | White crystalline powder[7] | Crystalline solid[3] |
Performance Comparison: 2,6-DHBA vs. Deuterated Internal Standards
The gold standard for internal standards in mass spectrometry-based bioanalysis is the use of stable isotope-labeled (SIL) analogs of the analyte, such as salicylic acid-d4 for the quantification of salicylic acid.[10] These SIL-IS are considered ideal because their physical and chemical properties are nearly identical to the analyte, leading to very similar behavior during sample processing and analysis.
Theoretical Evaluation of 2,6-DHBA as an Internal Standard
Given the data available, a theoretical evaluation of 2,6-DHBA as an internal standard for an analyte like salicylic acid suggests the following:
-
Structural Similarity: 2,6-DHBA is a structural analog of salicylic acid, with the addition of a second hydroxyl group. This similarity in the core benzoic acid structure is a favorable characteristic for an internal standard.
-
Extraction Recovery and Matrix Effects: Due to the shared core structure and similar acidic properties, it is plausible that 2,6-DHBA would exhibit comparable extraction efficiency and experience similar matrix effects to salicylic acid. However, the additional hydroxyl group increases its polarity, which could lead to differences in extraction recovery and chromatographic retention time.
-
Chromatographic Co-elution: Ideally, an internal standard should elute close to the analyte without causing chromatographic interference. The difference in polarity between 2,6-DHBA and salicylic acid may result in chromatographic separation, which can be advantageous in preventing isobaric interference but may lead to differential matrix effects if the elution times are significantly different.
-
Ionization Efficiency: In mass spectrometry, the ionization efficiency of 2,6-DHBA might differ from that of salicylic acid due to the presence of the second hydroxyl group. This would need to be carefully evaluated during method development.
In contrast, a deuterated internal standard like salicylic acid-d4 is expected to have almost identical extraction recovery, matrix effects, and chromatographic retention time as the unlabeled analyte, making it a more reliable choice for correcting for analytical variability.
Experimental Protocols
While no specific experimental protocols for the use of 2,6-DHBA as an internal standard were found, a representative bioanalytical method for the quantification of salicylic acid in human plasma using a deuterated internal standard is detailed below. This protocol can serve as a template for the hypothetical validation of 2,6-DHBA.
Representative LC-MS/MS Method for Salicylic Acid in Human Plasma
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., salicylic acid-d4 at a concentration of 1 µg/mL).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Salicylic Acid: Q1 137.0 -> Q3 93.0
-
Salicylic Acid-d4 (IS): Q1 141.0 -> Q3 97.0
-
Hypothetical for 2,6-DHBA: Q1 153.0 -> Q3 109.0
-
Validation Parameters
Any new bioanalytical method, including one using 2,6-DHBA as an internal standard, must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[11] The key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria (FDA Guidelines) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different blank matrix sources. Interference should be <20% of the LLOQ for the analyte and <5% for the IS.[12] |
| Accuracy | The mean value should be within ±15% of the nominal concentration at each QC level (except LLOQ, where it should be within ±20%).[13] |
| Precision | The coefficient of variation (%CV) should not exceed 15% at each QC level (except LLOQ, where it should not exceed 20%).[13] |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. While 100% recovery is not required, consistency is key. |
| Matrix Effect | The matrix effect should be assessed to ensure that precision, selectivity, and sensitivity are not compromised. The CV of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve | A minimum of six non-zero standards should be used. The correlation coefficient (r²) should be ≥0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples. |
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The role of an internal standard in a typical bioanalytical workflow.
Caption: A logical workflow for bioanalytical method validation.
Conclusion
While this compound is not a commonly reported internal standard in the literature, its structural similarity to salicylic acid and other phenolic acids makes it a plausible candidate for use in bioanalytical methods. However, its performance would need to be rigorously validated against the established criteria set by regulatory agencies. In the absence of direct comparative data, stable isotope-labeled internal standards, such as salicylic acid-d4, remain the preferred choice for achieving the highest levels of accuracy and precision in quantitative bioanalysis. The theoretical evaluation presented in this guide provides a framework for researchers considering 2,6-DHBA as an internal standard and highlights the critical validation experiments that would be necessary to demonstrate its fitness for purpose.
References
- 1. This compound | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Salicylic Acid: Structure, Properties & Key Uses Explained [vedantu.com]
- 5. 2-Hydroxybenzoic acid (salicylic acid) (3,4,5,6-Dâ, 97%) - Cambridge Isotope Laboratories, DLM-7521-0.1 [isotope.com]
- 6. This compound | 303-07-1 [chemicalbook.com]
- 7. Salicylic acid | 69-72-7 [chemicalbook.com]
- 8. Showing Compound this compound (FDB000845) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. fda.gov [fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Benchmarking 2,6-DHBA's Inhibitory Effects Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory effects of 2,6-dihydroxybenzoic acid (2,6-DHBA) against established enzyme inhibitors. The objective is to offer a clear, data-driven benchmark of 2,6-DHBA's performance, supported by detailed experimental protocols and visual aids to facilitate understanding and further research.
Executive Summary
This compound (2,6-DHBA), a phenolic acid also known as γ-resorcylic acid, has been the subject of various biochemical investigations. This guide synthesizes available data on its enzyme inhibitory potential and places it in context with well-characterized inhibitors: Allopurinol for Xanthine Oxidase, Acetazolamide for Carbonic Anhydrase, and Doxycycline for Matrix Metalloproteinases (MMPs). While direct comparative studies featuring 2,6-DHBA against these specific inhibitors are limited, this guide compiles the existing data to provide a useful reference for researchers.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 2,6-DHBA and the selected benchmark inhibitors against their respective target enzymes. It is important to note that direct, side-by-side experimental data for 2,6-DHBA is not available for all the enzymes listed. The data presented is compiled from various studies and serves as a reference for potential inhibitory potency.
| Target Enzyme | Test Compound | IC50 Value | Notes |
| Xanthine Oxidase | 2,6-DHBA | Data Not Available | Studies on other dihydroxybenzoic acid isomers suggest potential for inhibition. |
| Allopurinol | 0.11 - 50 µM | A potent and widely used inhibitor. The IC50 can vary depending on the substrate and assay conditions.[1][2][3][4][5] | |
| Carbonic Anhydrase | 2,6-DHBA | Data Not Available | |
| Acetazolamide | 30 nM (hCA IX), 130 nM (hCA II) | A potent inhibitor of various carbonic anhydrase isoforms.[6][7][8] | |
| Matrix Metalloproteinases (MMPs) | 2,6-DHBA | Data Not Available | |
| Doxycycline | 2 - >400 µM | A broad-spectrum inhibitor with varying potency against different MMP isoforms.[9][10] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to enable researchers to conduct their own comparative studies.
Xanthine Oxidase Inhibition Assay
This assay spectrophotometrically measures the inhibition of xanthine oxidase, which catalyzes the oxidation of hypoxanthine or xanthine to uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine or Hypoxanthine (substrate)
-
Test compound (e.g., 2,6-DHBA) and positive control (Allopurinol)
-
Phosphate buffer (e.g., 50-100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (xanthine or hypoxanthine) in the phosphate buffer.
-
Dissolve the test compound and Allopurinol in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve desired concentrations.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.
-
-
Assay Reaction:
-
In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the xanthine oxidase solution.
-
Include a positive control (Allopurinol) and a negative control (vehicle, typically DMSO in buffer).
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 290-295 nm over time (e.g., every minute for 5-10 minutes). The rate of increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase, which catalyzes the hydration of carbon dioxide.
Materials:
-
Carbonic Anhydrase (e.g., human recombinant isoforms)
-
p-Nitrophenyl acetate (substrate)
-
Test compound (e.g., 2,6-DHBA) and positive control (Acetazolamide)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and Acetazolamide in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of carbonic anhydrase in the Tris-HCl buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the Tris-HCl buffer, the test compound at various concentrations, and the carbonic anhydrase solution.
-
Include a positive control (Acetazolamide) and a negative control (vehicle).
-
Pre-incubate the mixture at room temperature for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the p-nitrophenyl acetate substrate solution.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 400 nm) over time. The increase in absorbance is due to the formation of p-nitrophenol.
-
-
Data Analysis:
Matrix Metalloproteinase (MMP) Inhibition Assay
This assay typically uses a fluorogenic substrate to measure the activity of MMPs.
Materials:
-
Recombinant human MMPs (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., a FRET-based peptide)
-
Test compound (e.g., 2,6-DHBA) and positive control (Doxycycline)
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2, ZnCl2, and Brij-35)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).
-
Prepare stock solutions of the test compound and Doxycycline in a suitable solvent.
-
-
Assay Reaction:
-
In the wells of a black microplate, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations.
-
Include a positive control (Doxycycline) and a negative control (vehicle).
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Measurement:
-
Measure the increase in fluorescence intensity over time using a fluorometric plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the reaction velocity from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to this guide.
Discussion and Future Directions
The currently available literature does not provide a comprehensive profile of 2,6-DHBA as an enzyme inhibitor, with a notable lack of quantitative data such as IC50 values for key enzymes like xanthine oxidase, carbonic anhydrase, and matrix metalloproteinases. Studies on other dihydroxybenzoic acid isomers have shown varied inhibitory activities, suggesting that the position of the hydroxyl groups on the benzoic acid ring is a critical determinant of biological activity. For instance, some isomers of dihydroxybenzoic acid have demonstrated inhibitory effects on enzymes like cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways.
The absence of data for 2,6-DHBA presents a clear research gap. Future studies should focus on systematically screening 2,6-DHBA against a panel of enzymes, including those detailed in this guide. Such research would provide valuable insights into its potential as a bioactive molecule and a lead compound for drug discovery. The experimental protocols provided herein offer a foundation for conducting these necessary investigations. By directly comparing the inhibitory potency of 2,6-DHBA with established inhibitors, the scientific community can better understand its structure-activity relationship and potential therapeutic applications.
References
- 1. revistabionatura.com [revistabionatura.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. protocols.io [protocols.io]
- 4. abcam.com [abcam.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. mdpi.com [mdpi.com]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. tandfonline.com [tandfonline.com]
Navigating the Maze of Dihydroxybenzoic Acids: A Guide to Isomer-Specific Separation by Capillary Electrophoresis
For researchers, scientists, and professionals in drug development, the precise separation and quantification of dihydroxybenzoic acid (DHBA) isomers are critical for ensuring product quality, understanding metabolic pathways, and developing effective therapeutics. This guide provides a comparative analysis of capillary electrophoresis (CE) methods for the isomer-specific separation of DHBAs, supported by experimental data and detailed protocols. We also explore an alternative technique, High-Speed Counter-Current Chromatography (HSCCC), to offer a broader perspective on available separation strategies.
The six structural isomers of dihydroxybenzoic acid (2,3-DHBA, 2,4-DHBA, 2,5-DHBA, 2,6-DHBA, 3,4-DHBA, and 3,5-DHBA) present a significant analytical challenge due to their similar physicochemical properties. Their separation is crucial in various fields, as different isomers can exhibit distinct biological activities and toxicological profiles. Capillary electrophoresis, with its high efficiency and minimal sample consumption, has emerged as a powerful tool for tackling this complex separation.
Unraveling Isomers: A Comparative Look at Separation Techniques
The key to separating DHBA isomers lies in exploiting the subtle differences in their charge-to-size ratios and their interactions with various separation media. Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are two prominent CE techniques employed for this purpose.
Capillary Zone Electrophoresis (CZE): In CZE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The separation of DHBA isomers, which are weak acids, is highly dependent on the pH of the background electrolyte (BGE). At alkaline pH, the carboxylic acid and hydroxyl groups deprotonate, leading to differences in the net charge and electrophoretic mobility of the isomers.
Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that introduces micelles into the BGE. These micelles act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. This technique can enhance the separation of DHBA isomers by introducing an additional separation mechanism based on their hydrophobicity.
High-Speed Counter-Current Chromatography (HSCCC): As a point of comparison, HSCCC offers a preparative-scale separation alternative. This technique utilizes a two-phase liquid system and centrifugal force to partition solutes, avoiding solid stationary phases and potential sample loss.
Performance Snapshot: Comparing Separation Methods
The following table summarizes the performance of different methods for the separation of DHBA isomers based on published data.
| Method | Isomers Separated | Key Separation Parameters | Migration/Elution Time | Resolution | Reference |
| CZE | 2,3-DHBA, 2,5-DHBA | BGE: 12.5 mmol/L Na₂B₄O₇ - 25 mmol/L NaH₂PO₄ (pH 7.9) | Not specified | Successful separation | [1] |
| CZE | Dihydroxybenzene isomers | BGE: Weak basic buffer | < 20 min | Successful separation | [2] |
| CZE-MS | 3,4-DHBA (among other phenolic compounds) | BGE: 0.5 M NH₄OH | Not specified | Successful separation | |
| CZE | 3,4-DHBA (among other phenolic acids) | BGE: 50 mM acetic acid, 95 mM 6-aminocaproic acid, 0.1% polyacrylamide, 1% polyvinylpyrrolidone, 10% methanol | < 10 min | Successful separation | |
| HSCCC | 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-DHBA | Solvent System: n-hexane–ethyl acetate–methanol–water (1:5:1.5:5, v/v/v/v) | < 850 min | Successful separation | [2][3] |
Diving into the Details: Experimental Protocols
For researchers looking to implement these techniques, here are detailed protocols for key separation methods.
Protocol 1: Capillary Zone Electrophoresis (CZE) for 2,3-DHBA and 2,5-DHBA[1]
-
Apparatus: Standard capillary electrophoresis system with amperometric detection.
-
Capillary: Fused silica capillary (dimensions not specified).
-
Background Electrolyte (BGE): A mixture of 12.5 mmol/L Sodium Borate (Na₂B₄O₇) and 25 mmol/L Sodium Dihydrogen Phosphate (NaH₂PO₄), adjusted to pH 7.9.
-
Applied Voltage: Not specified.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Amperometric detection.
-
Note: This method was developed for the sensitive detection of 2,3-DHBA as a biomarker for hydroxyl radicals and successfully separated it from the 2,5-DHBA isomer.
Protocol 2: Capillary Zone Electrophoresis (CZE) for Phenolic Acids including 3,4-DHBA
-
Apparatus: Capillary electrophoresis system with UV detection.
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): 50 mM acetic acid, 95 mM 6-aminocaproic acid, 0.1% polyacrylamide, 1% polyvinylpyrrolidone, and 10% methanol.
-
Applied Voltage: Not specified.
-
Injection: Not specified.
-
Detection: UV detection.
-
Note: This method achieved the separation of twelve phenolic acids, including 3,4-dihydroxybenzoic acid, in under 10 minutes.
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for Five DHBA Isomers[2][3]
-
Apparatus: High-Speed Counter-Current Chromatograph.
-
Solvent System: A two-phase system of n-hexane–ethyl acetate–methanol–water at a volume ratio of 1:5:1.5:5.
-
Stationary Phase: The upper phase of the solvent system.
-
Mobile Phase: The lower phase of the solvent system.
-
Flow Rate: 1.0 mL/min.
-
Revolution Speed: 700 rpm.
-
Detection: Fractions collected and analyzed by HPLC.
-
Note: This method successfully separated five DHBA isomers (2,3-, 2,4-, 2,6-, 3,4-, and 3,5-DHBA).
Visualizing the Process: Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for CZE and HSCCC.
Conclusion: Selecting the Right Tool for the Job
The choice of separation technique for dihydroxybenzoic acid isomers depends on the specific analytical goals. Capillary electrophoresis, particularly CZE with optimized BGE at an alkaline pH, offers a high-resolution, rapid, and low-consumption method for the analysis of DHBA isomers. While a single, universally applicable method for all six isomers is not yet established in the literature, the presented protocols provide a strong foundation for method development. For applications requiring larger quantities of purified isomers, HSCCC presents a viable, albeit more time-consuming, alternative. By understanding the principles and practical considerations of these techniques, researchers can confidently select and optimize a method to successfully navigate the analytical challenge of DHBA isomer separation.
References
Comparative Analysis of Metal Chelation by Dihydroxybenzoic Acid Isomers
A guide for researchers and drug development professionals on the varying capacities of dihydroxybenzoic acid isomers to chelate essential metals, supported by quantitative data and detailed experimental protocols.
Dihydroxybenzoic acids (DHBAs), a group of phenolic compounds, are recognized for their potential as therapeutic agents, partly due to their ability to chelate metal ions. The specific arrangement of hydroxyl and carboxyl groups on the benzene ring of each isomer significantly influences its coordination chemistry and, consequently, its metal-binding affinity. This guide provides a comparative overview of the metal chelation capacity of various DHBA isomers, focusing on their interactions with iron (Fe³⁺) and copper (Cu²⁺), metals of significant biological relevance.
Quantitative Comparison of Metal Chelation Capacity
The stability of metal-ligand complexes is a key indicator of chelation capacity. The overall stability constants (log β) represent the cumulative stability of the complexes formed between a metal ion and one or more ligand molecules. A higher log β value indicates a more stable complex and thus a stronger chelation capacity. The following table summarizes the available stability constants for the formation of 1:1, 1:2, and 1:3 (metal:ligand) complexes between different DHBA isomers and Fe(III) and Cu(II).
| Dihydroxybenzoic Acid Isomer | Metal Ion | log β₁ (1:1) | log β₂ (1:2) | log β₃ (1:3) |
| 3,4-Dihydroxybenzoic Acid | Fe(III) | 17.68[1] | 29.79[1] | 46.27[1] |
| Cu(II) | 14.31 | 24.93 | - | |
| 2,3-Dihydroxybenzoic Acid | Fe(III) | ~20.4 | ~37.7 | ~46.9 |
| Cu(II) | 12.37 | 21.87 | - | |
| 2,5-Dihydroxybenzoic Acid | Fe(III) | 14.1 | 25.1 | 32.1 |
| Cu(II) | 9.3 | 16.5 | - |
The data indicates that 3,4-dihydroxybenzoic acid and 2,3-dihydroxybenzoic acid exhibit a particularly high affinity for iron(III), as evidenced by their high stability constants. The catechol-like arrangement of hydroxyl groups in these isomers is known to form highly stable five-membered chelate rings with metal ions.
Experimental Protocols
The determination of metal chelation capacity and the stoichiometry of the resulting complexes can be achieved through various experimental techniques. The most common methods are UV-Vis spectrophotometry, including Job's method of continuous variation, and potentiometric titrations.
UV-Vis Spectrophotometry for Chelation Assay
This method relies on the change in the absorbance spectrum of a solution upon the formation of a metal-ligand complex.
Principle: The formation of a complex between a dihydroxybenzoic acid isomer and a metal ion (e.g., Fe³⁺ or Cu²⁺) often results in a colored solution with a characteristic absorbance maximum at a specific wavelength. The intensity of the absorbance is proportional to the concentration of the complex, allowing for the quantification of chelation.
Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the dihydroxybenzoic acid isomer, the metal salt (e.g., FeCl₃ or CuSO₄), and a suitable buffer to maintain a constant pH.
-
Determination of λmax: Mix a solution of the DHBA isomer with the metal salt solution and record the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
-
Assay:
-
In a series of test tubes, add a fixed concentration of the metal ion solution.
-
Add increasing concentrations of the dihydroxybenzoic acid isomer solution to the test tubes.
-
Add buffer to each tube to maintain the desired pH.
-
Incubate the solutions for a specific time to allow for complex formation.
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Calculation: The chelation capacity can be expressed as the percentage of metal ions chelated or by determining the binding constant from the absorbance data.
Job's Method of Continuous Variation
Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.
Principle: A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance of each solution is measured at the λmax of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.
Protocol:
-
Prepare Equimolar Stock Solutions: Prepare stock solutions of the dihydroxybenzoic acid isomer and the metal salt with the same molar concentration.
-
Prepare a Series of Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 9:1, 8:2, ..., 1:9), keeping the total volume constant.
-
Measure Absorbance: Measure the absorbance of each solution at the λmax of the complex.
-
Plot and Determine Stoichiometry: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed reveals the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 complex.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.
Principle: This technique involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing a ligand and a metal ion as a standard solution of a strong base is added. The shape of the titration curve is affected by the formation of metal-ligand complexes, allowing for the calculation of the stability constants.
Protocol:
-
Solution Preparation: Prepare solutions of the dihydroxybenzoic acid isomer, the metal salt, a strong acid (to lower the initial pH), and a standardized strong base (e.g., NaOH). An inert salt is added to maintain a constant ionic strength.
-
Titration:
-
Titrate a solution containing the DHBA isomer and the strong acid with the standardized base, measuring the pH after each addition of the titrant. This provides the protonation constants of the ligand.
-
Titrate a solution containing the DHBA isomer, the metal salt, and the strong acid with the same standardized base, again recording the pH after each addition.
-
-
Data Analysis: The titration data is analyzed using specialized software (e.g., HYPERQUAD) to calculate the overall stability constants (β) of the metal-ligand complexes.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comparative analysis of the metal chelation capacity of dihydroxybenzoic acid isomers.
This guide highlights the importance of the isomeric structure of dihydroxybenzoic acids in determining their metal chelation capacity. The provided data and protocols offer a foundation for researchers to further explore the therapeutic potential of these compounds as metal chelators. Further studies are warranted to obtain a complete set of comparative data for all isomers and to investigate their chelation behavior with other biologically relevant metal ions.
References
A Comparative Guide to the Synthesis of 2,6-Dihydroxybenzoic Acid
The synthesis of 2,6-dihydroxybenzoic acid (2,6-DHBA), a valuable intermediate in the pharmaceutical and agrochemical industries, can be achieved through various chemical and biochemical routes. This guide provides a side-by-side comparison of five prominent synthesis methods, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each of the five synthesis methods for 2,6-DHBA.
| Synthesis Method | Starting Material(s) | Reagents & Conditions | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Kolbe-Schmitt Reaction | Resorcinol, CO₂ | Alkali metal salt (e.g., K₂CO₃), ethanol, 130-180°C, 1.35-2.4 MPa | 3 - 6 hours | 29 - 57 | 62 - 99 | Utilizes readily available starting materials. | High pressure and temperature required; formation of 2,4-DHBA isomer necessitates purification.[1][2] |
| Enzymatic Carboxylation | Resorcinol, CO₂ | 2,6-DHBA decarboxylase, triethanolamine, 30°C, atmospheric pressure | Several days | > 80 | > 99 | High selectivity and purity; mild reaction conditions; environmentally friendly.[3][4][5] | Longer reaction times; requires enzyme production and in-situ product removal for high yield.[3][4] |
| Oxidation of 2,6-Dichlorobenzaldehyde | 2,6-Dichlorobenzaldehyde | Chlorine, water, alkali | Multi-step | > 76 | Not specified | Good yield.[6][7] | Multi-step process; use of hazardous materials like chlorine.[6][7] |
| Side-Chain Catalytic Oxidation | 2,6-disubstituted phenol | N-iodosuccinimide (NIS), peroxide | Not specified | up to 87 | Not specified | High yield; mild reaction conditions.[6] | Use of expensive reagents.[6] |
| Photocatalytic Oxidation | 2,6-Dihydroxyacetophenone, O₂ | [Ru(bpy)₃]Cl₂, NaHCO₃, molecular sieves, visible light | Not specified | 75 | Not specified | Utilizes light energy.[6] | Requires specialized photocatalytic setup.[6] |
Experimental Protocols
This section provides detailed methodologies for the key synthesis routes.
Kolbe-Schmitt Reaction
This traditional method involves the direct carboxylation of resorcinol.
Procedure:
-
Dissolve 50 parts of resorcinol in a mixture of 120 parts of ethanol and 150 parts of water.
-
Add 62.8 parts of anhydrous potassium carbonate to the solution.
-
Heat the mixture to 170°C in a pressure reactor.
-
Introduce carbon dioxide gas, maintaining a pressure of 1.8 MPa.
-
Hold the reaction at 170°C for 5 hours, allowing for the absorption of approximately 14 parts of carbon dioxide.
-
After cooling, add 150 parts of water to the reaction mixture.
-
Adjust the pH of the mixture to 6 with sulfuric acid.
-
Distill off a mixture of ethanol and water.
-
Reflux the remaining aqueous solution at 98-100°C for 3 hours to selectively decompose the 2,4-dihydroxybenzoic acid byproduct.
-
After decomposition, adjust the pH to 1 with sulfuric acid and cool to 5°C to precipitate the this compound.
-
Collect the crystals by filtration, wash with water, and dry at 70°C. This process yields a product with a purity of up to 99.0%.[1]
Enzymatic Carboxylation with in situ Product Removal
This method utilizes a decarboxylase enzyme for highly selective carboxylation under mild conditions.
Procedure:
-
Prepare a 1.5 L reaction medium consisting of 80 mM resorcinol in 1 M aqueous triethanolamine.
-
Saturate the medium with CO₂ by sparging with the gas until a constant pH is reached.
-
Add 64.2 mg/L of 2,6-DHBD cell-free extract to the reaction mixture.
-
Maintain the reaction at 30°C with stirring at 450 rpm, continuously gassing with CO₂ at 20 mL/min.
-
For in situ product removal, add 30 g of Dowex® 1X8-50 adsorber resin to the reaction medium after 24 hours.[3][4]
-
The reaction can be monitored over several days, with the adsorber facilitating a shift in equilibrium to achieve a yield of over 80%.[3][4][5]
-
To isolate the product, harvest the adsorber resin and elute the 2,6-DHBA using 1 M HCl in methanol.
-
Remove the methanol by vacuum distillation to precipitate the product.
-
Wash the crude product with 1 M aqueous HCl and dry in a vacuum oven to obtain 2,6-DHBA with a purity of >99.8%.[3]
Oxidation of 2,6-Dichlorobenzaldehyde
This multi-step synthesis starts from the more readily available 2,6-dichlorobenzaldehyde.
Procedure:
-
Chlorination: In an organic solvent, react 2,6-dichlorobenzaldehyde with chlorine gas to produce 2,6-dichlorobenzoyl chloride.[7]
-
Hydrolysis: Slowly add a stoichiometric amount of water to the 2,6-dichlorobenzoyl chloride and heat to reflux for 1-1.5 hours. Cool to 25°C and filter to obtain 2,6-dichlorobenzoic acid.[7]
-
Alkaline Hydrolysis: Subject the 2,6-dichlorobenzoic acid to alkaline hydrolysis to replace the chlorine atoms with hydroxyl groups.
-
Acidification: Acidify the reaction mixture to precipitate the final product, this compound. A reported yield for this overall process is over 76%.[6]
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis methods.
Caption: Workflow for the Kolbe-Schmitt synthesis of 2,6-DHBA.
Caption: Workflow for the enzymatic synthesis of 2,6-DHBA with in-situ product removal.
Caption: Workflow for the synthesis of 2,6-DHBA via oxidation of 2,6-dichlorobenzaldehyde.
References
- 1. US5304677A - Method for producing this compound - Google Patents [patents.google.com]
- 2. CN109096100A - A method of producing 2,6-DHBA - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. psecommunity.org [psecommunity.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. CN109096086A - A kind of preparation method of 2,6- dihydroxy-benzoic acid - Google Patents [patents.google.com]
A Researcher's Guide to Assessing the Purity of Commercial 2,6-Dihydroxybenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comparative overview of analytical methods to assess the purity of commercial 2,6-Dihydroxybenzoic acid, a key building block in the synthesis of pharmaceuticals and other bioactive molecules. We present a comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point Analysis, complete with experimental protocols and supporting data to aid in selecting the most appropriate method for your research needs.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis, such as the need for quantitative results, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and Melting Point Analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Melting Point Analysis |
| Principle | Separation of components based on their differential distribution between a stationary and a mobile phase. | The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified reference material. | A pure substance has a sharp and defined melting point, which is depressed and broadened by impurities. |
| Typical Purity Assay | >98%[1][2][3] | >99%[4] | Qualitative indicator of purity |
| Quantification | Yes | Yes | No (Semi-quantitative at best) |
| Common Impurities Detected | Isomeric dihydroxybenzoic acids, resorcinol, and other process-related impurities and degradation products. | Any proton-containing impurity. | Any soluble impurity. |
| Estimated Limit of Detection (LOD) | ~0.1 µg/mL for related aromatic acids | Dependent on the impurity and experimental setup. | Not applicable. |
| Estimated Limit of Quantitation (LOQ) | ~0.5 µg/mL for related aromatic acids | Dependent on the impurity and experimental setup. | Not applicable. |
| Destructive Analysis | Yes | No | Yes (sample is melted) |
| Throughput | High | Medium | High |
| Instrumentation Cost | High | Very High | Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for this compound and related aromatic carboxylic acids.
This method is suitable for the separation and quantification of this compound from its potential impurities, particularly isomeric dihydroxybenzoic acids and resorcinol.
a. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard (certified purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
b. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (v/v)
-
Gradient: A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
c. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh about 10 mg of the commercial this compound sample and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
d. Data Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Calculate the concentration of this compound in the sample solution using the calibration curve.
-
The purity is expressed as the percentage of the main component peak area relative to the total peak area of all components in the chromatogram.
qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte. An internal standard with a certified purity is used for quantification.
a. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
-
Analytical balance (accurate to 0.01 mg)
b. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the commercial this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
c. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
Spectral Width: To cover all signals of interest.
d. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS
Where:
-
I is the integral value
-
N is the number of protons giving rise to the signal
-
M is the molar mass
-
m is the mass
-
P_IS is the purity of the internal standard
-
Melting point determination is a simple and rapid method to assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity, while a broad and depressed melting range suggests the presence of impurities. The reported melting point of this compound is around 165 °C (with decomposition)[1][2].
a. Instrumentation and Materials:
b. Procedure:
-
Ensure the this compound sample is a fine, dry powder.
-
Load a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]
-
Place the capillary tube in the heating block of the melting point apparatus.[7]
-
Heat the sample rapidly to about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[5]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).[5]
c. Interpretation of Results:
-
High Purity: A narrow melting range (0.5-1 °C) that is close to the literature value.
-
Impure Sample: A broad melting range and a melting point that is lower than the literature value.
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate the general workflow for purity assessment and a decision tree for selecting the most suitable analytical method.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 2,6-二羟基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 303-07-1 | TCI AMERICA [tcichemicals.com]
- 4. abmole.com [abmole.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 2,6-Dihydroxybenzoic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2,6-Dihydroxybenzoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a chemical compound that requires careful handling and disposal due to its hazardous properties. According to safety data sheets (SDS), it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Furthermore, it has the potential to form combustible dust concentrations in the air.[1] Therefore, it is imperative that this chemical be disposed of as hazardous waste through an approved waste disposal plant.[1][4] Under no circumstances should it be discharged into the sewer system or allowed to enter the environment.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | To prevent skin irritation.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH/MSHA-approved respirator should be used. | To prevent respiratory tract irritation.[1][2][3] |
Ensure that eyewash stations and safety showers are readily accessible in the work area.[1]
Spill Management
In the event of a spill, prompt and safe cleanup is essential to prevent contamination and exposure.
Step-by-Step Spill Cleanup Procedure:
-
Ventilate the Area: Immediately ensure the area is well-ventilated to disperse any airborne dust.
-
Avoid Dust Generation: Carefully sweep or shovel the spilled solid material.[1] Avoid using methods that could create dust clouds.
-
Collect for Disposal: Place the collected material into a suitable, clearly labeled container for hazardous waste disposal.[1][5]
-
Clean the Area: After the bulk of the material has been removed, clean the contaminated surface thoroughly.
-
Environmental Protection: Do not allow the spilled chemical or cleanup materials to enter drains.[1][2]
Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.
Waste Accumulation and Storage:
-
Container: Use a compatible and properly sealed container for collecting the this compound waste.[6] The container must be in good condition with no signs of leakage or deterioration.[6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any associated hazard symbols.
-
Storage: Store the waste container in a designated and properly managed Satellite Accumulation Area (SAA).[6][7] This area should be at or near the point of waste generation.[7] Acids and bases should be stored separately.[6]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6][8]
Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Final Disposal Steps:
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[7]
-
Maintain Records: Keep detailed records of the disposal, including the date, quantity of waste, and the name of the disposal company.
Empty Container Disposal:
A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[8] The rinsate from this process must be collected and disposed of as hazardous waste.[8] Once decontaminated, deface all chemical labels on the container before disposing of it as regular trash.[8]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. westliberty.edu [westliberty.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling 2,6-Dihydroxybenzoic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for the use of 2,6-Dihydroxybenzoic Acid (CAS No. 303-07-1), including necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Chemical Hazards: this compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is harmful if swallowed and may form combustible dust concentrations in the air.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment when handling this compound.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves before use. Dispose of contaminated gloves properly after handling. |
| Lab coat or other protective clothing. | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator should be worn.[3] |
Experimental Protocols: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][3]
-
Avoid contact with skin and eyes by wearing the appropriate PPE.[2][3]
-
Prevent the formation of dust.[1] Fine dust dispersed in air may ignite.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from strong oxidizing agents and strong bases.[1]
Disposal Plan
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Do not empty into drains or release into the environment.[1]
-
Contaminated packaging should be treated as the chemical itself.
Spill Response:
-
In case of a spill, ensure adequate ventilation and wear full PPE.
-
Avoid dust formation.[1]
-
Sweep or shovel the spilled material into a suitable container for disposal.[3]
-
After the material has been collected, clean the spill area thoroughly.
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
